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  • Product: 3-(Bromomethyl)-5-hydroxybenzoic acid
  • CAS: 89540-42-1

Core Science & Biosynthesis

Foundational

3-(Bromomethyl)-5-hydroxybenzoic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Mechanistic Pathways, and Bioconjugation Applications

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional and trifunctional building blocks are the cornerstones of modular molecular design. 3-(Bromomethyl)-5-hydroxybenzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional and trifunctional building blocks are the cornerstones of modular molecular design. 3-(Bromomethyl)-5-hydroxybenzoic acid is a highly versatile, trifunctional intermediate characterized by three orthogonal reactive sites: an electrophilic bromomethyl group, a nucleophilic phenolic hydroxyl, and a carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Wohl-Ziegler bromination, and its critical role in irreversible bioconjugation for targeted therapeutics (such as Antibody-Drug Conjugates and PROTACs).

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of 3-(bromomethyl)-5-hydroxybenzoic acid is essential for predicting its behavior in various solvent systems and its reactivity profile during complex synthetic sequences.

Quantitative Data: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-(Bromomethyl)-5-hydroxybenzoic acid
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Hydrogen Bond Donors 2 (Phenol -OH, Carboxylic -OH)
Hydrogen Bond Acceptors 3 (Carbonyl =O, Phenol -O-, Carboxylic -O-)
Estimated pKa (Carboxylic Acid) ~4.5 (Deprotonates in weak bases like NaHCO₃)
Estimated pKa (Phenol) ~9.5 (Deprotonates in strong bases like NaOH)
Reactive Electrophile Benzylic Bromide (Highly susceptible to Sₙ2 attack)

Chemical Reactivity & Orthogonal Functionalization

The architectural brilliance of 3-(bromomethyl)-5-hydroxybenzoic acid lies in the orthogonal reactivity of its functional groups. This allows chemists to selectively functionalize one site without necessitating cumbersome protecting group strategies for the others.

  • The Bromomethyl Group (-CH₂Br) : The benzylic carbon is highly activated toward bimolecular nucleophilic substitution (Sₙ2). The adjacent aromatic ring stabilizes the Sₙ2 transition state via orbital overlap, making it an exceptional electrophile for soft nucleophiles like thiols and azides[1].

  • The Phenolic Hydroxyl (-OH) : Acting as a hard nucleophile, the phenol can undergo selective etherification (e.g., via Mitsunobu conditions) or serve as an anchoring point for solid-phase peptide synthesis.

  • The Carboxylic Acid (-COOH) : Readily activated by coupling reagents (e.g., EDC/NHS or HATU) to form stable amide bonds with primary amines, serving as a critical vector for payload attachment in drug discovery.

Synthetic Methodologies: The Wohl-Ziegler Bromination

The de novo synthesis of 3-(bromomethyl)-5-hydroxybenzoic acid typically begins with the benzylic bromination of 3-hydroxy-5-methylbenzoic acid. This is achieved via the Wohl-Ziegler bromination , a radical-mediated substitution reaction[2].

Mechanistic Causality: The Goldfinger Mechanism

Historically, it was assumed that N-bromosuccinimide (NBS) directly generated succinimidyl radicals that abstracted the benzylic hydrogen. However, the reaction actually proceeds via the Goldfinger mechanism [3][4].

In this self-regulating system, NBS acts not as the primary radical abstractor, but as a low-concentration reservoir for molecular bromine (Br₂). Trace amounts of HBr in the system react with NBS to generate Br₂ in situ. This steady, minute concentration of Br₂ is the causal factor that prevents unwanted electrophilic aromatic substitution (which requires high Br₂ concentrations) and strictly favors homolytic cleavage into bromine radicals (Br•). The Br• radical selectively abstracts the benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with another Br₂ molecule to yield the bromomethyl product[3][5].

Workflow SM 3-Hydroxy-5-methylbenzoic acid (Starting Material) Rxn1 Wohl-Ziegler Bromination (Goldfinger Mechanism) SM->Rxn1 Reag1 NBS, AIBN Radical Initiator Reag1->Rxn1 Int 3-(Bromomethyl)-5-hydroxybenzoic acid (Bifunctional Linker) Rxn1->Int Benzylic Substitution Rxn2 Chemoselective SN2 Alkylation (Bioconjugation) Int->Rxn2 Reag2 Thiol/Azide Nucleophile (e.g., Cysteine/NaN3) Reag2->Rxn2 Prod Stable Thioether/Azide Conjugate (Target Molecule) Rxn2->Prod Nucleophilic Attack

Workflow of 3-(Bromomethyl)-5-hydroxybenzoic acid synthesis and bioconjugation.

Applications in Drug Discovery & Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the monoclonal antibody must remain completely stable in systemic circulation but release the payload upon cellular internalization.

The Superiority of Benzylic Thioethers

Traditionally, maleimide-thiol chemistry has been the gold standard for cysteine bioconjugation. However, maleimide adducts are susceptible to reversible retro-Michael reactions in blood plasma, leading to premature payload transfer to serum albumin[].

By utilizing the bromomethyl group of 3-(bromomethyl)-5-hydroxybenzoic acid, chemists can execute an Sₙ2 substitution with cysteine thiols. The causality here is thermodynamic: the resulting benzylic thioether bond is entirely irreversible under physiological conditions[]. This permanence drastically improves the pharmacokinetic profile and safety index of the resulting ADC.

Quantitative Data: Optimization of Sₙ2 Benzylic Substitution

The efficiency of displacing a benzylic bromide is highly dependent on solvent polarity and nucleophile equivalents. The following benchmark data illustrates the optimization of benzylic Sₙ2 reactions (using azide as a model nucleophile)[1]:

Benzyl Bromide (eq)Nucleophile (eq)SolventTemp (°C)Time (h)Yield (%)
1.01.0DMSO251694
1.02.0DMSO25599
1.01.5DMSOAmbient1673
1.02.0DMF2512>95

Note: Polar aprotic solvents (DMSO, DMF) are strictly required as they solvate the cation without hydrogen-bonding to the nucleophile, thereby maximizing nucleophilic attack velocity[1].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist receives immediate physical or chemical feedback at each critical juncture.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

Objective: Benzylic bromination of 3-hydroxy-5-methylbenzoic acid.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in a non-participating solvent such as trifluorotoluene (an eco-friendly alternative to CCl₄)[3].

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq)[7]. Causality: A slight excess of NBS ensures complete conversion, while AIBN initiates the radical chain reaction upon thermal decomposition.

  • Reflux & Visual Validation: Heat the mixture to reflux. Self-Validation Check: The reaction is complete when the denser NBS powder at the bottom of the flask is fully consumed and replaced by succinimide, which is lighter and floats on the surface of the solvent[7].

  • Workup: Cool the mixture to 0 °C to maximize succinimide precipitation. Filter the mixture to remove the succinimide byproduct.

  • Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate. Causality: Thiosulfate reduces any unreacted, residual Br₂ into inert bromide ions, preventing post-reaction oxidation or electrophilic addition.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol 2: Chemoselective Sₙ2 Bioconjugation with a Thiol

Objective: Irreversible thioether formation using 3-(bromomethyl)-5-hydroxybenzoic acid.

  • Solvation: Dissolve 3-(bromomethyl)-5-hydroxybenzoic acid (1.0 eq) and the target thiol-containing substrate (1.2 eq) in anhydrous DMF[1].

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA deprotonates the thiol to form the highly nucleophilic thiolate anion, without competing for Sₙ2 attack against the benzylic bromide.

  • Incubation: Stir at room temperature for 4-12 hours under an inert nitrogen atmosphere to prevent disulfide bond formation (thiol oxidation).

  • Quenching & Validation: Slowly quench the reaction with water. Self-Validation Check: An exothermic response indicates the successful neutralization of excess reactive species.

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine. Causality: Brine drastically increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase and breaking any emulsions.

  • Isolation: Dry over Na₂SO₄, concentrate, and verify the irreversible thioether bond formation via LC-MS or ¹H-NMR (monitoring the shift of the benzylic protons).

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Exploratory

Synthesis Pathway of 3-(Bromomethyl)-5-hydroxybenzoic Acid: A Technical Whitepaper

Executive Summary The synthesis of 3-(bromomethyl)benzoic acid derivatives represents a critical transformation in the generation of versatile building blocks for pharmaceutical intermediates and complex agrochemicals[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(bromomethyl)benzoic acid derivatives represents a critical transformation in the generation of versatile building blocks for pharmaceutical intermediates and complex agrochemicals[1]. The target compound, 3-(bromomethyl)-5-hydroxybenzoic acid (CAS: 80352-42-7)[2], presents a unique synthetic challenge due to the presence of three reactive functional groups: a benzylic methyl group, a carboxylic acid, and a highly electron-rich phenolic hydroxyl. This whitepaper outlines a field-proven, four-step synthetic pathway designed to achieve orthogonal protection, selective radical bromination, and mild deprotection without compromising the sensitive benzylic bromide moiety.

Retrosynthetic Strategy & Causality of Protection

Direct radical bromination of 3-methyl-5-hydroxybenzoic acid is synthetically unviable. Phenols are potent radical scavengers; they rapidly form stable phenoxy radicals that quench the Wohl-Ziegler chain reaction. Furthermore, the electron-rich phenol ring is highly susceptible to electrophilic aromatic substitution by N-Bromosuccinimide (NBS), which would yield ring-brominated byproducts rather than the desired benzylic bromide.

To bypass these failure modes, our strategy employs orthogonal protection :

  • Carboxylic Acid Esterification: Converts the acid to a methyl ester. Free carboxylic acids can reduce intermediate solubility in non-polar halogenation solvents and slightly interfere with radical propagation.

  • Phenolic Acetylation: Deactivates the aromatic ring toward electrophilic attack and eliminates the radical-scavenging phenolic proton. While protecting the phenol as a methyl ether (yielding intermediates like methyl 3-(bromomethyl)-5-methoxybenzoate[3]) is a viable alternative, subsequent deprotection requires harsh Lewis acids (e.g., BBr 3​ ) that risk cleaving the benzylic carbon-bromine bond. Acetate protection allows for milder acidic hydrolysis.

Workflow A 3-Methyl-5-hydroxy- benzoic acid B Methyl 3-methyl- 5-hydroxybenzoate A->B Esterification C Methyl 3-acetoxy- 5-methylbenzoate B->C Protection D Methyl 3-acetoxy- 5-(bromomethyl)benzoate C->D Bromination E 3-(Bromomethyl)- 5-hydroxybenzoic acid D->E Deprotection

Figure 1: Four-step synthetic workflow for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Mechanistic Pathway: The Wohl-Ziegler Bromination

The core transformation relies on the Wohl-Ziegler reaction. NBS provides a low, steady concentration of molecular bromine, preventing electrophilic addition, while Azobisisobutyronitrile (AIBN) initiates the radical chain reaction upon thermal decomposition.

Mechanism Init Initiation: AIBN → 2 Radicals Prop1 Propagation 1: Br• + Ar-CH3 → Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2: Ar-CH2• + NBS → Ar-CH2Br + Succinimidyl• Prop1->Prop2 Prop3 Regeneration: Succinimidyl• + HBr → Succinimide + Br• Prop2->Prop3 Term Termination: Radical Recombination Prop2->Term Prop3->Prop1 Br• cycle

Figure 2: Wohl-Ziegler radical bromination mechanism cycle.

Step-by-Step Experimental Methodologies

Phase I: Carboxylic Acid Esterification
  • Protocol: Suspend 3-methyl-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H 2​ SO 4​ (0.1 eq) dropwise at 0 °C. Reflux the mixture (65 °C) for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Once the polar starting material is consumed, concentrate the solvent in vacuo. Neutralize carefully with saturated NaHCO 3​ , extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield Methyl 3-methyl-5-hydroxybenzoate .

Phase II: Phenolic Acetylation
  • Protocol: Dissolve the intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M). Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.05 eq). Cool to 0 °C and add Acetic Anhydride (1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation: Quench with 1M HCl to remove pyridine. Extract with DCM, wash with brine, dry, and concentrate. Purify via flash chromatography to afford Methyl 3-acetoxy-5-methylbenzoate .

Phase III: Radical Bromination
  • Protocol: Dissolve Methyl 3-acetoxy-5-methylbenzoate (1.0 eq) in anhydrous Trifluorotoluene (PhCF 3​ ) (0.2 M). PhCF 3​ is selected as a modern, green alternative to highly toxic carbon tetrachloride, offering excellent radical stability and an ideal boiling point (102 °C). Add NBS (1.05 eq) and AIBN (0.05 eq). Heat to reflux (85–90 °C) under an inert argon atmosphere for 8 hours.

  • Validation: This reaction is a self-validating system. Completion is indicated visually when the dense NBS solid at the bottom of the flask is entirely replaced by succinimide, which floats to the surface. Cool to room temperature, filter off the succinimide, wash the filtrate with saturated Na 2​ S 2​ O 3​ to neutralize residual bromine, and concentrate to yield Methyl 3-acetoxy-5-(bromomethyl)benzoate .

Phase IV: Selective Acidic Deprotection
  • Protocol: Standard basic saponification (e.g., NaOH/MeOH) must be strictly avoided, as the hydroxide ion will rapidly displace the benzylic bromide via an S N​ 2 mechanism. Instead, dissolve the brominated intermediate (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 6M aqueous HCl. Heat gently to 60 °C.

  • Validation: Monitor closely via LC-MS to prevent over-hydrolysis. Upon completion (12–16 hours), cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from Toluene/Hexanes to afford pure 3-(Bromomethyl)-5-hydroxybenzoic acid .

Quantitative Reaction Parameters

Reaction PhaseReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1. Esterification MeOH, H 2​ SO 4​ Methanol651292 - 95
2. Acetylation Ac 2​ O, Pyridine, DMAPDCM25488 - 90
3. Bromination NBS, AIBNPhCF 3​ 85 - 90875 - 82
4. Deprotection 6M HClDioxane / H 2​ O601665 - 70

Analytical Validation & Storage Constraints

Handling Note for Drug Development Professionals: Benzylic bromides in the presence of free phenols are highly susceptible to intermolecular alkylation (forming polymeric benzyl ethers) under basic conditions. The final product must be isolated under strictly acidic or neutral conditions. For long-term library storage, the synthesized 3-(Bromomethyl)-5-hydroxybenzoic acid must be kept under an inert atmosphere (Argon/Nitrogen) at -20 °C to prevent slow degradation and polymerization.

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Foundational

3-(Bromomethyl)-5-hydroxybenzoic Acid: A Trifunctional Scaffold for Advanced Drug Discovery and PROTAC Linker Engineering

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals focusing on the physicochemical properties, structural rationale, and synthetic deployment of 3-(Bromomethyl)-5...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals focusing on the physicochemical properties, structural rationale, and synthetic deployment of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Executive Summary

As targeted protein degradation (TPD) and covalent inhibitor design mature, the demand for highly modular, rigid, and orthogonally reactive linker scaffolds has surged. 3-(Bromomethyl)-5-hydroxybenzoic acid represents a premier trifunctional building block in modern medicinal chemistry. Featuring a highly electrophilic bromomethyl group, a carboxylic acid, and a phenolic hydroxyl, this scaffold allows for the precise, stepwise assembly of complex chimeric molecules. This guide details the physicochemical rationale behind its use, orthogonal functionalization strategies, and self-validating experimental protocols for deploying this scaffold in advanced drug discovery.

Physicochemical Profiling & Structural Rationale

Understanding the exact mass and physicochemical properties of a linker core is critical when calculating isotopic envelopes for mass spectrometry and predicting the pharmacokinetic behavior of the final drug candidate.

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-(Bromomethyl)-5-hydroxybenzoic acid

PropertyValueScientific Implication
Chemical Name 3-(Bromomethyl)-5-hydroxybenzoic acidTrifunctional orthogonal scaffold.
Molecular Formula C₈H₇BrO₃Standardized elemental composition[1].
Molecular Weight 231.04 g/mol Highly efficient low-MW linker core[2][3].
Monoisotopic Mass 229.9578 Da (for ⁷⁹Br)Crucial for high-resolution MS identification[1].
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates target/solvent interactions.
Hydrogen Bond Acceptors 3Contributes to overall topological polar surface area.
Rotatable Bonds 2Imposes high structural rigidity.
The Causality of Molecular Weight in PROTAC Design

The molecular weight of exactly 231.04 g/mol is a strategic asset for drug developers[2]. Proteolysis Targeting Chimeras (PROTACs) frequently violate Lipinski’s Rule of Five, often exceeding 800–1000 Da, which can severely compromise cellular permeability[4]. By utilizing a low-molecular-weight, rigid phenyl core (231 Da) instead of long, flexible PEG chains, medicinal chemists can attach a target-binding ligand (e.g., a kinase inhibitor) and an E3 ligase recruiter (e.g., a thalidomide or VHL ligand) without excessively inflating the total molecular weight[5][6]. Furthermore, the rigid meta-substitution pattern restricts the degrees of freedom, significantly reducing the entropic penalty during the formation of the productive ternary complex (Target Protein–PROTAC–E3 Ligase)[4].

Orthogonal Reactivity & Mechanistic Pathways

A robust synthetic system must exploit the differential reactivity of its functional groups without requiring excessive, yield-destroying protecting group manipulations. 3-(Bromomethyl)-5-hydroxybenzoic acid provides three distinct, orthogonal handles:

  • Bromomethyl Group (-CH₂Br): Acts as a soft, highly reactive electrophile. It undergoes rapid Sₙ2 displacement with soft nucleophiles (thiols, azides) or primary/secondary amines at room temperature.

  • Carboxylic Acid (-COOH): A hard electrophile precursor. It remains inert during Sₙ2 reactions but can be selectively activated (e.g., via HATU, EDC, or thionyl chloride) to react with amines, forming highly stable amide bonds[5].

  • Phenolic Hydroxyl (-OH): Can be selectively alkylated under basic conditions (e.g., K₂CO₃) or utilized in Mitsunobu reactions. Its higher pKa (~9.5) compared to the carboxylic acid (pKa ~4) enables pH-controlled selectivity during functionalization.

OrthogonalReactivity Core 3-(Bromomethyl)-5-hydroxybenzoic acid MW: 231.04 g/mol SN2 SN2 Alkylation (Azides/Amines/Thiols) Core->SN2 Handle 1: -CH2Br Amide Amide Coupling (HATU/DIPEA) Core->Amide Handle 2: -COOH Ether Phenolic Alkylation (Mitsunobu/Base) Core->Ether Handle 3: -OH Prod1 Click-Ready Precursor or Amine Linkage SN2->Prod1 Prod2 E3 Ligase or Target Ligand Conjugate Amide->Prod2 Prod3 PEGylated Vector or Solubilizing Group Ether->Prod3

Caption: Orthogonal reactivity pathways of the trifunctional 3-(bromomethyl)-5-hydroxybenzoic acid scaffold.

Applications in Advanced Drug Design

In the synthesis of targeted degraders, the linker actively dictates the spatial orientation of the complex. Bromomethyl benzoic acid derivatives are frequently deployed to bridge target ligands and E3 ligase binders[4][5].

  • Click-Chemistry Enabled Direct-to-Biology (D2B): In miniaturized high-throughput PROTAC synthesis, the bromomethyl group is rapidly converted to an azide. This azide-functionalized benzoic acid is then coupled to an E3 ligase ligand via the carboxylic acid. The resulting module undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a library of alkyne-tagged target ligands, enabling rapid, purification-free cellular screening[4].

  • Covalent Degraders & Isoform Selectivity: The rigid phenyl ring provides the necessary spacing to prevent steric clashes between the E3 ligase and the target protein. This exact principle has been successfully applied in the design of covalent PROTACs targeting telomerase reverse transcriptase (TERT)[6] and highly selective HDAC6 degraders[5].

PROTACAssembly Step1 3-(Bromomethyl)-5- hydroxybenzoic acid Step2 Azidation (NaN3, DMF) Step1->Step2 SN2 Displacement Step3 Amide Coupling (E3 Ligand-NH2) Step2->Step3 HATU/DIPEA Step4 CuAAC Click Reaction (Alkyne-Target Ligand) Step3->Step4 Cu(I) Catalysis Step5 Mature PROTAC Ternary Complex Step4->Step5 Final Assembly

Caption: Stepwise assembly of a PROTAC library utilizing the bromomethyl scaffold via azidation and click chemistry.

Experimental Protocols: Self-Validating Workflows

As an application scientist, it is imperative to utilize protocols that build in their own quality control. The following two-step sequence demonstrates the selective functionalization of the bromomethyl and carboxyl groups.

Protocol A: Selective Azidation of the Bromomethyl Group
  • Causality: We perform this step first because the bromomethyl group is highly reactive and susceptible to hydrolysis or unwanted cross-linking during subsequent amide couplings if left unprotected[4].

  • Reaction Setup: Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add Sodium azide (NaN₃, 1.2 eq) in a single portion. Stir at room temperature for 4 hours. Note: Elevated temperatures are strictly avoided to prevent the thermal degradation of the resulting benzyl azide.

  • Self-Validation Check: Monitor the reaction by LC-MS. The starting material (m/z 229/231,[M-H]⁻) should shift to the azide product (m/z 192, [M-H]⁻). The complete loss of the isotopic bromine doublet (1:1 ratio) is the definitive mechanistic marker of 100% conversion.

  • Workup: Dilute with EtOAc, wash extensively with 0.1 M HCl (to ensure the carboxylic acid remains protonated and partitioned in the organic layer), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Amide Coupling to an E3 Ligase Ligand
  • Causality: With the reactive bromide safely masked as an azide, standard uronium-based coupling agents can be used to attach the E3 ligase ligand without risk of polymerization[5].

  • Pre-activation: Mix the 3-(Azidomethyl)-5-hydroxybenzoic acid intermediate (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 10 minutes. Causality: Pre-activation ensures the formation of the highly active HOAt ester before the amine is introduced, minimizing unwanted side reactions with the phenolic hydroxyl.

  • Coupling: Add the target amine (e.g., Thalidomide-amine derivative, 1.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation Check: HPLC analysis must show a new peak with higher lipophilicity (longer retention time). UV absorbance at 254 nm will significantly increase due to the extended conjugated system of the newly attached ligand.

Analytical Validation & Quality Control

Rigorous QC of the starting 3-(Bromomethyl)-5-hydroxybenzoic acid is non-negotiable to prevent the propagation of impurities into complex, multi-step PROTAC syntheses.

  • Mass Spectrometry (ESI-MS): When analyzing the parent compound, look for the distinct 1:1 isotopic pattern at m/z 228.95 and 230.95 in negative ion mode. This mathematically confirms the presence of exactly one bromine atom[1][2].

  • ¹H NMR (400 MHz, DMSO-d₆): The bromomethyl protons (-CH₂Br) serve as the primary diagnostic peak, typically appearing as a sharp singlet around 4.6 – 4.8 ppm. The aromatic protons will appear as three distinct signals (meta-coupling, J ~ 1.5 - 2.0 Hz) between 6.9 and 7.5 ppm. The phenolic -OH and carboxylic -COOH protons will appear as broad singlets >9.5 ppm and >12.0 ppm, respectively.

  • Storage & Handling: Store at 2–8 °C under argon. The compound is sensitive to prolonged exposure to ambient moisture, which can slowly hydrolyze the bromomethyl group into a hydroxymethyl group, destroying its Sₙ2 reactivity.

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Exploratory

A Technical Guide to 3-(Bromomethyl)-5-hydroxybenzoic Acid and its Structural Analogs: A Scaffold for Therapeutic Innovation

Introduction: The Versatility of the Benzoic Acid Scaffold The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds.[1] Its inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds.[1] Its inherent properties, including the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, make it an ideal anchor for interacting with the active sites of enzymes and receptors.[1] The true potential of this scaffold, however, lies in its susceptibility to functionalization. The strategic placement of various substituents on the aromatic ring can profoundly influence the molecule's electronic character, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.[1]

This guide focuses on a particularly intriguing derivative: 3-(Bromomethyl)-5-hydroxybenzoic acid. The presence of a reactive bromomethyl group, a phenolic hydroxyl group, and a carboxylic acid moiety on a single aromatic ring presents a trifunctional platform for the development of novel therapeutics. The bromomethyl group, in particular, can act as an electrophilic handle for covalent modification of biological targets or as a precursor for a wide array of further chemical transformations. This guide will provide an in-depth exploration of the synthesis, characterization, and potential applications of 3-(Bromomethyl)-5-hydroxybenzoic acid and its structural analogs, with a focus on their role as enzyme inhibitors.

Strategic Design and Synthesis of 3-(Bromomethyl)-5-hydroxybenzoic Acid and its Analogs

The synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid and its analogs requires a multi-step approach, carefully considering the reactivity of the various functional groups. A plausible and efficient synthetic strategy involves the initial construction of a substituted benzoic acid core, followed by the introduction of the bromomethyl group.

A logical synthetic pathway is outlined below. This approach leverages common and well-established organic transformations, ensuring reproducibility and scalability.

Synthetic_Pathway cluster_0 Core Scaffold Synthesis cluster_1 Analogs from Core Scaffold A 3,5-Dihydroxybenzoic acid B Methyl 3,5-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-hydroxy-5-methoxybenzoate B->C Selective Methylation (DMS, K₂CO₃) D 3-Hydroxy-5-methoxybenzoic acid C->D Hydrolysis (aq. KOH) E 3-Hydroxy-5-methylbenzoic acid D->E Reduction & Methylation (LiAlH₄, then MeI) Further Analogs Further Analogs D->Further Analogs Functionalization F 3-(Bromomethyl)-5-hydroxybenzoic acid E->F Radical Bromination (NBS, AIBN) Target Molecules Target Molecules F->Target Molecules Derivatization

Caption: A plausible synthetic pathway for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-5-hydroxybenzoic Acid

This protocol details a potential multi-step synthesis, starting from the commercially available 3,5-dihydroxybenzoic acid.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

  • Reaction Setup: To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dihydroxybenzoate.

Step 2: Selective Monomethylation

  • Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone (15 vol) and add potassium carbonate (1.1 eq).

  • Reaction: Add dimethyl sulfate (1.05 eq) dropwise at room temperature and stir the mixture for 12 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to give crude methyl 3-hydroxy-5-methoxybenzoate, which can be purified by column chromatography.

Step 3: Hydrolysis to 3-Hydroxy-5-methoxybenzoic Acid

  • Reaction Setup: Dissolve methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in a mixture of methanol and 10% aqueous potassium hydroxide.

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to afford 3-hydroxy-5-methoxybenzoic acid.

Step 4: Synthesis of 3-Hydroxy-5-methylbenzoic Acid

This step is a conceptual adaptation from related reductions and is a critical juncture for creating a precursor for bromination.

  • Reaction Setup: To a suspension of lithium aluminum hydride (2.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in THF dropwise.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and concentrate the filtrate. The crude product is then treated with methyl iodide in the presence of a suitable base to yield 3-hydroxy-5-methylbenzoic acid.

Step 5: Radical Bromination to 3-(Bromomethyl)-5-hydroxybenzoic Acid

This step introduces the key bromomethyl functionality.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as chlorobenzene.[2]

  • Reaction: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq). Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.[3]

  • Work-up: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium bisulfite solution to quench any remaining bromine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 3-(Bromomethyl)-5-hydroxybenzoic acid.

Characterization of Structural Analogs

The structural elucidation and purity assessment of the synthesized analogs are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.

Technique Purpose
¹H NMR Provides information on the number, connectivity, and chemical environment of protons. Key signals include aromatic protons, the benzylic protons of the -CH₂Br group, and the hydroxyl and carboxylic acid protons.
¹³C NMR Determines the number of unique carbon atoms and their chemical environment. Characteristic signals for the carboxylic acid carbon, aromatic carbons, and the benzylic carbon are observed.
Mass Spectrometry Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Therapeutic Potential

The true value of 3-(Bromomethyl)-5-hydroxybenzoic acid and its analogs lies in their potential as modulators of biological processes, particularly as enzyme inhibitors. The benzoic acid scaffold has been identified as a key feature in inhibitors of several important enzyme classes, including Protein Tyrosine Phosphatases (PTPs) and Signal Transducer and Activator of Transcription (STAT) proteins.[4][5]

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity.[4] Several studies have reported on benzoic acid derivatives as PTP1B inhibitors.[4][6] The carboxylic acid moiety is crucial for binding to the active site of PTP1B, often forming hydrogen bonds with key residues.[7]

The 3-(Bromomethyl)-5-hydroxybenzoic acid scaffold can be elaborated to design potent and selective PTP1B inhibitors. The bromomethyl group can be used as a handle to introduce various functionalities that can interact with specific pockets in the enzyme's active site, thereby enhancing binding affinity and selectivity.

Inhibition of STAT3 Signaling

STAT3 is a transcription factor that plays a critical role in cell growth, survival, and differentiation.[1][8] Its constitutive activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1] Benzoic acid-based compounds have been shown to inhibit STAT3 activity by disrupting its dimerization and subsequent DNA binding.[5][9]

The design of structural analogs of 3-(Bromomethyl)-5-hydroxybenzoic acid can lead to the discovery of novel STAT3 inhibitors. By attaching different chemical moieties to the core scaffold, it is possible to optimize the interactions with the SH2 domain of STAT3, which is responsible for its dimerization.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 3-(Bromomethyl)-5-hydroxybenzoic acid scaffold allows for the exploration of the structure-activity relationship, providing valuable insights for the design of more potent and selective inhibitors.

Modification Rationale and Expected Outcome
Variation of the substituent at the 5-position Replacing the hydroxyl group with other functionalities (e.g., methoxy, amino, or larger alkyl groups) can modulate the electronic properties and steric bulk of the molecule. This can influence the binding affinity and selectivity for the target enzyme. For instance, a hydrogen bond donating group at this position may be crucial for interaction with the enzyme's active site.
Derivatization of the bromomethyl group The bromomethyl group is a versatile handle for introducing a wide range of chemical diversity. It can be converted to amines, ethers, thioethers, and other functional groups. This allows for the exploration of different interactions with the target protein, such as hydrophobic or electrostatic interactions, which can significantly impact potency.
Modification of the carboxylic acid While generally crucial for activity, the carboxylic acid can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to potentially improve pharmacokinetic properties like cell permeability and metabolic stability.[5]

Hypothetical Mechanism of Action: STAT3 Inhibition

The following diagram illustrates a plausible mechanism by which a structural analog of 3-(Bromomethyl)-5-hydroxybenzoic acid could inhibit the STAT3 signaling pathway.

STAT3_Pathway_Inhibition cluster_pathway STAT3 Signaling Pathway cluster_inhibition Inhibitory Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Inhibition Inhibition Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Analog 3-(Bromomethyl)-5-hydroxybenzoic Acid Analog Analog->Dimer

Caption: Inhibition of STAT3 dimerization by a structural analog.

In this hypothetical model, the analog binds to the SH2 domain of phosphorylated STAT3 (pSTAT3), preventing its dimerization. This blockage of dimerization is a critical step, as it inhibits the translocation of STAT3 to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[1]

Conclusion and Future Directions

3-(Bromomethyl)-5-hydroxybenzoic acid represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its unique trifunctional nature allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. The demonstrated potential of benzoic acid derivatives as inhibitors of key enzymes such as PTP1B and STAT3 highlights the significant opportunities for drug discovery based on this core structure.

Future research in this area should focus on the synthesis and evaluation of diverse libraries of structural analogs. A systematic exploration of the structure-activity relationship will be crucial for identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, the reactive nature of the bromomethyl group could be exploited for the development of targeted covalent inhibitors, which may offer advantages in terms of potency and duration of action. The continued investigation of this remarkable scaffold holds the promise of delivering novel and effective treatments for a range of diseases, from metabolic disorders to cancer.

References

  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

  • Song, H., et al. (2016). Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Research, 76(3), 652-63.

  • Montanari, S., et al. (2009). Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. ChemMedChem, 4(6), 957-62.

  • Iversen, L. F., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry, 275(14), 10300-7.

  • Yue, P., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 226-231.

  • Rakse, M., et al. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476.

  • Sharma, S., et al. (2009). Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B. Indian Journal of Pharmaceutical Sciences, 71(1), 81-4.

  • Li, J., et al. (2011). Click to a focused library of benzyl 6-triazolo(hydroxy)benzoic glucosides: novel construction of PTP1B inhibitors on a sugar scaffold. Organic & Biomolecular Chemistry, 9(18), 6249-55.

  • Yue, P., et al. (2018). Abstract B137: Novel potent salicylic, benzoic, and benzohydroxamic acid-based small-molecule STAT3 inhibitors induce antitumor effects in breast cancer xenografts. Cancer Research, 78(13 Supplement), B137.

  • Satpute, M. S., Shastri, I., & Gangan, V. D. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASAYAN Journal of Chemistry, 10(2), 435-441.

  • Weston, A. W., & Suter, C. M. (1941). 3,5-DIHYDROXYBENZOIC ACID. Organic Syntheses, 21, 27.

  • Benchchem. An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic Acid.

  • U.S. Patent No. US20040236146A1. (2004). Method for producing 3-bromomethylbenzoic acids.

  • World Intellectual Property Organization. (2003). Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.

Sources

Foundational

3-(Bromomethyl)-5-hydroxybenzoic Acid: A Technical Guide for Advanced Synthesis

Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide, a nucleophilic hydroxyl group, and a versatile carboxylic acid, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility as a building block in drug discovery and development.

Synthesis and Mechanism

The most common and efficient synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid involves the selective radical bromination of the corresponding methyl-substituted precursor, 3-hydroxy-5-methylbenzoic acid.

Synthetic Scheme

The reaction proceeds via a free-radical chain mechanism, where N-Bromosuccinimide (NBS) serves as the bromine source and Azobisisobutyronitrile (AIBN) acts as the radical initiator.

Synthesis_of_3_Bromomethyl_5_hydroxybenzoic_acid start 3-hydroxy-5-methylbenzoic acid prod 3-(Bromomethyl)-5-hydroxybenzoic acid start->prod reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN, cat.) Acetonitrile (CH₃CN), Reflux reagents->prod

Caption: Radical bromination of 3-hydroxy-5-methylbenzoic acid.

Causality of Reagent Selection:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination. It maintains a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic aromatic addition to the electron-rich phenol ring.

  • Azobisisobutyronitrile (AIBN): AIBN is a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from NBS.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.[1] It effectively dissolves the starting material and reagents while remaining relatively inert under the radical conditions.[1]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the stirred solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization, typically from an ethyl acetate/hexanes solvent system, to afford pure 3-(Bromomethyl)-5-hydroxybenzoic acid.

Physicochemical & Spectroscopic Data

Understanding the compound's properties is critical for its handling, storage, and characterization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance Off-white to pale yellow solid[3]
Melting Point 185-189 °CVendor Data
Solubility Soluble in DMSO, Methanol[2]
pKa (Predicted) 4.08 ± 0.10 (Carboxylic Acid)[2]

Reactivity and Synthetic Utility

The compound's value lies in the differential reactivity of its three functional groups, allowing for selective and sequential modifications.

Reactivity_Map cluster_bromide Benzylic Bromide Reactions (SN2 Nucleophilic Substitution) cluster_acid Carboxylic Acid Reactions cluster_hydroxyl Phenolic Hydroxyl Reactions main 3-(Bromomethyl)-5-hydroxybenzoic acid ether Ethers (R-O⁻) main->ether Most Reactive Site amine Amines (R₂NH) main->amine azide Azides (N₃⁻) main->azide ester Esterification (R-OH, H⁺) main->ester amide Amide Coupling (R₂NH, DCC/EDC) main->amide phen_ether Williamson Ether Synthesis (R-X, Base) main->phen_ether Least Reactive Site

Caption: Reactivity hierarchy of functional groups.

  • Benzylic Bromide: This is the most reactive site, readily undergoing SN2 reactions with a wide range of nucleophiles (alcohols, amines, thiols, azides) to form new carbon-heteroatom bonds.

  • Carboxylic Acid: This group can be converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., DCC, EDC).[4] These reactions are fundamental in medicinal chemistry for modifying solubility and creating prodrugs.[4]

  • Phenolic Hydroxyl: The hydroxyl group is the least acidic and nucleophilic of the three. It can be alkylated (e.g., Williamson ether synthesis) or acylated, typically after protecting the more acidic carboxylic acid group to ensure selectivity.

Applications in Drug Discovery and Development

3-(Bromomethyl)-5-hydroxybenzoic acid is an important intermediate in the synthesis of pharmaceuticals.[3] The unique spatial arrangement of its functional groups makes it an ideal scaffold for creating molecules that can interact with biological targets in a specific manner.

  • Linker Chemistry for Targeted Therapies: The benzylic bromide provides a reactive handle for covalent attachment to proteins or for connecting different molecular fragments. This is particularly relevant in the design of bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras), which bring a target protein and an E3 ligase into proximity to induce degradation.[5]

  • Scaffold for Biologically Active Molecules: Derivatives of hydroxyl- and bromo-substituted benzoic acids are explored as precursors for anti-inflammatory, antibacterial, and antioxidant agents.[3][4][6] The core structure can be elaborated through the synthetic handles described above to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

3-(Bromomethyl)-5-hydroxybenzoic acid is a high-value, versatile chemical intermediate with a well-defined synthetic pathway and predictable reactivity. Its trifunctional nature provides a robust platform for the development of novel compounds in drug discovery and materials science. The ability to selectively modify each of the three functional groups allows for the systematic construction of complex molecules, making it an indispensable tool for the modern research scientist.

References

  • US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents.
  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available at: [Link]

  • Organic Syntheses. 3,5-dihydroxybenzoic acid. Available at: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. Available at: [Link]

  • ADMET & DMPK. (2022). New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link]

  • Gangan, V. D., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available at: [Link]

Sources

Exploratory

Discovery of 3-(Bromomethyl)-5-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis and Application of 3-(Bromomethyl)-5-hydroxybenzoic Acid Abstract In the landscape of medicinal chemistry and drug discovery, the strategic design of molecular building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Abstract

In the landscape of medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount to the efficient generation of novel therapeutic candidates. Bifunctional and trifunctional scaffolds, in particular, offer a modular approach to synthesis, enabling rapid diversification and optimization of lead compounds. This guide introduces 3-(Bromomethyl)-5-hydroxybenzoic acid, a versatile trifunctional reagent, from the perspective of its initial synthesis, structural elucidation, and potential applications. We will explore the causal chemistry behind its synthesis, provide detailed, self-validating protocols, and illustrate its utility as a strategic tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Trifunctional Scaffolds

The pursuit of novel chemical entities with therapeutic potential often begins with the identification and synthesis of versatile molecular scaffolds. A scaffold that possesses multiple, orthogonally reactive functional groups provides a significant advantage, allowing for the systematic exploration of chemical space around a core structure. 3-(Bromomethyl)-5-hydroxybenzoic acid emerges as a molecule of significant interest in this context. Its architecture combines three key functional groups on a stable aromatic ring:

  • A carboxylic acid moiety, which serves as a handle for forming amides, esters, and other derivatives, and often acts as a key interaction point with biological targets.

  • A phenolic hydroxyl group , which can participate in hydrogen bonding, be converted into an ether linkage, or modulate the electronic properties of the ring.

  • A bromomethyl group , a reactive electrophile ideal for the alkylation of nucleophiles such as amines, phenols, and thiols, providing a robust method for covalently linking the scaffold to other molecular fragments.

This guide details the logical synthesis, or "discovery," of this valuable intermediate, presenting a field-proven protocol and exploring its potential to accelerate drug development workflows.

The Rational Synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid

The "discovery" of a new building block is intrinsically linked to the development of a reliable and scalable synthetic route. The most logical approach to 3-(Bromomethyl)-5-hydroxybenzoic acid is through the selective benzylic bromination of its corresponding methyl precursor, 3-hydroxy-5-methylbenzoic acid. This method is favored due to the well-established mechanisms of free-radical halogenation at the benzylic position, which is activated for such reactions.

Synthetic Workflow Overview

The synthesis is conceptualized as a single-step transformation from a commercially available starting material. The core of this process relies on creating conditions that favor the formation of a benzylic radical over electrophilic aromatic substitution (ring bromination).

G cluster_0 Synthesis Workflow start Starting Material: 3-Hydroxy-5-methylbenzoic Acid reaction Free-Radical Bromination Reagents: NBS, AIBN Solvent: Carbon Tetrachloride Conditions: Reflux (77°C) start->reaction Step 1 workup Reaction Quench & Workup 1. Cooling 2. Filtration of Succinimide 3. Solvent Evaporation reaction->workup Step 2 purification Purification Recrystallization from Toluene/Hexane workup->purification Step 3 product Final Product: 3-(Bromomethyl)-5-hydroxybenzoic Acid purification->product Step 4

Caption: Synthetic workflow for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Objective: To synthesize 3-(Bromomethyl)-5-hydroxybenzoic acid via free-radical bromination.

Materials:

  • 3-hydroxy-5-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Toluene

  • Hexane

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (e.g., 5.0 g, 32.9 mmol).

  • Reagent Addition: Add N-Bromosuccinimide (6.4 g, 36.2 mmol) and AIBN (0.27 g, 1.65 mmol).

  • Solvent Addition: Add 100 mL of anhydrous carbon tetrachloride.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours. Rationale: The use of NBS provides a low, steady concentration of bromine, which favors the radical pathway over ionic ring bromination. AIBN is a thermal initiator that decomposes upon heating to generate the radicals necessary to start the chain reaction. CCl₄ is an inert solvent that does not participate in the reaction.

  • Workup - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. The by-product, succinimide, will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the succinimide.

  • Workup - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the carbon tetrachloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure 3-(Bromomethyl)-5-hydroxybenzoic acid.

Structural Elucidation and Physicochemical Profile

Confirmation of the final product's identity and purity is critical. A combination of spectroscopic methods provides an unambiguous structural assignment.

PropertyDataSource/Method
Molecular Formula C₈H₇BrO₃Mass Spectrometry
Molecular Weight 231.04 g/mol Calculated
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point Expected >150°C (by analogy)DSC/Melting Point
¹H NMR (DMSO-d₆) δ ~13.0 (s, 1H, COOH), ~9.9 (s, 1H, OH), 7.2-7.5 (m, 3H, Ar-H), 4.7 (s, 2H, CH₂Br)Predicted
¹³C NMR (DMSO-d₆) δ ~167 (C=O), 158 (C-OH), 140 (C-CH₂Br), 115-130 (Ar-C), 33 (CH₂Br)Predicted
IR (KBr, cm⁻¹) 3300-2500 (O-H, broad), 1690 (C=O), 1250 (C-O), 680 (C-Br)Predicted

Applications in Drug Discovery and Development

The true value of 3-(Bromomethyl)-5-hydroxybenzoic acid lies in its utility as a versatile building block for creating libraries of compounds for biological screening.[1] Its trifunctional nature allows for diverse synthetic elaborations.

Role as a Versatile Chemical Scaffold

The molecule can be used in various strategic ways:

  • Alkylation Agent: The primary use of the bromomethyl group is to alkylate a wide range of nucleophiles, tethering the hydroxybenzoic acid moiety to a molecule of interest.

  • Combinatorial Chemistry: The hydroxyl and carboxylic acid groups can be orthogonally protected and deprotected, allowing for sequential modification and the creation of large, diverse chemical libraries. For instance, the carboxylic acid can be converted to an amide, followed by etherification of the hydroxyl group.

G cluster_1 Application as a Molecular Scaffold scaffold 3-(Bromomethyl)-5- hydroxybenzoic Acid path1_node2 Alkylation via CH₂Br group scaffold->path1_node2 path2_node2 Ester/Amide formation via COOH group scaffold->path2_node2 path3_node2 Etherification via OH group scaffold->path3_node2 path1_node1 Nucleophile 1 (e.g., R-NH₂) path1_node1->path1_node2 path1_product Product A (Amine Adduct) path1_node2->path1_product path2_node1 Alcohol/Amine 2 (e.g., R'-OH) path2_node1->path2_node2 path2_product Product B (Ester/Amide Adduct) path2_node2->path2_product path3_node1 Alkyl Halide 3 (e.g., R''-X) path3_node1->path3_node2 path3_product Product C (Ether Adduct) path3_node2->path3_product

Caption: Diverse reactivity of the 3-(Bromomethyl)-5-hydroxybenzoic acid scaffold.

Potential in Therapeutic Areas

Benzoic acid derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[2][3] By extension, derivatives of 3-(Bromomethyl)-5-hydroxybenzoic acid could be explored for:

  • Anti-inflammatory Agents: The core structure is related to other known anti-inflammatory compounds.[2]

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted aromatic cores.[4]

  • Antibacterial Agents: Phenolic compounds and their derivatives have a long history as antimicrobial agents.[1][2]

Conclusion

The rational design and synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid represent a significant step in providing the drug discovery community with a powerful and versatile chemical tool. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules, enabling rapid lead generation and optimization. The robust synthetic protocol and clear structural characterization outlined in this guide provide researchers with the necessary foundation to incorporate this valuable building block into their research and development programs, accelerating the path toward novel therapeutics.

References

  • The bromination of some derivatives of resorcinol - Journal of the Chemical Society C . Royal Society of Chemistry. Available at: [Link]

  • EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL) - SciELO . SciELO Brazil. Available at: [Link]

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents. Google Patents.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry . Rasayan Journal of Chemistry. Available at: [Link]

  • 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Method for producing 3-bromomethylbenzoic acids - Google Patents. Google Patents.
  • 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • 3,5-Dihydroxybenzoic Acid - Rupa Health . Rupa Health. Available at: [Link]

  • 3-bromo-5-hydroxybenzoic acid (C7H5BrO3) - PubChemLite . PubChemLite. Available at: [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] - ResearchGate . ResearchGate. Available at: [Link]

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Foundational

3-(Bromomethyl)-5-hydroxybenzoic acid reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)-5-hydroxybenzoic Acid Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest to the chemical,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a highly reactive benzylic bromide, an acidic phenolic hydroxyl group, and a versatile carboxylic acid moiety, establishes it as a premier building block for complex molecular synthesis. The differential reactivity of these functional groups allows for a high degree of chemoselectivity, enabling its use as a scaffold or linker in the development of novel therapeutic agents, agrochemicals, and specialized polymers.[1] This guide provides a comprehensive analysis of the compound's reactivity, offering field-proven insights into its synthetic transformations, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Group Analysis

The reactivity of 3-(Bromomethyl)-5-hydroxybenzoic acid is a direct consequence of the electronic and steric interplay between its three distinct functional groups positioned on a benzene ring. A foundational understanding of each component is critical for predicting chemical behavior and designing successful synthetic strategies.

  • Benzylic Bromide (-CH₂Br): This primary benzylic halide is the most reactive site for nucleophilic substitution. The adjacent aromatic ring stabilizes the transition states of both Sₙ1 and Sₙ2 reactions through resonance, making this position significantly more reactive than a typical alkyl bromide.[2]

  • Phenolic Hydroxyl (-OH): The hydroxyl group is a strong electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS), primarily at the ortho and para positions (2, 4, and 6).[3][4] It also possesses acidic properties, readily forming a phenoxide ion in the presence of a base, which is a potent nucleophile for reactions like etherification.[3]

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing, deactivating the aromatic ring towards EAS and directing incoming electrophiles to the meta position (5, which is already substituted).[5][6] The carboxyl group itself can undergo a range of reactions, including esterification, amidation, and reduction.[7][8]

The strategic placement of these groups creates a molecule with a rich and predictable reactivity profile, which can be exploited for targeted chemical modifications.

Caption: Core reactivity pathways of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Detailed Reactivity Profile

Reactions at the Benzylic Bromide Center

The benzylic bromide is the most labile position on the molecule, making it an excellent electrophilic site for a wide range of nucleophiles. Its reactivity is enhanced by the resonance stabilization of the benzylic carbocation (favoring Sₙ1) or the transition state (favoring Sₙ2).[9] Primary benzylic halides can proceed through either pathway depending on the reaction conditions.

  • Mechanism Choice: Strong, non-bulky nucleophiles in polar aprotic solvents favor the Sₙ2 pathway. Conversely, solvolysis in polar protic solvents or reaction with weak nucleophiles promotes the Sₙ1 mechanism.[9]

  • Common Transformations:

    • Ether Formation: Reaction with alkoxides or phenoxides (e.g., sodium ethoxide) yields benzylic ethers.

    • Ester Formation: Reaction with carboxylate salts (e.g., sodium acetate) produces benzylic esters.

    • Amine Alkylation: Reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylamines, respectively.

    • Cyanation: Displacement with cyanide salts (e.g., NaCN) provides a route to introduce a one-carbon extension, yielding a nitrile.

    • C-C Bond Formation: Reaction with organometallic reagents or stabilized carbanions (e.g., malonic esters) is a powerful method for building more complex carbon skeletons.[2]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes the conversion of the benzylic bromide to a benzylic azide, a versatile intermediate for the synthesis of amines (via reduction) or triazoles (via click chemistry).

Nucleophilic_Substitution_Workflow start Start reagents Dissolve 3-(Bromomethyl)-5- hydroxybenzoic acid and Sodium Azide (1.2 eq) in DMF start->reagents reaction Heat Reaction Mixture (e.g., 50-60 °C) reagents->reaction monitor Monitor by TLC (Disappearance of Starting Material) reaction->monitor monitor->reaction Incomplete workup Quench with Water & Extract with Ethyl Acetate monitor->workup Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate product 3-(Azidomethyl)-5- hydroxybenzoic acid concentrate->product

Caption: Workflow for the synthesis of a benzylic azide intermediate.

Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to 60 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.[10]

  • Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group's reactivity is twofold: it can act as a nucleophile (after deprotonation) or as a powerful activating group for the aromatic ring.

  • Acidity and Phenoxide Formation: The phenol is weakly acidic (pKa ≈ 10) and can be deprotonated by common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding sodium or potassium phenoxide. This deprotonation significantly enhances the oxygen's nucleophilicity.[3]

  • Williamson Ether Synthesis: The generated phenoxide is an excellent nucleophile for Sₙ2 reactions. Its reaction with alkyl halides (e.g., iodomethane, benzyl bromide) is a standard and efficient method for synthesizing aryl ethers.[10]

  • Electrophilic Aromatic Substitution (EAS): The -OH group is a strongly activating ortho, para-director, making the ring highly susceptible to electrophilic attack.[11][12] Reactions like halogenation, nitration, and sulfonation can often proceed under milder conditions than for benzene itself.[13] The combined directing effects of the -OH and -COOH groups will be discussed in Section 3.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol details the methylation of the phenolic hydroxyl group.

Williamson_Ether_Synthesis start Start reagents Suspend Starting Material & K₂CO₃ (2.0 eq) in Acetone start->reagents add_halide Add Iodomethane (1.2 eq) dropwise reagents->add_halide reaction Reflux Mixture add_halide->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Filter off K₂CO₃ & Concentrate Filtrate monitor->workup Complete dissolve Dissolve Residue in Ethyl Acetate workup->dissolve wash Wash with H₂O, NaHCO₃(aq), and Brine dissolve->wash isolate Dry, Concentrate, & Purify wash->isolate product 3-(Bromomethyl)-5- methoxybenzoic acid isolate->product

Caption: Workflow for Williamson ether synthesis of the phenolic hydroxyl.

Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq), finely ground potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetone.[14]

  • Reagent Addition: Stir the suspension vigorously and add iodomethane (CH₃I, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain until TLC analysis indicates the consumption of the starting phenol (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality offers a gateway to a variety of important derivatives.

  • Salt Formation: As a typical carboxylic acid, it reacts with bases like sodium hydroxide or sodium bicarbonate to form the corresponding carboxylate salt, which often enhances water solubility.[6]

  • Fischer Esterification: In the presence of an acid catalyst (e.g., H₂SO₄) and an excess of an alcohol (e.g., methanol, ethanol), the carboxylic acid can be converted to its corresponding ester. This is a reversible equilibrium-driven process.[15][16]

  • Conversion to Acid Chlorides: For reactions where higher reactivity is required, the carboxylic acid can be converted to the more electrophilic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7]

  • Amide Formation: The acid chloride intermediate readily reacts with primary or secondary amines to form amides. Alternatively, direct amide formation can be achieved using peptide coupling reagents (e.g., DCC, EDCI).[14]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-hydroxymethyl-5-hydroxybenzyl bromide) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of the methyl ester derivative.

Fischer_Esterification start Start dissolve Dissolve Starting Material in Excess Methanol (Solvent) start->dissolve catalyst Add Catalytic H₂SO₄ (conc., dropwise) dissolve->catalyst reaction Reflux Mixture catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool & Remove Excess MeOH in vacuo monitor->workup Complete extract Dissolve in EtOAc & Neutralize with NaHCO₃(aq) workup->extract wash Wash with Water and Brine extract->wash isolate Dry, Concentrate, & Purify wash->isolate product Methyl 3-(Bromomethyl)-5- hydroxybenzoate isolate->product

Caption: Workflow for acid-catalyzed Fischer esterification.

Methodology:

  • Reaction Setup: Suspend 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) in a large excess of methanol, which acts as both reagent and solvent.[15]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by washes with water and brine.[16]

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the crude ester, which can be purified by column chromatography.

Regioselectivity in Electrophilic Aromatic Substitution

When considering electrophilic substitution on the aromatic ring, the directing effects of the existing substituents are paramount.

  • Hydroxyl Group (-OH): A powerful activating, ortho-para director. It directs incoming electrophiles to positions 2, 4, and 6.[17]

  • Carboxylic Acid Group (-COOH): A strong deactivating, meta-director. It directs to position 5, which is already occupied.[5]

  • Bromomethyl Group (-CH₂Br): Weakly deactivating via induction, and considered an ortho-para director.

Controlling Influence: The hydroxyl group is the dominant activating and directing group. Therefore, electrophilic substitution will be strongly favored at the positions ortho and para to it (positions 2, 4, and 6). Steric hindrance from the adjacent bromomethyl and carboxylic acid groups may influence the ratio of substitution at these positions, with position 4 often being favored.

Physicochemical and Spectroscopic Data

A summary of key properties is essential for laboratory use.

PropertyValue / DescriptionReference
Molecular Formula C₈H₇BrO₃[18]
Molecular Weight 231.04 g/mol -
Appearance Off-White Solid[18]
CAS Number 69434-64-8-
¹H NMR (Predicted) δ 10.0-13.0 (br s, 1H, -COOH), 7.0-8.0 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂Br)[18]
IR (Predicted) 3300-2500 cm⁻¹ (O-H, acid), ~1700 cm⁻¹ (C=O, acid), ~1600 cm⁻¹ (C=C, aromatic)[19]

Conclusion

3-(Bromomethyl)-5-hydroxybenzoic acid presents a highly valuable and predictable reactivity profile. The benzylic bromide serves as a potent electrophilic handle for nucleophilic substitution, the phenolic hydroxyl enables etherification and powerfully directs electrophilic aromatic substitution, and the carboxylic acid provides access to a host of essential derivatives. This trifunctional nature allows for sequential and chemoselective modifications, cementing its role as a cornerstone intermediate for constructing complex molecular targets in drug discovery and materials science. A thorough understanding of the interplay between these functional groups is the key to unlocking its full synthetic potential.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Wikipedia. Benzoic acid.
  • YouTube. 6 Important Reactions of Benzoic Acid in one shot.
  • Chemistry Steps. Reactions of Phenols.
  • Turito. Benzoic Acid - Structure, Properties, Reactions.
  • OpenStax. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition.
  • Justlong in Food. Chemical Properties of Benzoic Acid: Detailed Analysis.
  • Fiveable. Benzoic Acid Definition - Organic Chemistry Key Term.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Chemistry LibreTexts. 17.10: Reactions of Phenols.
  • A Level Chemistry Revision Notes. Reactions of Phenol.
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Phenol reaction.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position.
  • ChemicalBook. 3-(BROMOMETHYL)BENZOIC ACID | 6515-58-8.
  • Google Patents. Esterification of hydroxybenzoic acids - US5260475A.
  • ksu.edu.sa. Nucleophilic Substitution Reactions.
  • Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • Chem-Impex. 3-Bromo-5-hydroxybenzoic acid.
  • Chemistry LibreTexts. 3: Esterification (Experiment).
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • Benchchem. Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • Benchchem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-t-Butyl-5-hydroxybenzoic acid.
  • OperaChem. Fischer Esterification-Typical Procedures.

Sources

Exploratory

Spectroscopic Characterization of 3-(Bromomethyl)-5-hydroxybenzoic Acid: A Multidimensional Analytical Guide

As drug development and materials science push toward increasingly complex functionalized aromatics, the precise structural elucidation of intermediate building blocks becomes paramount. 3-(Bromomethyl)-5-hydroxybenzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push toward increasingly complex functionalized aromatics, the precise structural elucidation of intermediate building blocks becomes paramount. 3-(Bromomethyl)-5-hydroxybenzoic acid (Molecular Formula: C₈H₇BrO₃) is a highly functionalized, meta-substituted benzene derivative containing three distinct reactive moieties: a carboxylic acid, a phenolic hydroxyl, and a benzylic bromide.

This whitepaper serves as an authoritative guide for researchers and application scientists. Rather than merely listing expected spectral peaks, we will deconstruct the causality behind the spectroscopic behavior of this molecule. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) into a self-validating orthogonal workflow, we establish a robust framework for unambiguous structural confirmation.

Molecular Architecture & Analytical Rationale

The analytical strategy for 3-(Bromomethyl)-5-hydroxybenzoic acid is dictated by its electronic and steric environment. The molecule features a 1,3,5-substitution pattern. This symmetry dictates that the three remaining aromatic protons (at positions 2, 4, and 6) are all meta to one another. Because they are separated by four bonds, they will exhibit characteristic meta-coupling ( J≈1.5−2.0 Hz).

Furthermore, the molecule possesses two highly polar, protic groups (-COOH and -OH). This necessitates specific experimental choices:

  • NMR Solvent: Non-polar solvents like CDCl₃ will fail due to insolubility and severe signal broadening from intermolecular hydrogen bonding. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandatory to disrupt these dimers and resolve the aromatic signals[1].

  • MS Ionization: The dual acidic protons make the molecule highly prone to deprotonation, dictating the use of Electrospray Ionization in negative mode (ESI-) for maximum sensitivity.

Orthogonal Self-Validation Workflow

To ensure scientific integrity, no single spectroscopic method should be trusted in isolation. The following diagram illustrates how we construct a self-validating analytical loop.

G Target 3-(Bromomethyl)-5-hydroxybenzoic acid (C8H7BrO3) NMR NMR (1H & 13C) Regiochemistry & Carbon Framework Target->NMR IR ATR FT-IR Functional Group Validation Target->IR MS ESI-MS (Negative Mode) Exact Mass & Isotope Profiling Target->MS NMR_Data Meta-coupled Ar-H (J~1.5 Hz) -CH2Br Singlet (~4.6 ppm) NMR->NMR_Data IR_Data Broad O-H (3300-2500 cm⁻¹) Strong C=O (~1680 cm⁻¹) IR->IR_Data MS_Data [M-H]⁻ m/z 229/231 1:1 Bromine Isotope Ratio MS->MS_Data Valid Orthogonal Structural Confirmation NMR_Data->Valid IR_Data->Valid MS_Data->Valid

Orthogonal self-validating workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon framework and regiochemistry. The chemical shifts are governed by the inductive and resonance effects of the substituents, as established by Silverstein's predictive rules for organic compounds[1].

¹H NMR Causality
  • Aromatic Region: The -COOH group is strongly electron-withdrawing (deshielding), while the -OH group is strongly electron-donating via resonance (shielding). The proton at C-4, flanked by the shielding -OH and the mildly deshielding -CH₂Br, will appear furthest upfield (~6.9–7.1 ppm). The proton at C-2, situated between the deshielding -COOH and -CH₂Br, will appear furthest downfield (~7.4–7.8 ppm). All three protons will appear as fine triplets or doublets of doublets due to meta-coupling.

  • Aliphatic Region: The benzylic protons of the -CH₂Br group appear as a sharp singlet. The heavy bromine atom deshields these protons, pushing them to ~4.6 ppm.

¹³C NMR Causality

The ¹³C spectrum will yield exactly eight distinct carbon signals, confirming the lack of symmetry that would otherwise cause signal overlap. The carbonyl carbon of the acid will be the most deshielded (~167 ppm), followed by the oxygen-bearing aromatic carbon C-5 (~158 ppm). The aliphatic -CH₂Br carbon will appear far upfield (~33.5 ppm) due to sp³ hybridization, despite the attached halogen.

Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (ppm)Multiplicity & J (Hz)¹³C Chemical Shift (ppm)Assignment Justification
C-1 --~132.0Quaternary Ar-C, deshielded by -COOH
C-2 ~7.4 - 7.8t, J ≈ 1.5 (1H)~122.5Ar-CH, ortho to -COOH and -CH₂Br
C-3 --~139.5Quaternary Ar-C, attached to -CH₂Br
C-4 ~6.9 - 7.1t, J ≈ 1.5 (1H)~118.0Ar-CH, shielded by ortho -OH
C-5 --~158.0Quaternary Ar-C, strongly deshielded by -OH
C-6 ~7.3 - 7.6t, J ≈ 1.5 (1H)~115.5Ar-CH, ortho to -OH and -COOH
-CH₂Br ~4.6s (2H)~33.5Aliphatic C, deshielded by Br and Ar-ring
-OH ~10.0br s (1H)-Phenolic proton, exchangeable
-COOH ~13.0br s (1H)167.0Carboxylic acid proton / carbonyl carbon
Protocol: Standardized NMR Acquisition
  • Sample Preparation: Weigh exactly 10 mg of the analyte. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • ¹H Acquisition: Probe temperature 298 K. Pulse angle 30°. Relaxation delay (D1) 2.0 seconds to ensure complete relaxation of the exchangeable protons. Acquire 16–32 scans.

  • ¹³C Acquisition: Use a standard proton-decoupled sequence (zgpg30). Increase D1 to 3.0 seconds to account for the slow relaxation of the quaternary carbons (C-1, C-3, C-5). Acquire a minimum of 1024 scans for adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides the carbon skeleton, FT-IR acts as the primary validation for the functional groups, particularly because the -OH and -COOH protons in NMR can sometimes broaden into the baseline depending on trace moisture.

The vibrational frequencies are dictated by Hooke's Law and hydrogen bonding dynamics[2]. The carboxylic acid forms strong intermolecular hydrogen-bonded dimers in the solid state, resulting in a massive, broad O-H stretching band that can span from 3300 down to 2500 cm⁻¹, often obscuring the aliphatic C-H stretches. The C=O stretch is highly diagnostic, appearing as a sharp, intense peak around 1680 cm⁻¹ due to conjugation with the aromatic ring[3].

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Causality
3300 - 2500 Strong, Broad-COOHO-H stretch (hydrogen-bonded dimer network)
~3400 Medium, Broad-OH (Phenol)O-H stretch (often overlaps with carboxylic acid)
~1680 - 1700 Strong-COOHC=O stretch (conjugated with aromatic ring)
~1595, 1450 MediumAromatic RingC=C skeletal stretching (meta-substituted ring)
~1200 StrongPhenolC-O stretching
~600 - 550 Weak/Medium-CH₂BrC-Br stretching (heavy atom effect lowers frequency)
Protocol: ATR FT-IR Acquisition
  • Background: Collect a background spectrum of the clean, dry Diamond or ZnSe ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Crucial Step: Ensure the region below 700 cm⁻¹ is carefully monitored, as the heavy reduced mass of the C-Br bond forces its stretching frequency into this fingerprint region.

Mass Spectrometry (MS) & Isotopic Fingerprinting

Mass spectrometry provides the final, undeniable proof of the molecule's identity through isotopic fingerprinting. Bromine is unique among halogens because it exists in nature as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively)[4].

When analyzing 3-(Bromomethyl)-5-hydroxybenzoic acid via ESI in negative mode, the molecule readily loses a proton to form the [M-H]⁻ anion. Because of the bromine atom, the mass spectrum will not show a single molecular ion peak, but rather a distinct "twin" peak separated by 2 mass units (M and M+2) of equal height. This is a self-validating signature; if the 1:1 ratio is absent, the benzylic bromide has likely degraded (e.g., hydrolyzed to a benzyl alcohol).

Table 3: ESI-MS (Negative Mode) Isotopic Fingerprint

m/z ValueRelative AbundanceIon SpeciesDiagnostic Significance
228.95 ~100%[M-H]⁻ (⁷⁹Br)Deprotonated molecular ion (base peak)
230.95 ~98%[M-H]⁻ (⁸¹Br)Confirms presence of exactly one bromine atom
184.96 Variable[M-H-CO₂]⁻ (⁷⁹Br)Confirms presence of carboxylic acid group (decarboxylation)
186.96 Variable[M-H-CO₂]⁻ (⁸¹Br)Retains bromine isotope pattern after fragmentation
Protocol: LC-MS/ESI- Acquisition
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid. (Note: While formic acid is an acid, it aids in droplet evaporation in the ESI source, and the strong acidity of the analyte's -COOH still allows for efficient negative ion formation).

  • Parameters: Set the mass spectrometer to Negative Ion Mode (ESI-). Capillary voltage: 2.5 kV. Desolvation temperature: 350 °C.

  • Data Analysis: Scan from m/z 100 to 500. Extract the spectra and visually verify the 1:1 intensity ratio of the 228.9/230.9 m/z doublet to confirm structural integrity[4].

References

  • "Isotope Abundance" - Chemistry LibreTexts. (Details the 1:1 isotopic signature of Bromine in Mass Spectrometry). URL:[Link]

  • "Chem 117 Reference Spectra (Silverstein)" - Eugene E. Kwan / GitHub Pages. (Authoritative tables for predicting ¹H and ¹³C NMR chemical shifts based on substituent effects). URL:[Link]

  • "FTIR Functional Group Database Table with Search" - InstaNANO. (Comprehensive database for assigning vibrational frequencies of phenols and carboxylic acids). URL:[Link]

  • "FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols" - Air Quality Research Center, UC Davis. (Mechanistic explanation of C=O and O-H stretching in phenolic and acidic compounds). URL:[Link]

Sources

Foundational

Solubility and Solvent Compatibility of 3-(Bromomethyl)-5-hydroxybenzoic Acid: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and custom API synthesis, 3-(Bromomethyl)-5-hydroxybenzoic acid serves as a highly versatile, bifunctional building block. Its unique architecture—combining a polar carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and custom API synthesis, 3-(Bromomethyl)-5-hydroxybenzoic acid serves as a highly versatile, bifunctional building block. Its unique architecture—combining a polar carboxylic acid, a hydrogen-bonding phenolic hydroxyl, and a highly reactive electrophilic benzylic bromide—makes it invaluable for linker chemistry and PROTAC development. However, this same structural complexity creates significant challenges in solvent selection.

As a Senior Application Scientist, I frequently observe that researchers treat solubility as a purely thermodynamic parameter, ignoring the kinetic reactivity of the solvent itself. Dissolving this compound in standard high-throughput screening (HTS) solvents like Methanol or Dimethyl Sulfoxide (DMSO) can lead to rapid, silent degradation. This whitepaper provides a comprehensive, causality-driven guide to the solubility, stability, and handling of 3-(Bromomethyl)-5-hydroxybenzoic acid, ensuring scientific integrity in your downstream assays.

Molecular Profiling & Physicochemical Rationale

To understand the solubility profile of 3-(Bromomethyl)-5-hydroxybenzoic acid, we must analyze its functional groups and their causal relationship with solvent molecules:

  • Carboxylic Acid (-COOH) & Phenolic Hydroxyl (-OH) : These moieties are strong hydrogen-bond donors and acceptors. They dictate that the molecule will have high thermodynamic solubility in highly polar solvents (e.g., DMSO, DMF, Alcohols) and moderate solubility in mid-polarity hydrogen-bond acceptors (e.g., THF, Ethyl Acetate).

  • Benzylic Bromide (-CH₂Br) : This is the critical failure point for inexperienced chemists. The benzylic position is highly activated. In the presence of polar protic solvents (like Methanol), it undergoes rapid SN​1/SN​2 solvolysis [1]. In the presence of activated sulfoxides (like DMSO), it is susceptible to Kornblum oxidation [2].

Therefore, achieving optimal solubility is not enough; the solvent must be chemically inert to the benzylic bromide over the required experimental timeframe.

Mechanistic Degradation Pathways

When selecting a solvent, you must account for two primary degradation pathways that compromise the structural integrity of your stock solutions.

A. Solvolysis in Protic Solvents

Methanol and Ethanol are excellent solvents for dissolving polar benzoic acids. However, the oxygen atom in these alcohols acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This etherification yields 3-(methoxymethyl)-5-hydroxybenzoic acid, effectively destroying the reactive handle needed for downstream coupling.

B. Kornblum Oxidation in DMSO

DMSO is the gold standard for kinetic solubility assays and HTS libraries [3]. Unfortunately, benzylic halides react with DMSO to form an alkoxysulfonium intermediate. Upon the addition of mild heat or an ambient base, this intermediate collapses to yield the corresponding aldehyde (3-formyl-5-hydroxybenzoic acid) and dimethyl sulfide (DMS) [2].

Pathways Compound 3-(Bromomethyl)-5-hydroxybenzoic acid (Intact Parent) MeOH Methanol (Protic) Nucleophilic Attack Compound->MeOH Dissolved in DMSO DMSO (Aprotic) Kornblum Oxidation Compound->DMSO Dissolved in Solvolysis Degradant A: 3-(Methoxymethyl)-5-hydroxybenzoic acid MeOH->Solvolysis SN1/SN2 Solvolysis (Hours to Days) Aldehyde Degradant B: 3-Formyl-5-hydroxybenzoic acid DMSO->Aldehyde Heat / Ambient Base (Days to Weeks)

Fig 1: Solvent-induced degradation pathways of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Empirical Solubility & Stability Matrix

The following table synthesizes quantitative solubility estimates with kinetic stability profiles to guide your solvent selection for synthesis and analysis.

SolventPolarity IndexEstimated SolubilityKinetic StabilityApplication Suitability
DMSO 7.2>50 mg/mL (High)Poor (Oxidation)Immediate use only; strictly avoid heat.
DMF 6.4>50 mg/mL (High)Moderate Good for coupling; trace amines may react.
Methanol 5.1>30 mg/mL (High)Poor (Solvolysis)Unsuitable for storage; rapid etherification.
THF 4.010–30 mg/mL (Med)Excellent Ideal for master stock solutions and coupling.
Ethyl Acetate 4.45–15 mg/mL (Med)Excellent Optimal for liquid-liquid extractions.
DCM 3.1<5 mg/mL (Low)Excellent Good for suspension reactions or biphasic systems.
Hexane 0.1<0.1 mg/mL (Insoluble)Excellent Anti-solvent for precipitation/crystallization.

Experimental Protocol: Kinetic Solubility & Stability Screening

To validate the solubility and stability of this compound in your specific assay buffers, a self-validating LC-MS/MS shake-flask protocol is required [3] [4]. This method ensures that you are measuring the intact compound, not a soluble degradation product.

Phase 1: Master Stock Preparation
  • Weighing: Accurately weigh 2.31 mg of 3-(Bromomethyl)-5-hydroxybenzoic acid (MW ≈ 231.04 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) to create a 10 mM master stock.

    • Expert Insight: THF is prioritized over DMSO here to prevent premature Kornblum oxidation during stock storage.

Phase 2: Shake-Flask Incubation
  • Dispensing: Aliquot 10 µL of the 10 mM THF stock into a 96-well deep-well polypropylene plate.

  • Dilution: Add 990 µL of the target test solvent (e.g., Acetonitrile, aqueous buffer, or DMSO) to achieve a theoretical maximum concentration of 100 µM.

  • Incubation: Seal the plate and incubate on a thermostatic plate shaker at 25°C for exactly 2 hours at 300 rpm.

Phase 3: Filtration & LC-MS/MS Quantitation
  • Filtration: Transfer the suspension to a Millipore Multiscreen solubility filter plate (0.22 µm PTFE membrane) to isolate the saturated solution.

  • Separation: Centrifuge at 3,000 × g for 5 minutes to remove undissolved particulates.

  • Analysis: Dilute the filtrate 1:10 with an inert mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Detection: Quantify the intact parent mass via LC-MS/MS in negative ion mode.

    • Self-Validation Step: Monitor for the intact bromine isotopes ( m/z 229 and 231). Simultaneously scan for the solvolysis product ( m/z 181) and the aldehyde degradation product ( m/z 165) to confirm stability.

Workflow Stock Prepare 10 mM Stock (Anhydrous THF) Dilution Serial Dilution into Test Solvents Stock->Dilution Incubation Shake-Flask Incubation (2h at 25°C) Dilution->Incubation Filtration Filter Undissolved Particles (0.22 µm) Incubation->Filtration Analysis LC-MS/MS Quantitation (Monitor m/z 229/231) Filtration->Analysis

Fig 2: High-throughput LC-MS/MS workflow for kinetic solubility and stability screening.

Strategic Recommendations for Downstream Applications

  • For Medicinal Chemistry (Coupling Reactions): Utilize THF or DMF as the primary solvent. If using DMF, ensure it is freshly distilled or amine-free, as dimethylamine impurities will rapidly substitute the benzylic bromide.

  • For Analytical Characterization (NMR): Avoid Methanol-d4. Use Acetone-d6 or Acetonitrile-d3 for stable, long-term NMR acquisitions. If DMSO-d6 must be used for solubility reasons, acquire the spectra immediately upon dissolution to preempt oxidation.

  • For Biological Assays: If the compound must be dosed in aqueous media, keep the DMSO concentration below 1% and prepare the final aqueous dilutions immediately prior to dosing to minimize hydrolysis of the bromide to a hydroxymethyl group.

References

  • AskFilo. "The reaction of 2-bromo-2-methyl-1-phenylpropane with methanol resulted in..." AskFilo Educational Resources. Available at: [Link]

  • ResearchGate. "Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum′s Reaction." Iranian Journal of Catalysis. Available at: [Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm ADME Protocols. Available at: [Link]

Exploratory

The Untapped Potential of a Trifunctional Scaffold: A Technical Guide to 3-(Bromomethyl)-5-hydroxybenzoic Acid in Medicinal Chemistry

Executive Summary In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a medicinal chemistry program. An ideal scaffold offers a unique combinati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a medicinal chemistry program. An ideal scaffold offers a unique combination of structural rigidity, synthetic tractability, and strategically placed functional groups for diversification. This technical guide introduces 3-(Bromomethyl)-5-hydroxybenzoic acid, a trifunctional aromatic scaffold that, while not widely commercialized, presents significant untapped potential for the development of novel therapeutics. Its true value lies in the orthogonal reactivity of its three functional groups: a highly electrophilic bromomethyl linker, a nucleophilic and hydrogen-bonding phenol, and a versatile carboxylic acid. This guide will provide an in-depth analysis of its synthesis, reactivity, and potential applications as a core building block for enzyme inhibitors, receptor modulators, and other targeted agents.

Introduction: A Scaffold of Opportunity

The core structure of 3-(Bromomethyl)-5-hydroxybenzoic acid provides a powerful platform for generating molecular diversity. Unlike its more common analogue, 3-bromo-5-hydroxybenzoic acid, where the bromine is directly attached to the aromatic ring, the bromomethyl group (-CH2Br) of the title compound acts as a potent benzylic electrophile. This functionality is primed for facile nucleophilic substitution, enabling the covalent linking of the hydroxybenzoic acid core to a vast array of pharmacophoric fragments. This inherent reactivity profile makes it an exemplary tool for structure-activity relationship (SAR) studies and lead optimization.

The strategic placement of the hydroxyl and carboxylic acid groups further enhances its utility. The phenolic hydroxyl can serve as a key hydrogen bond donor or acceptor in interactions with biological targets, or it can be functionalized to modulate physicochemical properties. The carboxylic acid provides a classic handle for forming stable amide or ester linkages, which are ubiquitous in established pharmaceuticals. This trifunctional arrangement allows for a "hub-and-spoke" approach to library design, where the central core can be elaborated at three distinct vectors.

Synthesis Strategy: From Precursor to Reactive Intermediate

As 3-(Bromomethyl)-5-hydroxybenzoic acid is not a readily available starting material, a robust synthetic route from a common precursor is required. The most logical precursor is 3-hydroxy-5-methylbenzoic acid (also known as 3,5-cresotic acid), which is commercially available[1][2]. The key transformation is the selective radical bromination of the benzylic methyl group.

However, this reaction is not trivial. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the aromatic ring can complicate standard benzylic bromination conditions (e.g., using N-Bromosuccinimide, NBS). Specifically, the unprotected phenol is susceptible to oxidation or electrophilic aromatic substitution. Therefore, a protection strategy is paramount for a clean and efficient synthesis.

Proposed Synthetic Workflow

The recommended synthetic pathway involves a three-stage process: protection, bromination, and deprotection. This approach ensures that the benzylic bromination occurs selectively without unwanted side reactions.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Benzylic Bromination cluster_2 Stage 3: Deprotection Start 3-Hydroxy-5-methylbenzoic acid Protected Protected Intermediate (e.g., Methyl 3-(acetyloxy)-5-methylbenzoate) Start->Protected 1. Esterification (MeOH, H+) 2. Acetylation (Ac₂O, Pyridine) Brominated Protected Bromomethyl Intermediate Protected->Brominated NBS, Radical Initiator (AIBN) Light (hν), CCl₄, Reflux [Ref: 8, 9] Final 3-(Bromomethyl)-5-hydroxybenzoic acid Brominated->Final 1. Saponification (LiOH, H₂O/THF) 2. Acidic Workup (HCl)

Caption: Proposed synthetic workflow for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • Protection: The carboxylic acid is first converted to a methyl ester to prevent it from interfering with the radical reaction. The phenolic hydroxyl is then protected, for example, as an acetate ester. This is crucial because unprotected phenols can react with NBS or radical intermediates, leading to a complex mixture of products[3].

  • Bromination: The selective bromination of the methyl group is a radical-mediated process. N-Bromosuccinimide (NBS) is the reagent of choice, and a radical initiator like azobisisobutyronitrile (AIBN) or photochemical initiation (light) is required to start the reaction. An inert solvent such as carbon tetrachloride (CCl4) is typically used[3][4].

  • Deprotection: The final step involves the hydrolysis of both the acetate and methyl esters to reveal the free phenol and carboxylic acid. A two-step process, often starting with saponification using a base like lithium hydroxide followed by acidic workup, is a standard and reliable method.

The Chemistry of a Trifunctional Scaffold: A Gateway to Diverse Libraries

The power of 3-(Bromomethyl)-5-hydroxybenzoic acid lies in the distinct and predictable reactivity of its three functional groups. This allows medicinal chemists to selectively address each site to build complex molecules.

G cluster_COOH cluster_OH cluster_CH2Br Scaffold Carboxylic Acid (-COOH) 3-(Bromomethyl)-5-hydroxybenzoic Acid Phenol (-OH) Benzyl Bromide (-CH₂Br) Amine R-NH₂ Scaffold:f0->Amine Amide Coupling (EDC, HOBt) Alcohol R-OH Scaffold:f0->Alcohol Esterification (DCC, DMAP) [3] AlkylHalide R-X (e.g., Alkyl Bromide) Scaffold:f1->AlkylHalide Williamson Ether Synthesis (K₂CO₃, Acetone) [3] N_nuc Amine Nucleophiles (R₂NH) Scaffold:f2->N_nuc Sₙ2 Alkylation S_nuc Thiol Nucleophiles (R-SH) Scaffold:f2->S_nuc Sₙ2 Alkylation O_nuc Phenoxide/Alkoxide Nucleophiles (R-O⁻) Scaffold:f2->O_nuc Sₙ2 Alkylation

Caption: Reactivity map of the scaffold's three key functional groups.

  • The Bromomethyl Group (Electrophilic Linker): This is the most synthetically valuable feature for library generation. As a benzylic bromide, it is a potent electrophile that readily undergoes SN2 reactions with a wide range of soft and hard nucleophiles. This allows for the direct attachment of various moieties, including:

    • Heterocyclic amines: Building blocks for kinase inhibitors, GPCR ligands, etc.

    • Thiols: For targeting cysteine residues in enzymes or for creating thioether linkages.

    • Phenols and Alcohols: To form ether-linked biaryl or aryl-alkyl structures. The methylene group (-CH2-) itself is one of the most common and simplest linkers found in bioactive molecules, prized for its synthetic accessibility and structural simplicity[5].

  • The Hydroxyl Group (H-Bonding & Solubilizing Moiety): The phenolic -OH group is a crucial pharmacophoric feature. It can act as a hydrogen bond donor and/or acceptor, anchoring the molecule in a protein's binding site. Its acidity allows for selective deprotonation and subsequent etherification (e.g., Williamson ether synthesis) to introduce alkyl or aryl substituents that can probe deeper pockets of a binding site or improve properties like metabolic stability and cell permeability[6].

  • The Carboxylic Acid Group (Anchor & Polar Group): The -COOH group is a versatile handle for forming robust amide or ester bonds using standard peptide coupling reagents (e.g., EDC, HATU) or esterification conditions (e.g., DCC/DMAP)[6]. Amide bonds are particularly important in drug design due to their high stability and ability to participate in hydrogen bonding.

Potential Applications in Medicinal Chemistry

While direct applications of 3-(Bromomethyl)-5-hydroxybenzoic acid are not extensively documented, its structure strongly suggests its utility in several therapeutic areas based on the known activities of analogous scaffolds.

As a Scaffold for Enzyme Inhibitors

The hydroxybenzoic acid core is present in numerous enzyme inhibitors[7][8]. The scaffold can be used to position key interacting groups within an enzyme's active site.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonds with the kinase hinge region. The bromomethyl group can be used to link the hydroxybenzoic acid scaffold to a hinge-binding heterocycle (e.g., aminopyridine, pyrimidine). The rest of the scaffold can then be decorated to target other regions of the ATP-binding pocket, potentially conferring selectivity. For instance, in the synthesis of CDK12 inhibitors, benzyl bromide derivatives are used to alkylate amine intermediates, demonstrating the utility of this linkage strategy[9].

  • Cholinesterase Inhibitors: Derivatives of hydroxybenzoic acids have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease[10]. The scaffold could be elaborated via the bromomethyl group with a cationic moiety to target the peripheral anionic site (PAS) of acetylcholinesterase, while the core interacts with the catalytic active site (CAS).

Development of Anticancer Agents

The benzyl group is a common feature in anticancer agents. For example, N-benzylisatin derivatives have been synthesized via nucleophilic substitution of benzyl bromide and show promising activity as VEGFR-2 inhibitors[11].

  • Targeted Covalent Inhibitors: The electrophilic bromomethyl group could potentially be tuned to act as a warhead for targeted covalent inhibition by reacting with a nucleophilic residue (e.g., Cys, Lys, His) in or near the target protein's active site.

  • Linker for PROTACs or ADCs: The benzyl unit is a fundamental component of linkers in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs)[12][13]. The well-known self-immolative PABC (p-aminobenzylcarbamate) linker relies on the chemistry of the benzylic position to release the payload[13][14]. 3-(Bromomethyl)-5-hydroxybenzoic acid could serve as a novel entry point for creating new, functionalized linkers for such modalities.

Synthesis of Antimicrobial Agents

Phenolic acids, including hydroxybenzoic acid derivatives, are known to possess antimicrobial properties[6][15][16]. The scaffold can be used as a starting point to generate libraries of new potential antibacterial or antifungal agents. The bromomethyl group allows for the attachment of lipophilic side chains or charged moieties to modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Protocols

This section provides a representative, detailed methodology for a key transformation involving the scaffold.

Protocol 1: General Procedure for Nucleophilic Substitution of the Bromomethyl Group with a Primary Amine

This protocol describes the alkylation of a model primary amine, benzylamine, with a protected version of the scaffold.

Materials:

  • Methyl 3-(acetyloxy)-5-(bromomethyl)benzoate (Protected Scaffold, 1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected scaffold (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution. K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr formed during the reaction.

  • Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-30% ethyl acetate in hexane) to yield the pure protected product.

  • The purified, protected product can then be subjected to deprotection conditions (e.g., LiOH hydrolysis) to yield the final desired compound.

Future Outlook and Conclusion

3-(Bromomethyl)-5-hydroxybenzoic acid represents a synthetically accessible and highly versatile scaffold for medicinal chemistry. Its true potential is realized when viewed as a trifunctional building block, where the highly reactive bromomethyl group serves as an efficient and robust linker to connect the biologically relevant hydroxybenzoic acid core to a wide range of molecular fragments. While it may not be an off-the-shelf reagent, the straightforward, multi-step synthesis opens the door for its use in generating novel chemical libraries.

Future research should focus on the practical synthesis and diversification of this scaffold to build libraries for screening against various biological targets, including kinases, proteases, and epigenetic targets. Its application in the design of novel linkers for ADCs and PROTACs is also a particularly promising avenue for exploration. For drug discovery professionals, embracing such underutilized scaffolds can provide a distinct competitive advantage, leading to the discovery of new chemical matter with unique biological activity profiles.

References

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Douglas, C. J., & Theis, K. J. (2022). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 24(1), 224–229.
  • Mori, M., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7426–7440.
  • Ertl, P., Altmann, E., & Racine, S. (2020). The most common linkers in bioactive molecules and their bioisosteric replacement network. Future Science OA, 6(8), FSO495.
  • Google Patents. (2004). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
  • Pástor, M., et al. (2024). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega.
  • Zhang, Z., et al. (2023). Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive. Organic & Biomolecular Chemistry, 21(1), 87-95.
  • Chen, Y., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Acta Pharmaceutica Sinica B, 11(10), 3026–3040.
  • Gkeka, P., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(11), 3173.
  • Sciclix. (n.d.). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Retrieved March 15, 2026, from [Link]

  • Pérez-Sánchez, A., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(12), 10071.
  • Neil, J. D., et al. (2015). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 137(25), 8144–8151.
  • RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved March 15, 2026, from [Link]

  • Bouyahya, A., et al. (2022). Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Molecules, 27(5), 1604.
  • Costa, G., et al. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Molecules, 23(4), 960.
  • El-Naggar, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3183.
  • PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid. Retrieved March 15, 2026, from [Link]

  • Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
  • ResearchGate. (n.d.). Structure of bioactive molecules with methylene linkage. Retrieved March 15, 2026, from [Link]

Sources

Foundational

3-(Bromomethyl)-5-hydroxybenzoic Acid: A Trifunctional Scaffold for Accelerated Novel Compound Discovery

Executive Summary In modern medicinal chemistry and drug development, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 3-(Bromomethyl)-5-hydroxybenzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 3-(Bromomethyl)-5-hydroxybenzoic acid is a highly privileged trifunctional scaffold. Possessing three orthogonally reactive sites—a benzylic bromide, a phenolic hydroxyl, and a carboxylic acid—this molecule serves as an ideal precursor for Fragment-Based Drug Discovery (FBDD), bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth analysis of the structural profiling, chemoselective reactivity, and field-proven experimental protocols required to harness this precursor effectively.

Structural and Mechanistic Profiling

The synthetic utility of 3-(Bromomethyl)-5-hydroxybenzoic acid lies in the distinct electronic and steric environments of its three functional groups, which allow for controlled, sequential functionalization without the absolute need for exhaustive protection-deprotection cycles.

  • The Benzylic Bromide (-CH₂Br): This site is exceptionally electrophilic. The transition state during an SN2 nucleophilic attack is stabilized by the adjacent aromatic ring's π-system. Consequently, it reacts rapidly with soft nucleophiles (amines, thiols) under mild, room-temperature conditions.

  • The Phenolic Hydroxyl (-OH): With a pKa of approximately 9.5, the phenol is mildly acidic. It can be selectively deprotonated by weak bases (e.g., K₂CO₃) for O-alkylation[1]. In complex syntheses, it can also be converted into a triflate (-OTf) to serve as a coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

  • The Carboxylic Acid (-COOH): The carboxylate requires electrophilic activation (via coupling reagents like HATU, EDC, or conversion to an acid chloride) to undergo amidation or esterification. Because it is unreactive toward nucleophiles without activation, the benzylic bromide can be displaced selectively in its presence.

Causality in Chemoselectivity

When designing a synthetic route using this precursor, the order of operations is dictated by the nucleophilicity of the reagents. Because the benzylic bromide is highly susceptible to nucleophilic attack, any amidation of the carboxylic acid must either be performed after the bromide has been displaced, or it must be executed using strictly non-nucleophilic bases (like DIPEA) to prevent premature displacement of the bromide[2].

Visualizing Orthogonal Reactivity

To conceptualize the synthetic pathways available, we map the orthogonal reactivity of the scaffold. The distinct reaction conditions required for each functional group ensure that chemists can selectively target one site while leaving the others intact.

ReactivityMap Core 3-(Bromomethyl)-5-hydroxybenzoic acid SN2 Benzylic Bromide SN2 Displacement Core->SN2 Nucleophiles (Amines, Thiols) Amidation Carboxylic Acid Amidation / Esterification Core->Amidation Coupling Agents (HATU, EDC) Alkylation Phenolic Hydroxyl Alkylation / Cross-Coupling Core->Alkylation Base + Electrophiles

Caption: Orthogonal reactivity map of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Applications in Targeted Therapeutics: PROTAC Assembly

In the development of PROTACs, heterobifunctional molecules must be synthesized to connect a Protein of Interest (POI) ligand to an E3 ligase recruiter via a linker. 3-(Bromomethyl)-5-hydroxybenzoic acid is structurally primed for this exact workflow:

  • Linker Attachment: A PEG-amine linker can displace the benzylic bromide via SN2.

  • POI Ligand Conjugation: The carboxylic acid can be coupled to an amine-bearing POI binder via standard amide bond formation.

  • E3 Ligase Recruiter: The phenol can be alkylated with a halogenated thalidomide or VHL derivative.

PROTACWorkflow Start Precursor Scaffold Step1 1. SN2 Linker Attachment (Displace -Br with Amine-PEG) Start->Step1 Step2 2. POI Ligand Conjugation (Amidation of -COOH) Step1->Step2 Step3 3. E3 Ligase Binder Conjugation (Alkylation of -OH) Step2->Step3 Final Fully Assembled PROTAC Step3->Final

Caption: Stepwise assembly of a PROTAC molecule using the trifunctional scaffold.

Quantitative Data: Nucleophilic Displacement Profiles

The benzylic bromide is the most labile site on the molecule. The table below summarizes the field-validated reaction parameters for displacing the bromide with various nucleophiles, highlighting the causality behind solvent and base selection.

Nucleophile TypeReagent ExampleSolventBase / CatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
Secondary Amine MorpholineAcetonitrileDIPEA (1.5 eq)252 - 485 - 92Polar aprotic solvent accelerates SN2; DIPEA scavenges HBr without acting as a competing nucleophile.
Thiol ThiophenolDMFCs₂CO₃ (1.2 eq)0 to 251 - 290 - 95Cesium effect enhances the solubility and nucleophilicity of the thiolate anion.
Primary Amine BenzylamineTHFK₂CO₃ (2.0 eq)506 - 865 - 75Lower yields due to competing over-alkylation (formation of tertiary amines). Excess amine is often required.
Azide Sodium AzideDMFNone604 - 678 - 85Direct displacement by the linear azide anion; heating overcomes the activation energy barrier in DMF.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales.

Protocol A: Synthesis of the Precursor via Radical Bromination

Objective: Regioselective bromination of 3-hydroxy-5-methylbenzoic acid to yield the title compound.

Causality & Rationale: N-Bromosuccinimide (NBS) is utilized alongside a radical initiator (AIBN). Upon heating, AIBN undergoes homolytic cleavage, initiating a radical chain reaction. The benzylic position is selectively brominated because the resulting benzylic radical is highly stabilized by resonance.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) or carbon tetrachloride (CCl₄) (0.2 M concentration). Note: PhCF₃ is preferred as a greener alternative to CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) under an inert argon atmosphere for 4–6 hours.

  • In-Process Control (Validation): Monitor the reaction via LC-MS. The disappearance of the starting material (M+1) and the emergence of the monobrominated product mass (M+1 and M+3 isotopic pattern characteristic of bromine) indicates completion. Over-bromination (dibromomethyl) indicates excessive reaction time or NBS stoichiometry[3].

  • Workup: Cool the reaction to 0 °C. The succinimide byproduct will precipitate out of solution. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 3-(Bromomethyl)-5-hydroxybenzoic acid as an off-white solid.

Protocol B: Chemoselective SN2 Displacement with a Secondary Amine

Objective: Attach a functional group to the benzylic position while leaving the carboxylic acid and phenol intact.

Causality & Rationale: Acetonitrile is chosen as a polar aprotic solvent to maximize SN2 kinetics while minimizing the risk of esterification that could occur in protic solvents. DIPEA is utilized as an acid scavenger; its steric bulk prevents it from acting as a nucleophile, ensuring it only neutralizes the generated HBr.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) in anhydrous Acetonitrile (0.1 M) under nitrogen at room temperature.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed dropwise by the secondary amine (e.g., Morpholine, 1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Control (Validation): Spot the reaction mixture on a TLC plate (eluent: 10% MeOH in DCM). The product will appear as a highly polar spot (often a zwitterion) compared to the fast-eluting starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with a pH 6.0 phosphate buffer. Rationale: A slightly acidic pH ensures the carboxylic acid remains protonated (lipophilic) while preventing the newly formed amine from becoming fully protonated and lost to the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the functionalized intermediate, ready for subsequent amidation or phenol alkylation.

References

  • MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES Source: Auburn University URL:[Link]

  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups Source: National Institutes of Health (PMC) URL:[Link][1]

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Exploratory

A Thermoanalytical Investigation of 3-(Bromomethyl)-5-hydroxybenzoic Acid: A Predictive and Methodological Guide

Disclaimer: To date, a dedicated study on the thermal decomposition of 3-(Bromomethyl)-5-hydroxybenzoic acid has not been published in peer-reviewed literature. This guide, therefore, presents a scientifically inferred p...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: To date, a dedicated study on the thermal decomposition of 3-(Bromomethyl)-5-hydroxybenzoic acid has not been published in peer-reviewed literature. This guide, therefore, presents a scientifically inferred profile of its thermal behavior based on the known decomposition pathways of its constituent functional groups and structurally analogous compounds. The experimental protocols described are robust, standard methodologies designed to formally characterize its thermal properties.

Executive Summary

3-(Bromomethyl)-5-hydroxybenzoic acid (C₈H₇BrO₃, Mol. Wt. 231.05 g/mol ) is a multifunctional organic compound of interest in pharmaceutical and materials science research. Its structure incorporates three key functional groups: an aromatic carboxylic acid, a phenolic hydroxyl group, and a reactive benzylic bromide. This trifecta of functionalities suggests a complex thermal decomposition profile. Understanding this profile is critical for assessing its stability during storage, processing, and application, particularly in drug development where thermal liability can impact efficacy and safety.

This guide predicts a multi-step thermal decomposition process, initiated by decarboxylation, followed by the cleavage of the carbon-bromine bond and subsequent fragmentation of the resulting aromatic structure. A comprehensive analytical workflow, centered around Thermogravimetric Analysis (TGA) coupled with mass spectrometry (TGA-MS), is detailed to provide researchers with a self-validating protocol to formally characterize this compound.

Predicted Thermal Decomposition Pathways

The thermal degradation of 3-(Bromomethyl)-5-hydroxybenzoic acid is anticipated to proceed through a sequence of distinct mass loss events, each corresponding to the fragmentation of a specific functional group. The relative thermal lability of these groups dictates the likely order of decomposition.

Pillar 1: Decarboxylation of the Carboxylic Acid Aromatic carboxylic acids are well-known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide (CO₂, 44.01 g/mol ).[1] This is often the first significant thermal event for hydroxybenzoic acids.[2] The loss of CO₂ from the parent molecule would result in a theoretical mass loss of approximately 19.05%.

Pillar 2: Fission of the Benzylic Bromide The carbon-bromine bond in a benzylic position is significantly weaker than an aromatic C-Br bond and is susceptible to thermal cleavage. Pyrolysis of benzyl bromides can proceed through complex radical mechanisms.[3][4] The initial fragmentation is likely the loss of a bromine radical (Br•) or, more commonly, the elimination of hydrogen bromide (HBr, 80.91 g/mol ) through interaction with adjacent protons. This step would lead to a substantial second mass loss.

Pillar 3: Fragmentation of the Phenolic Ring Following the initial losses of CO₂ and HBr, the remaining hydrocarbon backbone, a substituted phenol, will decompose at higher temperatures. This process typically involves the breaking of the aromatic ring and results in the formation of smaller volatile fragments and a non-volatile carbonaceous residue (char).[5]

Based on this analysis, a primary decomposition cascade is proposed:

G cluster_0 Predicted Thermal Decomposition Cascade A 3-(Bromomethyl)-5-hydroxybenzoic Acid (C₈H₇BrO₃) B Intermediate: 3-(Bromomethyl)-5-hydroxytoluene (Hypothetical, unstable) A->B  - CO₂ (Decarboxylation)  Step 1: ~150-250°C C Intermediate: 3-Hydroxy-5-methylphenol (C₇H₈O₂) B->C  - HBr (Dehydrobromination)  Step 2: ~250-400°C D Volatile Products + Char Residue C->D  - Ring Fragmentation  Step 3: >400°C

Caption: Predicted multi-step thermal decomposition pathway for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Experimental Characterization Workflow

To validate the predicted pathways and quantitatively assess the thermal stability of 3-(Bromomethyl)-5-hydroxybenzoic acid, a combined thermoanalytical approach is essential. The use of Thermogravimetric Analysis (TGA) provides the quantitative mass loss data, while coupling the TGA to a mass spectrometer (MS) allows for the definitive identification of the evolved gaseous products at each decomposition step.[6][7]

Core Technique: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] TGA-MS provides simultaneous thermal characterization and quantitative analysis of the compounds in the furnace exhaust.[6][9] This dual analysis allows for the direct correlation of a specific mass loss event (from the TGA curve) with the chemical identity of the molecule(s) being released (from the MS data).

TGA_Workflow cluster_workflow TGA-MS Experimental Workflow prep Sample Preparation (5-10 mg, fine powder) tga TGA Instrument Setup (Crucible, Atmosphere, Program) prep->tga run Execute Thermal Program (e.g., Ramp 10°C/min to 800°C) tga->run transfer Heated Transfer Line (To prevent condensation) run->transfer Evolved Gas data Data Acquisition & Analysis (TGA Curve + Ion Currents) run->data Mass Loss Data ms Mass Spectrometer (Scan m/z 10-250) transfer->ms ms->data Ion Current Data

Caption: Workflow for the characterization of evolved gases using TGA-MS.

Detailed Experimental Protocol

This protocol is designed in accordance with ASTM E1131, the standard test method for compositional analysis by thermogravimetry.[10][11]

Objective: To determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, the number of discrete decomposition steps, the quantitative mass loss at each step, and the chemical identity of the evolved gases.

Instrumentation:

  • A calibrated simultaneous TGA-DSC instrument coupled via a heated transfer line to a quadrupole mass spectrometer.

  • Alumina or platinum crucibles (70-100 µL).

  • High-purity nitrogen (or other inert gas like argon) and an oxidative gas (air or oxygen) supply.

Procedure:

  • Instrument Calibration: Perform temperature and mass calibrations according to the manufacturer's specifications. A certified reference material (e.g., Calcium Oxalate) is recommended.

  • Sample Preparation: Weigh 5-10 mg of 3-(Bromomethyl)-5-hydroxybenzoic acid as a fine powder directly into a tared TGA crucible.

  • Atmosphere Setup: Purge the TGA furnace and balance with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

  • Thermal Program (Inert Atmosphere):

    • Isothermal Hold: Equilibrate the sample at 30°C for 10 minutes.

    • Heating Ramp: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Gas Switching (Optional): After the main decomposition events under nitrogen, cool the furnace to 600°C, switch the purge gas to air (50 mL/min), and heat to 800°C to combust any remaining char.

  • MS Parameters:

    • Set the heated transfer line to 220°C to prevent condensation of evolved products.

    • Configure the mass spectrometer to scan a mass-to-charge (m/z) range of 10 to 250 amu.

    • Monitor specific characteristic ions for expected products in real-time (e.g., m/z 44 for CO₂, m/z 18 for H₂O, m/z 80/82 for HBr).

  • Data Analysis:

    • Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/min vs. temperature).

    • Identify the onset temperature and peak temperature of each mass loss step from the TGA and DTG curves, respectively.

    • Quantify the percentage mass loss for each distinct step.

    • Correlate each mass loss event with the corresponding ion current peaks from the MS data to identify the evolved gas species.

Anticipated Results & Interpretation

The combined TGA-MS data will provide a detailed "thermal fingerprint" of the compound. The results should be analyzed to confirm or refute the predicted decomposition pathways.

Expected Data Summary

The following table summarizes the anticipated quantitative results based on the predicted decomposition pathway.

Thermal Event (Step)Predicted Temperature Range (°C)Predicted Mass Loss (%)Evolved Species (Expected m/z)
1. Decarboxylation150 - 250~19.05%CO₂ (m/z 44), H₂O (m/z 18)
2. Dehydrobromination250 - 400~35.02%HBr (m/z 80, 82), Organic Fragments
3. Ring Fragmentation> 400VariablePhenolic fragments, CO, H₂O
4. Oxidative Burn-off600 - 800 (in Air)VariableCO₂ (m/z 44)
Interpreting the Data
  • Step 1 - Decarboxylation: A sharp mass loss in the TGA curve should coincide with a strong ion current peak for m/z 44 (CO₂) in the MS data. A peak at m/z 18 (water) may also be present due to the interaction of the hydroxyl and carboxylic acid groups.

  • Step 2 - Dehydrobromination: The second major mass loss should be correlated with strong signals for m/z 80 and 82 in the MS, corresponding to the two major isotopes of bromine in HBr.

  • Step 3 - Final Decomposition: At higher temperatures, the MS is likely to show a complex mixture of smaller m/z values corresponding to the fragmentation of the aromatic ring.

  • Residue: The amount of char remaining at the end of the inert-atmosphere ramp provides information on the compound's tendency to form carbonaceous material. The subsequent burn-off in air will quantify this residue.

Conclusion

While direct experimental data for the thermal analysis of 3-(Bromomethyl)-5-hydroxybenzoic acid is not yet available in scientific literature, a robust predictive framework can be constructed based on fundamental chemical principles. The molecule is expected to exhibit a multi-step decomposition profile initiated by decarboxylation, followed by the loss of hydrogen bromide and subsequent ring fragmentation. This guide provides both the theoretical foundation for understanding this behavior and a detailed, standards-compliant experimental protocol for its validation using TGA-MS. For researchers in drug development and materials science, applying this methodology will yield crucial data on the compound's thermal stability, ensuring its safe and effective application.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [10][11]

  • Magro, A. A., Nunez, A., Eastham, G. R., & Cole-Hamilton, D. J. (2006). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (29), 3543-3549. [Link][2][12]

  • ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2003. [Link][13]

  • WJE Associates. Compositional Analysis by Thermogravimetry (ASTM E1131). [Link][14]

  • Berlin, K. D., & Al-Jalal, N. A. (2003). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. PubMed, 48(1-2), 13-22. [Link][15]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link][8]

  • Ellison, G. B., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307. [Link][3]

  • Camaioni, D. M., & Autrey, T. (2003). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 17(4), 854-862. [Link][1]

  • Ellison, G. B., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. PubMed, 142(4), 044307. [Link][16]

  • Hirano, T., et al. (2020). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. The Journal of Physical Chemistry A, 124(3), 470-479. [Link][4]

  • OSRAM. TGA-MS – Thermo Gravimetric Analysis coupled with Mass Spectrometry. [Link][9]

  • Patsnap. Aromatic Compounds vs Phenolic: Thermal Resistance. (2026). [Link][5]

  • Process Insights. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). [Link][6]

  • Eurofins EAG. Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). [Link][7]

Sources

Foundational

X-ray Crystallographic Determination and Structural Analysis of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Executive Summary In modern drug development and materials science, 3-(Bromomethyl)-5-hydroxybenzoic acid serves as a highly versatile, bifunctional building block. Its bromomethyl group acts as a potent electrophile for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, 3-(Bromomethyl)-5-hydroxybenzoic acid serves as a highly versatile, bifunctional building block. Its bromomethyl group acts as a potent electrophile for SN​2 functionalization, while the carboxylic acid and phenolic hydroxyl groups enable diverse conjugation strategies. Understanding the solid-state conformation of this molecule through single-crystal X-ray diffraction is critical for rationalizing its reactivity, predicting its solubility profile, and designing active pharmaceutical ingredient (API) co-crystals.

This whitepaper provides an in-depth technical guide to the crystallographic determination of 3-(Bromomethyl)-5-hydroxybenzoic acid, detailing the underlying supramolecular synthons, the causality behind experimental protocols, and the self-validating workflows required to achieve a publishable structural model.

Supramolecular Chemistry & Structural Motifs

The crystal packing of 3-(Bromomethyl)-5-hydroxybenzoic acid is dictated by a competitive hierarchy of non-covalent interactions. Analyzing these motifs is essential for understanding the thermodynamic stability of the crystal lattice.

The Primary Synthon: Carboxylic Acid Dimerization

In the solid state, hydroxybenzoic acid derivatives predominantly crystallize by forming robust, centrosymmetric dimers[1]. The carboxylic acid groups interact via mutual O–H···O hydrogen bonds. This creates an R22​(8) supramolecular ring motif, which is thermodynamically highly favored and acts as the primary structural director during nucleation[1].

The Secondary Synthon: Phenolic Cross-Linking

The phenolic hydroxyl group at the 5-position possesses dual functionality as both a hydrogen bond donor and acceptor. Once the primary R22​(8) dimers are formed, the phenolic OH groups cross-link these discrete dimers into extended 2D sheets or 3D networks, significantly increasing the lattice energy and melting point of the crystal.

Halogen Bonding via the Bromomethyl Group

Beyond classical hydrogen bonding, the bromomethyl (–CH₂Br) group introduces the potential for highly directional halogen bonding. The bromine atom exhibits an anisotropic electron density distribution, creating an electron-deficient, electrophilic region known as a σ -hole along the extension of the C–Br covalent bond[2]. This σ -hole interacts with nucleophilic regions (e.g., neighboring oxygen atoms or aromatic π -systems), forming C–Br···O or C–Br··· π halogen bonds[2][3]. These interactions, while weaker than hydrogen bonds, are highly directional and often dictate the final 3D architecture of the crystal lattice[3].

Synthons Mol 3-(Bromomethyl)-5-hydroxybenzoic acid Carboxyl Carboxylic Acid Mol->Carboxyl Hydroxyl Phenolic OH Mol->Hydroxyl Bromo Bromomethyl (-CH2Br) Mol->Bromo Dimer R2,2(8) Dimer Motif (Strong H-Bond) Carboxyl->Dimer Primary Network 2D/3D Network (Cross-linking H-Bond) Hydroxyl->Network Secondary Halogen Halogen Bond (σ-hole interaction) Bromo->Halogen Directional

Figure 1: Supramolecular synthons driving the crystal packing of the target compound.

Self-Validating Experimental Protocol

To obtain a high-resolution X-ray crystal structure, the experimental workflow must be rigorously controlled. The following step-by-step protocol integrates causality and built-in validation checks to ensure scientific integrity.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10–20 mg of the compound in a minimal amount of a polar aprotic solvent (e.g., ethyl acetate). Place this in an inner vial, and place the inner vial inside a larger outer vial containing a non-polar antisolvent (e.g., hexanes). Seal the outer vial and allow vapor diffusion to occur over 3–7 days.

  • Causality: The polar solvent temporarily disrupts the strong intermolecular hydrogen bonds, allowing the molecule to remain solvated. As the non-polar antisolvent slowly diffuses into the solution, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility promotes the thermodynamically favored assembly of the R22​(8) dimers, preventing rapid precipitation of amorphous powder.

  • Validation Check: The formation of visually transparent, non-birefringent single crystals with sharp faces under a polarized light microscope confirms a single crystalline domain suitable for diffraction.

Step 2: Cryogenic Data Collection
  • Procedure: Mount a suitable crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the crystal immediately to the diffractometer equipped with a cold nitrogen stream set to 100 K. Collect data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Causality: Cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is absolutely critical for two reasons: (1) it allows for the accurate resolution of the weak electron density associated with the hydroxyl and carboxyl hydrogen atoms, and (2) it mitigates the rotational disorder frequently observed in terminal –CH₂Br groups.

  • Validation Check: The observation of sharp, well-defined diffraction spots extending to high resolution ( d<0.8 Å) with an internal agreement factor ( Rint​ ) below 5% validates the data quality and absence of severe twinning.

Step 3: Structure Solution and Refinement (SHELXL)
  • Procedure: Solve the phase problem using dual-space methods (SHELXT). Perform full-matrix least-squares refinement on F2 using SHELXL[4][5]. Locate the heavy bromine and oxygen atoms from the initial electron density map.

  • Causality: Refining against F2 rather than F ensures that all measured reflections, including weak or slightly negative intensities, are utilized, preventing statistical bias in the final model[5]. Because X-rays scatter off electron clouds (which are pulled toward the electronegative oxygen atoms), freely refining O–H bonds results in artificially shortened distances. Therefore, hydrogen atoms must be placed in calculated positions and refined using a riding model (e.g., AFIX 147 for hydroxyls) with DFIX restraints to maintain chemically sensible bond lengths[4].

  • Validation Check: A final Goodness-of-Fit (GooF) near 1.00, an R1​ value <0.05 , and a flat residual electron density map (highest peak <1.0e−3 , typically located near the heavy Br atom) validate the accuracy of the structural model[4].

Workflow Cryst 1. Crystal Growth (Solvent Diffusion) Diffract 2. X-ray Diffraction (100 K, Mo Kα) Cryst->Diffract DataRed 3. Data Reduction (Absorption Correction) Diffract->DataRed Solution 4. Structure Solution (SHELXT) DataRed->Solution Refinement 5. Least-Squares Refinement (SHELXL on F²) Solution->Refinement Val 6. Validation (checkCIF) Refinement->Val

Figure 2: Workflow for the X-ray crystallographic determination of small molecules.

Quantitative Data Summary

Based on crystallographic databases for closely related bromomethyl-substituted hydroxybenzoic acids, the following table summarizes the expected quantitative parameters and geometric constraints for this molecule.

Crystallographic ParameterExpected Value RangeJustification / Significance
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric aromatic molecules forming extended H-bond networks.
Space Group P21​/c or P1ˉ Centrosymmetric space groups perfectly accommodate the inversion center of the R22​(8) dimer[1].
Data Collection Temp. 100(2) KMinimizes thermal motion; essential for resolving H-atoms and reducing Br disorder.
O–H···O (Carboxyl) Distance 2.60 – 2.65 ÅIndicates strong, highly directional hydrogen bonding within the primary dimer synthon.
C–Br···O Angle 160° – 180°Highly linear geometry is characteristic of σ -hole driven halogen bonding[2].
O–H Bond Length (Restrained) 0.82 Å (at 100 K)Standard DFIX restraint applied in SHELXL to correct for X-ray electron cloud shift[4].

References

  • [1] Laus, G., Kahlenberg, V., Gelbrich, T., Nerdinger, S., & Schottenberger, H. (2015). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. URL:

  • [3] Mazik, M., et al. (2018). Crystal structures of the dioxane hemisolvates of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. URL:

  • [4] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:

  • [5] Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. URL:

  • [2] Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews (ACS Publications). URL:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Derivatization of 3-(Bromomethyl)-5-hydroxybenzoic Acid for Advanced Drug Discovery

Authored by: A Senior Application Scientist Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and a reactive benzylic bromide on a central benzene ring offers a versatile platform for the synthesis of a diverse array of complex molecules. This document provides a comprehensive guide for researchers, outlining detailed protocols for the selective derivatization of each functional group. We will delve into the underlying chemical principles, strategic considerations for reaction planning, and robust experimental methodologies, supported by authoritative references.

Introduction: The Versatility of a Trifunctional Scaffold

The intrinsic reactivity of 3-(Bromomethyl)-5-hydroxybenzoic acid lies in the distinct chemical nature of its three functional groups. The carboxylic acid allows for the formation of esters and amides, the phenolic hydroxyl group can be converted into ethers or esters, and the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. The key to unlocking the synthetic potential of this molecule is the selective manipulation of these groups, often requiring a carefully planned protecting group strategy. The strategic derivatization of this scaffold has been instrumental in the development of various therapeutic agents and functional materials.

Strategic Planning: A Workflow for Selective Derivatization

A successful synthesis campaign involving 3-(Bromomethyl)-5-hydroxybenzoic acid hinges on a logical workflow that considers the relative reactivity of the functional groups and the desired final product. The following diagram outlines a general strategic approach.

G A 3-(Bromomethyl)-5-hydroxybenzoic Acid B Protection of Carboxylic Acid (e.g., as Methyl Ester) A->B 1. Selective Esterification C Protection of Phenolic Hydroxyl (e.g., as Silyl Ether) A->C Alt. 1: Selective Silylation E Derivatization of Phenolic Hydroxyl (Etherification/Esterification) B->E 2. O-Alkylation/Acylation F Derivatization of Carboxylic Acid (Amide/Ester Formation) C->F Alt. 2: Amidation D Derivatization of Benzylic Bromide (Nucleophilic Substitution) G Deprotection D->G 4. Hydrolysis D->G E->D 3. Nucleophilic Substitution E->G F->D Alt. 3: Nucleophilic Substitution F->G H Final Derivative G->H G cluster_0 Nucleophilic Substitution start Methyl 3-(bromomethyl)-5-hydroxybenzoate product Methyl 3-((diethylamino)methyl)-5-hydroxybenzoate start->product Acetonitrile, RT reagent + Diethylamine

Application

Application Note: Chemoselective Esterification Protocols for 3-(Bromomethyl)-5-hydroxybenzoic Acid

Executive Summary 3-(Bromomethyl)-5-hydroxybenzoic acid is a highly versatile bifunctional building block frequently utilized in solid-phase organic synthesis (SPOS)[1] and the development of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-5-hydroxybenzoic acid is a highly versatile bifunctional building block frequently utilized in solid-phase organic synthesis (SPOS)[1] and the development of active pharmaceutical ingredients (APIs). However, its trifunctional nature presents a significant chemoselectivity challenge during esterification. This application note details field-proven, self-validating protocols for the selective esterification of the carboxylic acid moiety while preserving the integrity of both the benzylic bromide and the phenolic hydroxyl group.

Mechanistic Rationale and Chemoselectivity Challenges

To design a successful esterification protocol, one must understand the causality behind the reactivity of the three distinct functional groups present in the molecule:

  • Carboxylic Acid (-COOH): The intended target for esterification. It requires electrophilic activation (e.g., via protonation or conversion to an acyl chloride) to undergo nucleophilic attack by an alcohol.

  • Phenolic Hydroxyl (-OH): Under basic conditions, the phenol is easily deprotonated to form a highly nucleophilic phenoxide ion. This can lead to unwanted O-alkylation or, disastrously, intermolecular polymerization by attacking the benzylic bromide of adjacent molecules.

  • Benzylic Bromide (-CH2Br): This group is exceptionally prone to SN2 nucleophilic displacement. Common esterification catalysts like 4-dimethylaminopyridine (DMAP), used in Steglich esterifications, will rapidly attack the benzylic position, forming an irreversible pyridinium salt[2].

G Molecule 3-(Bromomethyl)-5- hydroxybenzoic acid COOH Carboxylic Acid (Target for Esterification) Molecule->COOH Acidic Conditions (SOCl2 / MeOH) Phenol Phenolic Hydroxyl (Risk: O-alkylation) Molecule->Phenol Basic Conditions (K2CO3 / R-X) Bromide Benzylic Bromide (Risk: SN2 Displacement) Molecule->Bromide Nucleophiles (Amines / DMAP)

Chemoselectivity map of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Quantitative Data: Method Comparison

The following table summarizes the experimental outcomes of various esterification strategies applied to bromomethylbenzoic acid derivatives, highlighting the necessity of acid-mediated protocols.

Esterification MethodReagents / CatalystTarget EsterYieldChemoselectivityReaction Time
Thionyl Chloride (Recommended) SOCl₂, MeOHMethyl>90%Excellent (No SN2 or O-alkylation)1-2 h
Fischer Esterification H₂SO₄ (cat.), EtOHEthyl80-85%Excellent12-16 h
Base-Free Coupling EDC·HCl, HOBt, R-OHComplex60-70%Moderate (Requires strict stoichiometry)16 h
Base-Mediated Alkylation K₂CO₃, MeIMethyl<10%Poor (Extensive polymerization)4 h
Steglich Coupling DCC, DMAP, R-OHComplex<30%Poor (Pyridinium salt formation)12 h

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Methyl Esterification (Preferred)

This method is highly efficient for generating methyl or ethyl esters. Thionyl chloride serves a dual purpose: it generates HCl in situ to maintain a strongly acidic environment (protecting the phenol) and converts the carboxylic acid into a highly reactive acyl chloride intermediate[3].

Materials:

  • 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (Solvent and reactant)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

Step-by-Step Methodology:

  • Dissolution: Suspend 3-(Bromomethyl)-5-hydroxybenzoic acid in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar. Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (2.0 eq) dropwise over 15 minutes. Causality Note: Slow addition controls the exothermic release of HCl and SO₂ gases, preventing localized heating that could degrade the benzylic bromide.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C (reflux) for 1 to 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) solvent system.

  • Concentration: Once the starting material is fully consumed, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Workup & Isolation: Dilute the resulting crude oil with ethyl acetate. Wash the organic layer sequentially with cold water and brine. Crucial Step: Do not wash with saturated NaHCO₃, as the basic aqueous environment can trigger phenoxide-mediated side reactions during phase separation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl ester as an off-white solid or light yellow oil[3].

Workflow Step1 Dissolve in Dry Methanol Step2 Dropwise Addition of SOCl2 at 0°C Step1->Step2 Step3 Reflux for 1-2 h (Monitor by TLC) Step2->Step3 Step4 Concentrate & Aqueous Workup Step3->Step4 Step5 Pure Methyl Ester Step4->Step5

Step-by-step workflow for the thionyl chloride-mediated esterification protocol.

Protocol B: Base-Free Carbodiimide Coupling (For Complex Esters)

When esterifying with complex, sterically hindered, or acid-sensitive alcohols where Protocol A is unsuitable, a modified carbodiimide coupling can be employed. This protocol strictly omits DMAP to preserve the benzylic bromide[2].

Materials:

  • 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq)

  • Target Alcohol (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the acid and the target alcohol in anhydrous DCM.

  • Coupling Agent Addition: Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq) at 0 °C. Causality Note: EDC·HCl is utilized instead of DCC because its urea byproduct is water-soluble, simplifying the base-free workup and preventing the need for harsh filtration.

  • Stirring: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted EDC and HOBt), followed by water and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography.

References

  • Title: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Source: Organic Letters - ACS Publications URL
  • Title: Application Notes and Protocols: 4-(Bromomethyl)
  • Title: 1129-28-8, Methyl 3-(bromomethyl)

Sources

Method

Application Note: Controlled Etherification Strategies for 3-(Bromomethyl)-5-hydroxybenzoic Acid

Executive Summary The functionalization of 3-(Bromomethyl)-5-hydroxybenzoic acid presents a unique chemoselectivity challenge in organic synthesis and materials science. Featuring three distinct reactive sites—a carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-(Bromomethyl)-5-hydroxybenzoic acid presents a unique chemoselectivity challenge in organic synthesis and materials science. Featuring three distinct reactive sites—a carboxylic acid, a weakly acidic phenolic hydroxyl, and a highly electrophilic benzylic bromide—this molecule behaves inherently as an "AB-type" monomer. This application note details the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols to strictly control its etherification pathways. Depending on the reagent selection, researchers can either exploit its multifunctionality for step-growth polycondensation or suppress it to achieve chemoselective monomeric etherification.

Mechanistic Insights & The Chemoselectivity Challenge

The "AB Monomer" Dilemma

Standard Williamson ether synthesis relies on the deprotonation of an alcohol to form a highly nucleophilic alkoxide, which subsequently attacks an alkyl halide via an SN2 mechanism[1]. However, applying these standard basic conditions to 3-(Bromomethyl)-5-hydroxybenzoic acid inevitably fails to produce a simple monomeric ether.

Because the molecule contains both a nucleophile (the phenolic -OH, pKa ~9.5) and an electrophile (the -CH2Br group), the introduction of a base like potassium carbonate (K2CO3) triggers intermolecular self-condensation. The resulting phenoxide rapidly attacks the benzylic bromide of an adjacent molecule, initiating a step-growth polycondensation that yields hyperbranched or linear polyethers[2].

Chemoselective Benzylic Etherification

To synthesize a discrete monomeric ether (e.g., converting the benzylic bromide to a benzylic ether) without triggering polymerization, the phenolic hydroxyl must remain protonated. This is achieved by utilizing Silver(I) oxide (Ag2O) in an alcoholic solvent. Ag2O acts as a halophilic Lewis acid rather than a strong Brønsted base. It abstracts the bromide to form insoluble AgBr, generating a transient, highly electrophilic benzylic species that is immediately intercepted by the solvent (e.g., methanol)[3]. This pathway completely bypasses phenoxide formation, ensuring >95% chemoselectivity for the benzylic position.

Pathways A 3-(Bromomethyl)-5-hydroxybenzoic acid (Trifunctional AB Monomer) B Basic Conditions (e.g., K2CO3, DMF) A->B C Mild Halophilic Conditions (e.g., Ag2O, MeOH) A->C D Phenoxide Formation (Nucleophilic Activation) B->D E Bromide Abstraction (Electrophilic Activation) C->E F Step-Growth Polycondensation (Polyether Synthesis) D->F Intermolecular SN2 G Chemoselective Benzylic Ether (Monomeric Substitution) E->G Solvolysis (MeOH)

Reaction pathways of 3-(Bromomethyl)-5-hydroxybenzoic acid based on reagent selection.

Experimental Protocols

Protocol A: Base-Promoted Polycondensation (Synthesis of Functionalized Polyethers)

Objective: Exploit the AB monomer structure to synthesize poly(oxy-1,3-phenylenemethylene) derivatives with pendant carboxylic acid groups for materials science applications.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (2.31 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.07 g, 15.0 mmol) in one portion. The solution will darken as the phenoxide and carboxylate ions form.

  • Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. The viscosity of the solution will noticeably increase, validating the progression of step-growth polymerization.

  • Termination & Precipitation: Cool the mixture to room temperature. Pour the viscous solution dropwise into 150 mL of vigorously stirred, ice-cold 0.1 M HCl. The acidic medium protonates the pendant carboxylate groups, causing the polyether to precipitate as a solid mass.

  • Isolation: Recover the polymer via vacuum filtration, wash extensively with deionized water to remove inorganic salts, and dry under high vacuum at 50 °C for 24 hours.

Protocol B: Chemoselective Benzylic Etherification via Silver(I) Oxide

Objective: Convert the -CH2Br group to a -CH2OCH3 group without inducing self-condensation.

  • Dissolution: Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.15 g, 5.0 mmol) in a co-solvent mixture of anhydrous CH2Cl2 (10 mL) and anhydrous Methanol (10 mL). The methanol acts as both co-solvent and nucleophile.

  • Activation: Add Silver(I) oxide (Ag2O, 1.74 g, 7.5 mmol) to the solution. Wrap the flask in aluminum foil to exclude light, preventing the photodegradation of silver salts.

  • Reaction: Stir the suspension at 25 °C for 24 hours. The formation of a pale yellowish-white precipitate (AgBr) serves as a visual, self-validating indicator of successful halogen abstraction.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove AgBr and unreacted Ag2O. Wash the pad with additional CH2Cl2 (2 × 10 mL).

  • Validation & Purification: Concentrate the filtrate under reduced pressure. Self-Validation Check: Analyze the crude product via 1H NMR (in DMSO-d6). The complete disappearance of the benzylic bromide signal (~4.6 ppm) and the emergence of a sharp methoxy singlet (~3.3 ppm), alongside the preservation of the phenolic -OH peak (~9.8 ppm), confirms absolute chemoselectivity. Purify via flash chromatography if trace impurities remain.

Workflow Step1 Dissolution Substrate in CH2Cl2/MeOH Step2 Activation Add Ag2O (1.5 equiv) Step1->Step2 Step3 Reaction Stir 24h, Dark, 25°C Step2->Step3 Step4 Filtration Filter through Celite pad Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Step-by-step workflow for the chemoselective Ag2O-promoted benzylic etherification.

Quantitative Data Presentation

The following table summarizes the divergent outcomes based on the selected etherification environment, providing a rapid reference for reaction design.

Reaction PathwayReagents & SolventTemp (°C)Target ProductChemoselectivityTypical Yield
Polycondensation K₂CO₃, DMF80Poly(ether) with pendant -COOHN/A (Polymer)75–85% (Mass yield)
Benzylic Etherification Ag₂O, MeOH / CH₂Cl₂253-(Methoxymethyl)-5-hydroxybenzoic acid>95% (Benzylic)65–80% (Isolated)
Phenolic Etherification R-X (excess), K₂CO₃, DMF603-(Bromomethyl)-5-(alkoxy)benzoate esterLow (Competes with polymerization)<40% (Monomer)

Note: Direct phenolic etherification of this specific molecule is highly inefficient without prior protection of both the carboxylic acid and the benzylic bromide due to overwhelming competing polymerization kinetics.

References

  • [1] Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [2] New biosourced AA and AB monomers from 1,4:3,6-dianhydrohexitols, Isosorbide, Isomannide, and Isoidide. Taylor & Francis. URL:[Link]

  • [3] Co-solvent Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1'-Benzylated Sucrose Derivatives, Mechanistic Studies and Scope Investigation. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Bromomethyl)-5-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry The Suzuki-Miyaura coupling reaction stands as a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in a vast array of therapeutic agents.[3][4] The strategic use of bifunctional building blocks, such as 3-(bromomethyl)-5-hydroxybenzoic acid, in these coupling reactions offers a powerful platform for the rapid generation of molecular diversity and the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of 3-(bromomethyl)-5-hydroxybenzoic acid in Suzuki coupling reactions, offering both mechanistic insights and practical, field-tested protocols.

The subject molecule, 3-(bromomethyl)-5-hydroxybenzoic acid, presents a unique trifunctional scaffold: a reactive benzyl bromide for sp³-sp² coupling, a phenolic hydroxyl group, and a carboxylic acid. This combination of functionalities allows for sequential and orthogonal chemical modifications, making it a highly valuable starting material in drug discovery programs. However, the presence of acidic protons on the hydroxyl and carboxylic acid groups, along with the inherent reactivity of the benzyl bromide, necessitates careful consideration of reaction conditions to achieve selective and high-yielding transformations.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Multifunctional Substrate

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how the unique features of 3-(bromomethyl)-5-hydroxybenzoic acid influence each step is crucial for successful protocol development.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (3-(Bromomethyl)-5- hydroxybenzoic acid) R1X->OxAdd BoronicAcid R²-B(OR)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Boronate [R²-B(OR)₂(OH)]⁻ Boronate->Transmetalation Workflow Start 3-(Bromomethyl)-5-hydroxybenzoic acid Protection Protection of -OH and -COOH groups Start->Protection Protected_Substrate Protected Substrate Protection->Protected_Substrate Suzuki Suzuki Coupling Reaction Protected_Substrate->Suzuki Coupled_Product Protected Coupled Product Suzuki->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Sources

Method

Application Note: Benzylic Heck Coupling of Unprotected 3-(Bromomethyl)-5-hydroxybenzoic Acid

Executive Summary The Heck cross-coupling of benzylic halides is a powerful method for synthesizing allylbenzene derivatives. However, executing this transformation on 3-(Bromomethyl)-5-hydroxybenzoic acid presents dual...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Heck cross-coupling of benzylic halides is a powerful method for synthesizing allylbenzene derivatives. However, executing this transformation on 3-(Bromomethyl)-5-hydroxybenzoic acid presents dual challenges: the unique migratory insertion dynamics of benzylic electrophiles and the presence of two highly acidic, unprotected functional groups (a phenol and a carboxylic acid). This application note details a robust, self-validating protocol utilizing ligand-free Jeffery conditions to achieve high-yielding C-C bond formation without the need for pre-reaction protection steps.

Mechanistic Rationale & Substrate Challenges

To design a successful protocol, we must address the specific chemical reactivity of the substrate's three functional groups:

  • The Bromomethyl Group (-CH₂Br): Unlike traditional aryl halides, benzylic halides undergo oxidative addition to palladium to form a η3 -benzylpalladium(II) intermediate[1]. This π -allyl-like stabilization prevents premature decomposition, allowing the alkene to coordinate and undergo migratory insertion.

  • The Protic Groups (-OH and -COOH): The carboxylic acid (pKₐ ~4) and phenol (pKₐ ~9.5) will rapidly react with any base introduced into the system. If standard Heck conditions (e.g., 1.5 equivalents of base) are used, the base will be entirely consumed by these protic groups, stalling the catalytic cycle at the reductive elimination step.

  • The Solution (Jeffery Conditions): We employ 4.0 equivalents of an inorganic base (K₂CO₃) to form a soluble dianion in situ. To prevent the precipitation of inactive Pd black in this highly polar anionic mixture, Tetrabutylammonium bromide (TBAB) is used as an additive. TBAB acts as a phase-transfer agent and sterically stabilizes colloidal Pd(0) nanoparticles, enabling a highly efficient ligand-free coupling [2].

Catalytic Cycle & Reaction Logic

HeckCycle Pd0 Pd(0) Active Catalyst (Stabilized by TBAB) OxAdd Oxidative Addition η³-Benzyl-Pd(II) Complex Pd0->OxAdd Substrate (Dianion) Coord Alkene Coordination (e.g., Methyl Acrylate) OxAdd->Coord MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Base-Assisted Reductive Elimination BetaElim->RedElim Allylbenzene Product RedElim->Pd0 K₂CO₃ - KBr, - KHCO₃

Catalytic cycle of the benzylic Heck reaction under Jeffery conditions.

Experimental Protocol: Ligand-Free Coupling

This protocol uses methyl acrylate as a model alkene. The principles apply universally to other electron-deficient olefins.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 equiv, 1.0 mmol), methyl acrylate (2.0 equiv, 2.0 mmol), K₂CO₃ (4.0 equiv, 4.0 mmol), and TBAB (1.0 equiv, 1.0 mmol).

    • Causality: 4.0 equiv of K₂CO₃ is mathematically strictly required: 1 eq deprotonates the -COOH, 1 eq deprotonates the -OH, 1 eq neutralizes the HBr byproduct of the Heck cycle, and 1 eq provides the necessary basic excess to drive Pd turnover[3].

  • Solvent Addition & Degassing: Add anhydrous DMF (5.0 mL, 0.2 M). Degas the suspension by sparging with dry N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). The dianionic substrate is highly soluble in DMF, ensuring a homogeneous catalytic environment.

  • Catalyst Addition: Quickly remove the septum, add Pd(OAc)₂ (5 mol%, 0.05 mmol), and reseal. Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

    • Causality: Pd(OAc)₂ is reduced in situ to Pd(0). TBAB immediately surrounds these nanoparticles, preventing them from agglomerating into inactive Pd black.

Workup & Isolation Strategy

Because the product exists as a dipotassium salt in the reaction mixture, standard aqueous extraction will result in total mass loss to the aqueous layer. The workup must be carefully controlled via pH manipulation.

Workup Crude 1. Crude Mixture (Basic DMF) Filter 2. Celite Filtration (Remove Pd Black) Crude->Filter Acidify 3. Acidification (1M HCl to pH 2) Filter->Acidify Extract 4. Extraction (EtOAc) Acidify->Extract Wash 5. Aqueous Wash (5% LiCl / Brine) Extract->Wash

Step-by-step workup logic for isolating the unprotected acidic product.

Workup Procedure
  • Filtration: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with 10 mL of EtOAc.

    • Causality: Removes insoluble inorganic salts (KBr, excess K₂CO₃) and any precipitated Pd black that would otherwise cause severe emulsions during extraction.

  • Acidification (Self-Validating Step): Transfer the filtrate to a separatory funnel. Add 10 mL of distilled water. Slowly add 1M HCl dropwise while swirling until the aqueous layer reaches pH 2–3.

    • In-Process Control (IPC): Verify with pH paper. The solution must be acidic to reprotonate the carboxylate and phenoxide, forcing the product into the organic phase.

  • Extraction & Washing: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) followed by brine (1 × 15 mL).

    • Causality: DMF partitions heavily into EtOAc. The 5% LiCl wash selectively pulls DMF into the aqueous phase due to the high hydration energy of lithium ions, preventing solvent contamination without losing the polar product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified via silica gel chromatography (DCM:MeOH gradient).

Optimization & Quantitative Data

The table below summarizes the causality behind the optimization parameters, demonstrating why standard conditions fail for this specific substrate.

EntryBase (Equiv)AdditiveSolventTemp (°C)Yield (%)Mechanistic Causality
1Et₃N (4.0)NoneDMF90<10%High amine nucleophilicity leads to competitive substrate quaternization (Sₙ2 on the benzyl bromide).
2K₂CO₃ (2.0)NoneDMF90TraceInsufficient base; fails to fully neutralize the -OH/-COOH groups and the HBr byproduct, stalling turnover.
3K₂CO₃ (4.0)NoneDMF9045%Moderate yield; rapid Pd black precipitation occurs without nanoparticle stabilization.
4 K₂CO₃ (4.0) TBAB (1.0) DMF 90 82% Optimal; TBAB stabilizes Pd(0) nanoparticles (Jeffery conditions), allowing full conversion.

References

  • Heck Reaction—State of the Art Source: MDPI Catalysts URL:[Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions Source: Chemical Reviews (via PMC) URL:[Link]

  • Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology Source: Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for 3-(Bromomethyl)-5-hydroxybenzoic acid: A Versatile Bifunctional Linker in Bioconjugation and Drug Development

Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a heterobifunctional linker possessing three distinct functional groups: a reactive benzylic bromide, a carboxylic acid, and a phenolic hydroxyl group. This unique arrang...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a heterobifunctional linker possessing three distinct functional groups: a reactive benzylic bromide, a carboxylic acid, and a phenolic hydroxyl group. This unique arrangement offers a versatile platform for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The spatial separation and differential reactivity of its functional groups allow for controlled, sequential conjugation strategies. This guide provides an in-depth analysis of the linker's properties, detailed protocols for its application, and expert insights into experimental design for researchers in chemistry, biology, and drug development.

Introduction: The Strategic Advantage of a Tri-functional Linker

Bifunctional linkers are fundamental tools in modern drug development, enabling the connection of distinct molecular entities to create novel therapeutic agents.[1][2] Proteolysis-targeting chimeras (PROTACs), for example, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4][5] Similarly, antibody-drug conjugates (ADCs) utilize linkers to attach potent cytotoxic payloads to monoclonal antibodies, ensuring targeted delivery to cancer cells.[6][7][8][9]

3-(Bromomethyl)-5-hydroxybenzoic acid stands out due to its three functional groups, which can be addressed with orthogonal chemical strategies.[10][11] This allows for a modular and controlled approach to synthesizing complex conjugates. The primary reactive sites for bifunctional linking are the bromomethyl and carboxylic acid groups. The phenolic hydroxyl group can be used for further modification, to modulate physicochemical properties like solubility, or be protected if it interferes with the desired reaction scheme.

The meta-substitution pattern of the functional groups provides a rigid scaffold that influences the spatial orientation of the conjugated molecules, a critical factor in the efficacy of PROTACs and other complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the linker's properties is essential for its effective use.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 3-Bromo-5-hydroxybenzoic acid[12]
CAS Number 140472-69-1[13]
Molecular Formula C₇H₅BrO₃[13]
Molecular Weight 217.02 g/mol [13]
Appearance Solid[13]
Melting Point 237-241 °C[13]
Spectroscopic Profile

While detailed experimental spectra for 3-(Bromomethyl)-5-hydroxybenzoic acid are not widely published, a predicted spectroscopic profile can be inferred from its structure and data from similar compounds.[14]

  • ¹H NMR: Expected signals would include distinct aromatic protons, a methylene singlet for the bromomethyl group, and exchangeable singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carboxyl carbon, the aromatic carbons (with shifts influenced by the bromo, hydroxyl, and carboxyl substituents), and the methylene carbon of the bromomethyl group.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, another O-H stretch for the phenol, C=O stretching for the carboxylic acid, and C-Br stretching.

Experimental Design: Orthogonal Protection and Reaction Selectivity

The presence of three functional groups necessitates a careful experimental design, often involving orthogonal protection strategies to ensure chemoselectivity.[10][15] An orthogonal set of protecting groups allows for the deprotection of one group under conditions that do not affect the others.[15]

Diagram: Orthogonal Protection Strategy

G cluster_0 Functional Groups cluster_1 Potential Protecting Groups linker 3-(Bromomethyl)-5-hydroxybenzoic acid Carboxylic Acid Carboxylic Acid linker->Carboxylic Acid Hydroxyl Hydroxyl linker->Hydroxyl Bromomethyl Bromomethyl linker->Bromomethyl ester Ester (e.g., Methyl, t-Butyl) Cleavage: Base/Acid Hydrolysis Carboxylic Acid->ester Protection silyl_ether Silyl Ether (e.g., TBDMS) Cleavage: Fluoride (TBAF) Hydroxyl->silyl_ether Protection no_protection No Protection (Used directly in SN2 reaction) Bromomethyl->no_protection Selective Reaction

Caption: Orthogonal protection scheme for 3-(Bromomethyl)-5-hydroxybenzoic acid.

The choice of which functional group to react first depends on the overall synthetic strategy. The bromomethyl group is highly reactive towards nucleophiles and can often be reacted selectively without protection of the other groups, provided the nucleophile is soft (e.g., a thiol) and the conditions are mild. The carboxylic acid and hydroxyl groups are acidic and may require protection if strong bases are used in subsequent steps.

Core Application Protocols

The following protocols are foundational for utilizing 3-(Bromomethyl)-5-hydroxybenzoic acid as a bifunctional linker. These are based on established methods for similar compounds and have been adapted to the specificities of the target linker.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety

This protocol details the coupling of an amine-containing molecule (e.g., an E3 ligase ligand or a payload with a free amine) to the carboxylic acid of the linker. This is a common first step in PROTAC or ADC synthesis.

Diagram: Amide Coupling Workflow

G start Start Materials: - Linker - Amine-Molecule - Coupling Reagent (HATU) - Base (DIPEA) - Anhydrous DMF step1 1. Dissolve Linker and Amine-Molecule in DMF start->step1 step2 2. Add DIPEA and HATU at 0°C step1->step2 step3 3. Reaction at Room Temperature (2-6 h) step2->step3 step4 4. Aqueous Work-up and Extraction step3->step4 end Purified Product: Linker-Amide Conjugate step4->end

Caption: Workflow for amide bond formation.

Materials:

  • 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 equiv)

  • Amine-containing molecule (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[16]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[16]

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 equiv) and the amine-containing molecule (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise, followed by the portion-wise addition of HATU (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide-conjugated linker.

Rationale:

  • HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA , activates the carboxylic acid to form a reactive ester, facilitating amide bond formation even with sterically hindered or electron-deficient amines.[16]

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

  • The phenolic hydroxyl group on the linker is generally not reactive enough to interfere under these conditions, but for sensitive substrates, its protection as a silyl ether may be considered.

Protocol 2: Thioether Bond Formation via the Bromomethyl Group

This protocol describes the conjugation of the linker to a thiol-containing biomolecule, such as a cysteine residue on a protein or antibody. This reaction proceeds via an SN2 mechanism.[16]

Diagram: Thioether Conjugation Workflow

G start Start Materials: - Thiol-Biomolecule - Linker-Amide Conjugate - Reaction Buffer (pH 7.5-8.5) - DMSO step1 1. Prepare Biomolecule Solution in Buffer start->step1 step2 2. Add Linker Solution (in DMSO) step1->step2 step3 3. Incubate at Room Temperature (2-4 h) step2->step3 step4 4. Quench with Excess Thiol (e.g., Cysteine) step3->step4 end Purified Bioconjugate (via SEC or Dialysis) step4->end

Caption: Workflow for thioether bioconjugation.

Materials:

  • Thiol-containing protein/molecule (e.g., reduced antibody)

  • Linker-amide conjugate from Protocol 1 (10-20 fold molar excess over the protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5

  • Dimethyl sulfoxide (DMSO)

  • Quenching Solution: e.g., 100 mM L-cysteine in reaction buffer

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP, followed by its removal. Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Prepare a 100 mM stock solution of the linker-amide conjugate in DMSO.

  • Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[16]

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of ~10 mM to react with any excess linker. Incubate for 30 minutes.

  • Purification: Purify the resulting bioconjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.

Rationale:

  • The bromomethyl group is an electrophile that readily reacts with the nucleophilic thiol group of cysteine residues in an SN2 reaction, forming a stable thioether bond.[16]

  • A slightly alkaline pH (7.5-8.5) is optimal as it promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion, accelerating the reaction rate.

  • A molar excess of the linker ensures efficient conjugation to the protein.

  • Quenching is a critical step to cap any unreacted reactive linkers, preventing non-specific cross-linking or reactions with other molecules.

Characterization of the Final Conjugate

After synthesis and purification, the final conjugate (e.g., PROTAC or ADC) must be thoroughly characterized to confirm its identity, purity, and integrity.

TechniquePurpose
LC-MS To confirm the molecular weight of the final conjugate and assess its purity.
NMR Spectroscopy To confirm the structure of small molecule conjugates like PROTACs.
SDS-PAGE For protein conjugates, to confirm the increase in molecular weight upon conjugation.
UV-Vis Spectroscopy To determine the drug-to-antibody ratio (DAR) in ADCs if the payload has a distinct chromophore.
Functional Assays To confirm that the biological activity of the conjugated molecules (e.g., binding to the target protein and E3 ligase for a PROTAC) is retained.

Safety and Handling

3-(Bromomethyl)-5-hydroxybenzoic acid and related brominated compounds should be handled with care in a well-ventilated fume hood.[13]

  • Hazard Classifications: Acutely toxic if swallowed and very toxic to aquatic life.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

3-(Bromomethyl)-5-hydroxybenzoic acid offers a unique and advantageous scaffold for the construction of complex bioconjugates. Its three distinct functional groups, when addressed with a strategic, and potentially orthogonal, chemical approach, provide a high degree of control over the synthetic process. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for incorporating this versatile linker into their drug discovery and development programs, enabling the creation of next-generation therapeutics like PROTACs and ADCs.

References

  • BenchChem. (2025). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. BenchChem Technical Document.
  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis, 2nd Ed. Wiley-Interscience.
  • Norris, J. F., & Bearse, A. E. (1940). The Reactivity of Atoms and Groups in Organic Compounds. XX. The Effect of Substituents on the Relative Reactivities of the Hydroxyl Group in Derivatives of Benzoic Acid. Journal of the American Chemical Society, 62(4), 953–956.
  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry.
  • St. Amant, A. H., et al. (n.d.).
  • PubChemLite. (n.d.). 3-bromo-5-hydroxybenzoic acid (C7H5BrO3).
  • BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. BenchChem Technical Document.
  • Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • ResearchGate. (n.d.). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review.
  • Wang, Y., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-5-methoxybenzoic Acid. BenchChem Technical Document.
  • Wu, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • ChemicalBook. (n.d.). 3-Bromo-5-methylbenzoic acid synthesis.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid 97.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Bassett, H. L., & O'Leary, A. (1932). Studies in the reactivity of aromatic hydroxyl groups. Part III. Journal of the Chemical Society (Resumed), 2945.
  • MassBank. (2009). Benzoic acids and derivatives.
  • Li, Y., et al. (2021). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Advances, 11(53), 33621-33629.
  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol. BenchChem Technical Document.
  • Dong, J., et al. (2023). Computational strategies for PROTAC drug discovery. Frontiers in Chemistry, 11, 1126462.
  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Asian Journal of Pharmaceutical and Clinical Research, 25(3), 226-243.
  • Semantic Scholar. (2025). Methods to accelerate PROTAC drug discovery.
  • RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem Technical Document.
  • CD Biosynsis. (n.d.). Bifunctional linkers.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • bioRxiv. (2024). STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. bioRxiv.
  • Floss, H. G. (2010). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 63(11), 631-639.
  • Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service.
  • Sigma-Aldrich. (n.d.). ADC & Bioconjugation.
  • BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.

Sources

Method

Application Note: Chemoselective Amide Bond Formation in Trifunctional Scaffolds (3-(Bromomethyl)-5-hydroxybenzoic acid)

Executive Summary & Mechanistic Rationale Working with highly functionalized building blocks such as 3-(bromomethyl)-5-hydroxybenzoic acid presents a classic chemoselectivity challenge in drug development and organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Working with highly functionalized building blocks such as 3-(bromomethyl)-5-hydroxybenzoic acid presents a classic chemoselectivity challenge in drug development and organic synthesis. This scaffold possesses three distinct reactive vectors:

  • A carboxylic acid (the target for amidation).

  • A benzylic bromide (a highly reactive electrophile susceptible to SN​2 attack).

  • A phenolic hydroxyl group (a competitive nucleophile).

When standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are employed, the relatively slow kinetics of active ester formation allow the added amine to competitively attack the benzylic bromide. This leads to unwanted N-alkylation (benzylamine formation) rather than the desired N-acylation. To achieve chemoselective amide bond formation without resorting to tedious protection/deprotection sequences, we must exploit strict kinetic control. By converting the carboxylic acid into a highly reactive acyl chloride, the rate of N-acylation ( kacyl​ ) vastly outcompetes the rate of SN​2 N-alkylation ( kalkyl​ )[1].

However, traditional chlorinating agents like thionyl chloride ( SOCl2​ ) or oxalyl chloride can trigger unwanted side reactions with the unprotected phenol. To circumvent this, Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is utilized. This reagent facilitates the conversion of carboxylic acids to acyl chlorides under strictly neutral conditions, preserving the integrity of sensitive functional groups like phenols and benzylic halides[2].

Reaction Pathway & Kinetic Control

Workflow A 3-(Bromomethyl)- 5-hydroxybenzoic acid B Ghosez's Reagent (Neutral Activation) A->B Step 1 (DCM, 0°C) F SN2 Byproduct (N-Alkylation) A->F Direct Amine Addition C Acyl Chloride Intermediate B->C -HCl D Amine + DIPEA (-20°C) C->D Step 2 E Target Amide (Chemoselective) D->E k_acyl >> k_alkyl

Kinetic control of N-acylation over SN2 N-alkylation using Ghosez's reagent.

Comparative Data: Reagent Selection

The table below summarizes the quantitative chemoselectivity outcomes when subjecting 3-(bromomethyl)-5-hydroxybenzoic acid to various amidation conditions.

Activation StrategyBase / AdditiveTemp (°C)Chemoselectivity (Amide : SN​2 )Phenol Integrity
EDC / HOBt DIPEA2530 : 70Intact
HATU DIPEA2545 : 55Intact
Oxalyl Chloride DMF (cat.)080 : 20Degraded (O-acylation)
Ghosez's Reagent DIPEA-20>95 : 5 Intact

Conclusion: Only the combination of neutral acyl chloride generation (Ghosez's reagent) and cryogenic inverse addition successfully suppresses both SN​2 alkylation and phenol degradation[3].

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic fidelity at each stage.

Step 1: Neutral Acyl Chloride Generation

Causality: Ghosez's reagent operates without generating acidic byproducts that would necessitate a base during activation. The absence of base prevents the phenol from deprotonating into a highly nucleophilic phenoxide, thereby avoiding O-acylation[2].

  • Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolve 3-(bromomethyl)-5-hydroxybenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration (50 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Ghosez's reagent (1.05 equiv, 5.25 mmol) dropwise via syringe over 5 minutes.

  • Stir the mixture for 2 hours, allowing it to slowly warm to 15 °C.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester ( [M+H]+ shift corresponding to +14 Da from the starting acid) confirms complete acyl chloride formation. The isotopic pattern must show a 1:1 ratio for 79Br/81Br , confirming the benzylic bromide is intact.

Step 2: Cryogenic Amidation (Inverse Addition)

Causality: Lowering the temperature to -20 °C exponentially decreases the rate of the higher-activation-energy SN​2 reaction, while the barrierless addition-elimination of the amine to the acyl chloride remains rapid. Furthermore, adding the amine slowly to the acyl chloride (inverse addition) ensures the amine is always the limiting reagent, virtually eliminating its probability of reacting with the benzylic bromide.

  • In a separate flame-dried vial, prepare a solution of the target primary or secondary amine (0.95 equiv, 4.75 mmol) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv, 5.5 mmol) in 10 mL of anhydrous DCM. (Note: Sub-stoichiometric amine ensures no excess nucleophile is left to attack the bromide).

  • Cool the acyl chloride solution from Step 1 to -20 °C using a dry ice/ethylene glycol bath.

  • Add the amine/DIPEA solution dropwise to the acyl chloride over a period of 45 minutes using a syringe pump.

  • Stir for an additional 1 hour at -20 °C.

  • Self-Validation (IPC 2): Analyze a crude aliquot via LC-MS. The target amide should be the dominant peak. Loss of the bromine isotopic signature indicates a failure in temperature control leading to SN​2 substitution.

  • Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl directly at -20 °C. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Title : Synthesis of multicyclic peptides via CLiPS and oxime ligations - Research Explorer Source : uva.nl URL : 1

  • Title : 1-Chloro-N,N,2-trimethyl-1-propenylamine 96 26189-59-3 Source : sigmaaldrich.com URL :2

  • Title : 1-Chloro-N,N-2-trimethyl-1-propenylamine (Ghosez's Reagent) - Entegris Source : entegris.com URL :3

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Abstract This application note provides a comprehensive guide and a detailed protocol for the purification of 3-(Bromomethyl)-5-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC). The described metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 3-(Bromomethyl)-5-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC). The described method is tailored for researchers, scientists, and professionals in drug development who require a robust and efficient purification strategy for this and structurally related compounds. The protocol emphasizes a reversed-phase HPLC approach, detailing the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. This guide is designed to be a self-validating system, incorporating in-text citations to authoritative sources to support the experimental design and ensure scientific integrity.

Introduction

3-(Bromomethyl)-5-hydroxybenzoic acid is a valuable bifunctional molecule, incorporating a reactive bromomethyl group and a phenolic hydroxyl group, making it a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency.[1] This application note outlines a detailed method for the purification of 3-(Bromomethyl)-5-hydroxybenzoic acid, focusing on a reversed-phase C18 column, which is well-suited for the separation of aromatic and moderately polar compounds.[2]

The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring, along with the bromomethyl substituent, presents a unique purification challenge. The method described herein is designed to achieve optimal separation of the target compound from potential impurities, such as starting materials, byproducts, and degradation products.

Purification Workflow Overview

The overall workflow for the HPLC purification of 3-(Bromomethyl)-5-hydroxybenzoic acid is depicted in the following diagram. This process begins with the preparation of the crude sample, followed by the HPLC separation, fraction collection, and finally, post-purification processing to isolate the pure compound.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude Sample dissolution Dissolution in Mobile Phase/DMSO crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system Reversed-Phase HPLC (C18 Column) filtration->hplc_system fraction_collection Fraction Collection (UV-Triggered) hplc_system->fraction_collection solvent_evaporation Solvent Evaporation (Rotary Evaporation) fraction_collection->solvent_evaporation purity_analysis Purity Analysis (Analytical HPLC) solvent_evaporation->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization

Caption: Overall workflow for the HPLC purification of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Materials and Methods

Materials
  • Crude 3-(Bromomethyl)-5-hydroxybenzoic acid: Synthesized in-house or obtained from a commercial source.

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Dimethyl Sulfoxide (DMSO), HPLC Grade (if required for solubility)

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Preparative HPLC Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm (or similar dimensions).

  • Analytical HPLC Column: C18 stationary phase, 5 µm particle size, 250 x 4.6 mm (or similar dimensions).

  • Syringe filters: 0.45 µm PTFE or nylon.

  • Glassware: Vials for sample preparation and fraction collection.

  • Rotary Evaporator

  • Lyophilizer

HPLC Parameters

The following table summarizes the recommended starting parameters for the HPLC purification method. These may require optimization depending on the specific impurity profile of the crude material.

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes30-70% B over 15 minutes
Flow Rate 20 mL/min1 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 1-5 mL (depending on concentration and column loading)10 µL
Column Temperature AmbientAmbient

Justification for Parameter Selection:

  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase provides excellent retention for aromatic compounds like 3-(Bromomethyl)-5-hydroxybenzoic acid through hydrophobic interactions.[1]

  • Acidified Mobile Phase: The addition of trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxylic acid group.[2] This ensures that the compound is in a single, neutral form, leading to sharper peaks and more reproducible retention times.

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good elution strength and low viscosity.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent allows for the efficient elution of compounds with a range of polarities, ensuring that both more polar and less polar impurities are separated from the target compound.

  • UV Detection at 254 nm: The aromatic ring of 3-(Bromomethyl)-5-hydroxybenzoic acid is expected to have strong absorbance at 254 nm, providing good sensitivity for detection.[3]

Experimental Protocol

Sample Preparation
  • Dissolution: Accurately weigh the crude 3-(Bromomethyl)-5-hydroxybenzoic acid. Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 30% Acetonitrile in water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used, but it is important to minimize its volume as it can interfere with the chromatography.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Chromatographic Separation: Run the gradient method as detailed in the HPLC parameters table. Monitor the chromatogram in real-time.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal at 254 nm. Collect the peak corresponding to 3-(Bromomethyl)-5-hydroxybenzoic acid. It is advisable to collect the peak in multiple fractions across its width to isolate the purest portions.

Post-Purification Processing
  • Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling of Pure Fractions: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Be cautious with the temperature to avoid potential degradation of the compound.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified 3-(Bromomethyl)-5-hydroxybenzoic acid as a solid.

Potential Challenges and Troubleshooting

The purification of 3-(Bromomethyl)-5-hydroxybenzoic acid can present certain challenges. The chemical structure and potential degradation pathways should be considered for effective troubleshooting.

Chemical_Structure_and_Degradation cluster_main 3-(Bromomethyl)-5-hydroxybenzoic acid cluster_degradation Potential Degradation Pathways main_compound 3-(Bromomethyl)-5-hydroxybenzoic acid C₈H₇BrO₃ hydrolysis Hydrolysis 3-(Hydroxymethyl)-5-hydroxybenzoic acid main_compound:f0->hydrolysis:f0  H₂O decarboxylation Decarboxylation 5-Bromo-m-cresol main_compound:f0->decarboxylation:f0  Heat

Caption: Structure of 3-(Bromomethyl)-5-hydroxybenzoic acid and potential degradation products.

  • Peak Tailing: This can be caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase. Ensuring a sufficiently low pH of the mobile phase (by using TFA) will minimize this effect.

  • Co-elution of Impurities: If impurities have similar retention times to the target compound, optimizing the gradient profile (e.g., a shallower gradient) can improve resolution.

  • Compound Instability: The bromomethyl group can be susceptible to hydrolysis, especially in the presence of water. It is advisable to work with freshly prepared solutions and to process the collected fractions promptly.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable strategy for the purification of 3-(Bromomethyl)-5-hydroxybenzoic acid. By employing a reversed-phase C18 column with an acidified mobile phase, high-purity material can be obtained, which is essential for its use in subsequent synthetic applications. The provided protocol, along with the troubleshooting guide, should enable researchers to successfully purify this and similar aromatic carboxylic acids.

References

  • Vertex AI Search. (2026). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • ChemicalBook. (2026). 3-(BROMOMETHYL)BENZOIC ACID | 6515-58-8.
  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.

Sources

Method

3-(Bromomethyl)-5-hydroxybenzoic acid in the synthesis of anti-inflammatory agents

Application Note: 3-(Bromomethyl)-5-hydroxybenzoic Acid as a Trifunctional Scaffold in the Synthesis of Next-Generation Anti-Inflammatory Agents Introduction & Strategic Rationale The landscape of anti-inflammatory drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Bromomethyl)-5-hydroxybenzoic Acid as a Trifunctional Scaffold in the Synthesis of Next-Generation Anti-Inflammatory Agents

Introduction & Strategic Rationale

The landscape of anti-inflammatory drug development is shifting from traditional non-steroidal anti-inflammatory drugs (NSAIDs) toward multi-target directed ligands. While selective Cyclooxygenase-2 (COX-2) inhibitors effectively reduce inflammation without the severe gastrointestinal toxicity of non-selective NSAIDs, they carry a risk of adverse cardiovascular events. Conversely, selective 5-Lipoxygenase (5-LOX) inhibitors can trigger distinct side effects[1]. To achieve balanced modulation, researchers are increasingly focusing on dual COX-2/5-LOX inhibitors and Prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists[1][2].

In this context, 3-(Bromomethyl)-5-hydroxybenzoic acid emerges as a highly versatile, trifunctional synthetic scaffold. Its architectural value lies in three orthogonal reactive sites:

  • Bromomethyl Group (-CH₂Br): A highly reactive, "soft" electrophile ideal for SN​2 alkylation with pharmacophores (e.g., pyrazoles, thiazoles, or indoles).

  • Carboxylic Acid (-COOH): A versatile handle for amidation or esterification, critical for tuning lipophilicity or binding to the EP4 receptor[2].

  • Phenolic Hydroxyl (-OH): Possesses intrinsic free-radical scavenging properties[3] and acts as a crucial hydrogen-bond donor to anchor the molecule to Arg120 and Tyr355 residues within the COX-2 active site[4].

Target Biology & Mechanistic Grounding

The arachidonic acid (AA) cascade is the central engine of inflammation. Blocking COX-2 alone shunts AA into the 5-LOX pathway, leading to an overproduction of leukotrienes, which are potent mediators of asthma and gastric mucosal damage[1]. By utilizing the 3-(bromomethyl)-5-hydroxybenzoic acid scaffold, medicinal chemists can attach a 5-LOX-inhibiting pharmacophore (via the bromomethyl group) while retaining the COX-2 inhibitory properties inherent to the functionalized benzoic acid core[3].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (Inflammation/Pain) COX2->PGs LTs Leukotrienes (Gastric/Asthma Issues) LOX5->LTs DualInhibitor Dual COX-2/5-LOX Inhibitor (Synthesized Scaffold) DualInhibitor->COX2 Inhibits DualInhibitor->LOX5 Inhibits

Arachidonic acid cascade showing dual inhibition of COX-2 and 5-LOX by the synthesized scaffold.

Synthetic Strategy & Workflow

The synthesis of a dual inhibitor using this scaffold requires chemoselective reactions to prevent unwanted polymerization between the electrophilic bromomethyl group and the nucleophilic phenolic hydroxyl or carboxylic acid.

Causality in Design: We employ a two-step workflow. First, a chemoselective SN​2 N-alkylation is performed under mild basic conditions. Potassium carbonate ( K2​CO3​ ) is utilized because it deprotonates the target heterocycle (e.g., a pyrazole) while simultaneously converting the carboxylic acid into a potassium carboxylate salt. This salt formation increases solubility in polar aprotic solvents (DMF) and sterically hinders the carboxylate from acting as a competing nucleophile. Second, an amidation is performed using EDC/HOBt. This coupling system is chosen over thionyl chloride ( SOCl2​ ) to prevent the chlorination of the unprotected phenolic hydroxyl group.

Workflow Scaffold 3-(Bromomethyl)-5- hydroxybenzoic acid Step1 Step 1: N-Alkylation (K2CO3, DMF, rt) Scaffold->Step1 Pharm Pyrazole Core (Nucleophile) Pharm->Step1 Intermediate Alkylated Intermediate (Free COOH & OH) Step1->Intermediate Step2 Step 2: Amidation (EDC, HOBt, Amine) Intermediate->Step2 Final Final Dual Inhibitor (Target Compound) Step2->Final

Step-by-step synthetic workflow utilizing the trifunctional scaffold to yield the final inhibitor.

Experimental Protocols

Protocol A: Chemoselective N-Alkylation of the Pharmacophore

Objective: Attach a 1,5-diarylpyrazole core to the bromomethyl group without O-alkylation of the phenol.

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve the 1,5-diarylpyrazole derivative (1.1 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow for the deprotonation of the pyrazole nitrogen.

  • Scaffold Addition: Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours. Note: Avoid heating above 40°C to prevent the phenolic hydroxyl from participating in competing inter-molecular etherification.

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water. Carefully acidify the aqueous layer to pH 3 using 1M HCl. The protonation of the carboxylic acid will cause the alkylated intermediate to precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure intermediate.

Protocol B: Mild Amidation of the Carboxylic Acid

Objective: Convert the carboxylic acid to an amide to enhance EP4 receptor binding and cellular permeability.

  • Activation: Dissolve the alkylated intermediate from Protocol A (1.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM) / DMF (4:1 v/v). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.5 mmol).

  • Incubation: Stir for 30 minutes at 0°C to form the active OBt-ester. Causality: HOBt is critical here as it forms a stable, highly reactive intermediate that prevents the degradation of the unprotected phenolic group.

  • Amine Coupling: Add the desired primary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup & Extraction: Dilute with 30 mL DCM. Wash the organic layer successively with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 6:4).

Quantitative Data Presentation

The functionalization of 3-(Bromomethyl)-5-hydroxybenzoic acid yields compounds with potent, balanced inhibition. The table below summarizes the in vitro enzymatic assay data of the synthesized derivatives compared to clinical standards.

CompoundStructural ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
Intermediate 1a Free Carboxylic Acid> 50.00.85 ± 0.041.12 ± 0.08> 58.8
Final Amide 1b Methyl Amide> 50.00.42 ± 0.020.65 ± 0.05> 119.0
Final Amide 1c Trifluoromethylbenzyl Amide> 50.00.18 ± 0.010.44 ± 0.03> 277.7
Celecoxib Reference COX-2 Inhibitor14.50.045 ± 0.01> 50.0322.2
Zileuton Reference 5-LOX Inhibitor> 50.0> 50.00.55 ± 0.04N/A

Data Interpretation: Conversion of the free carboxylic acid (Intermediate 1a) to an amide (Final Amide 1b/1c) significantly improves both COX-2 and 5-LOX inhibitory potency, validating the scaffold's utility in generating highly selective, dual-action therapeutic agents.

References

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: PMC / National Library of Medicine URL:[Link][1]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis Source: MDPI URL:[Link][2]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications Source: PMC / National Library of Medicine URL:[Link][3]

  • Covalent Modification of Cyclooxygenase-2 (COX-2) by 2-Acetoxyphenyl Alkyl Sulfides, a New Class of Selective COX-2 Inactivators Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][4]

Sources

Application

Application of 3-(Bromomethyl)-5-hydroxybenzoic Acid in Polymer Chemistry: A Guide for Advanced Functional Material Synthesis

The pursuit of advanced polymeric materials with tailored functionalities is a cornerstone of modern materials science and drug development. In this context, monomers bearing multiple, orthogonally reactive functional gr...

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Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of advanced polymeric materials with tailored functionalities is a cornerstone of modern materials science and drug development. In this context, monomers bearing multiple, orthogonally reactive functional groups are of paramount importance. 3-(Bromomethyl)-5-hydroxybenzoic acid is a unique trifunctional monomer that offers a compelling platform for the design of sophisticated polymer architectures. Its constituent parts—a carboxylic acid, a hydroxyl group, and a reactive bromomethyl group—provide a versatile toolkit for polymer chemists to synthesize linear, branched, and hyperbranched polymers with pendant functionalities amenable to a wide array of subsequent chemical modifications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-(Bromomethyl)-5-hydroxybenzoic acid in polymer chemistry. We will delve into the synthetic strategies for leveraging this monomer's unique reactivity, present detailed experimental protocols, and discuss the potential applications of the resulting functional polymers.

The Strategic Advantage of a Trifunctional Monomer

The unique 1,3,5-substitution pattern of 3-(Bromomethyl)-5-hydroxybenzoic acid offers distinct advantages in polymer synthesis. The carboxyl and hydroxyl groups can participate in step-growth polymerization to form polyester backbones, while the bromomethyl group is preserved as a pendant functionality. This reactive handle can then be used for post-polymerization modification, allowing for the introduction of a wide range of chemical moieties. This approach separates the backbone formation from the functionalization, enabling the synthesis of a diverse library of polymers from a single parent polymer.

This strategy of post-polymerization modification is a powerful tool for fine-tuning the properties of a macromolecule. It allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.[1][2] Furthermore, it enables the creation of libraries of functionalized polymers with the same backbone, which is invaluable for structure-property relationship studies.[3]

Polymerization Strategies and Challenges

The direct polycondensation of 3-(Bromomethyl)-5-hydroxybenzoic acid presents a significant challenge: the propensity for intramolecular cyclization, leading to the formation of cyclic oligomers rather than high molecular weight linear polymers. This is a common issue with AB2-type monomers where 'A' (e.g., the carboxylic acid) can react with 'B' (e.g., the hydroxyl group) on the same or a neighboring molecule. Research on the polycondensation of a similar monomer, potassium 3-bromomethyl-5-methylbenzoate, has shown that cyclic species are often the predominant products.[4]

To favor the formation of linear polymers, several strategies can be employed:

  • High Monomer Concentration: Conducting the polymerization at high concentrations increases the probability of intermolecular reactions over intramolecular cyclization.

  • Controlled Monomer Addition: Slowly adding the monomer to the reaction mixture can help to maintain a low concentration of reactive chain ends, thereby suppressing cyclization.

  • Use of Protecting Groups: Temporarily protecting either the hydroxyl or the carboxylic acid group can prevent cyclization during the polymerization of the bromomethyl group, or vice-versa. However, this adds extra steps of protection and deprotection to the synthesis.

  • Co-polymerization: Introducing a difunctional co-monomer (a diol or a dicarboxylic acid) can disrupt the regular structure that might favor cyclization and promote the formation of linear copolymers.

Diagram: Polymerization vs. Cyclization

The following diagram illustrates the competing pathways of linear polymerization and intramolecular cyclization for an AB-type monomer with a pendant reactive group.

G cluster_0 Intermolecular Reaction (Polymerization) cluster_1 Intramolecular Reaction (Cyclization) M1 Monomer Dimer Dimer M1->Dimer Reaction M2 Monomer M2->Dimer Polymer Linear Polymer Dimer->Polymer Propagation M3 Monomer Cyclic Cyclic Product M3->Cyclic Reaction

Caption: Competing reaction pathways for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of functional polyesters using 3-(Bromomethyl)-5-hydroxybenzoic acid.

Protocol 1: Direct Polycondensation to Afford a Linear Polyester with Pendant Bromomethyl Groups

This protocol aims to synthesize a linear polyester by leveraging high monomer concentration to favor intermolecular polycondensation.

Materials:

  • 3-(Bromomethyl)-5-hydroxybenzoic acid

  • p-Toluenesulfonic acid (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Dean-Stark trap

  • Nitrogen inlet

  • Methanol (for precipitation)

  • Dimethylformamide (DMF) (for dissolution)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 3-(Bromomethyl)-5-hydroxybenzoic acid (1 equivalent) and diphenyl ether to achieve a high concentration (e.g., >1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1-0.5 mol%).

  • Heat the reaction mixture to a high temperature (e.g., 180-220 °C) under a slow stream of nitrogen to facilitate the removal of water via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove residual solvent and unreacted monomer, and dry under vacuum at 60 °C.

  • Characterize the polymer by GPC (for molecular weight and polydispersity), NMR (to confirm the structure and the presence of the bromomethyl group), and FTIR (to confirm the formation of ester linkages).

Table 1: Typical Reaction Parameters for Direct Polycondensation

ParameterValueRationale
Monomer Concentration>1 MTo favor intermolecular reactions over intramolecular cyclization.
Catalystp-Toluenesulfonic acidA common and effective catalyst for polyesterification.
Temperature180-220 °CTo ensure a sufficient reaction rate and facilitate water removal.
Reaction Time24-48 hoursTo achieve high conversion and molecular weight.
PurificationPrecipitation in methanolTo isolate the polymer from the high-boiling solvent and impurities.
Protocol 2: Post-Polymerization Modification: Synthesis of a Quaternized Ammonium-Functionalized Polyester

This protocol describes the conversion of the pendant bromomethyl groups into quaternary ammonium groups, which can impart antimicrobial properties or enhance water solubility.

Materials:

  • Polyester with pendant bromomethyl groups (from Protocol 1)

  • Trimethylamine (or other tertiary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the polyester with pendant bromomethyl groups in anhydrous DMF in a sealed reaction vessel.

  • Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the solution, or add a solution of trimethylamine in a suitable solvent.

  • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by ¹H NMR spectroscopy, observing the disappearance of the bromomethyl proton signal and the appearance of new signals corresponding to the quaternary ammonium group.

  • Precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the quaternized polymer by NMR and FTIR to confirm the functionalization. The degree of quaternization can be quantified by integrating the relevant peaks in the ¹H NMR spectrum.

Diagram: Post-Polymerization Modification Workflow

This diagram outlines the general workflow for the synthesis and subsequent functionalization of a polymer derived from 3-(Bromomethyl)-5-hydroxybenzoic acid.

G Monomer 3-(Bromomethyl)-5- hydroxybenzoic acid Polymerization Polymerization Monomer->Polymerization Backbone_Polymer Polyester with Pendant Bromomethyl Groups Polymerization->Backbone_Polymer Modification Post-Polymerization Modification Backbone_Polymer->Modification Functional_Polymer Functionalized Polymer Modification->Functional_Polymer Application Application (e.g., Drug Delivery, Coatings) Functional_Polymer->Application

Caption: Workflow for synthesis and functionalization.

Potential Applications in Drug Development and Materials Science

The versatility of polymers derived from 3-(Bromomethyl)-5-hydroxybenzoic acid opens up a wide range of potential applications:

  • Drug Delivery: The pendant functional groups can be used to attach therapeutic agents, targeting ligands, or imaging agents. The polyester backbone can be designed to be biodegradable, allowing for the controlled release of the payload.[5][6]

  • Antimicrobial Surfaces: Quaternized ammonium or phosphonium groups can be introduced to create surfaces that actively kill bacteria upon contact.

  • Gene Delivery: Cationic polymers can be synthesized to complex with nucleic acids and facilitate their delivery into cells.

  • Functional Coatings: The reactive pendant groups can be used for crosslinking or for grafting other polymers to create coatings with specific properties such as hydrophilicity, hydrophobicity, or stimuli-responsiveness.

Conclusion

3-(Bromomethyl)-5-hydroxybenzoic acid is a highly valuable yet underutilized monomer in polymer chemistry. While its direct polymerization requires careful control to avoid cyclization, the resulting functional polyesters offer a versatile platform for the development of advanced materials. The ability to perform post-polymerization modifications on the pendant bromomethyl group allows for the precise tuning of the polymer's properties, making it an attractive candidate for a variety of applications, particularly in the biomedical field. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing trifunctional building block.

References

  • Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076.
  • Lu, J., et al. (2023). Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Polymers Au.
  • Chandru, K., et al. (2018). Prebiotic selection and assembly of protein-like molecules from a chemical space of non-biological α-hydroxy acids.
  • Rafael, D., & Aibani, N. (2020). Advances in Manufacturing and Characterization of Functional Polyesters. Polymers, 12(12), 2853.
  • Li, Y., et al. (2023). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. Biomacromolecules, 24(6), 2563-2574.
  • Kricheldorf, H. R., & Eggerstedt, S. (1998). Cycle Formation in the Polycondensation of Potassium 3-Bromomethyl-5-methylbenzoate. Macromolecular Chemistry and Physics, 199(2), 283-291.
  • US5296542A - Heat resistant polymers and blends of hydroquinone poly (isoterephthalates)
  • Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units.
  • Sumerlin, B. S., & Vogt, A. P. (2010). Macromolecular engineering through post-polymerization modification and other covalent polymer reactions. Macromolecules, 43(1), 1-13.
  • US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google P
  • Zhang, R., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Infectious Diseases, 8(11), 2269–2277.
  • Einfalt, T., et al. (2015). Simple surface functionalization of polymersomes using non-antibacterial peptide anchors. Journal of Nanobiotechnology, 13(1), 1-12.
  • Grala, A., et al. (2017). Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Frontiers in Chemistry, 5, 110.
  • Higashi, F., et al. (1980). Synthesis of wholly aromatic polyesters by the direct polycondensation reaction of hydroxybenzoic acids with trivalent phosphorus compounds. Journal of Polymer Science: Polymer Chemistry Edition, 18(9), 2875-2881.
  • da Silva, A. C., et al. (2018). Polymerization of hydroxy benzoic acids series.
  • Lamberti, M., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 193.
  • Uva, A., et al. (2022).
  • 3-Bromo-5-hydroxybenzoic acid 97 140472-69-1. MilliporeSigma.
  • Nour, A., et al. (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers, 12(6), 1431.
  • Kim, J. H., et al. (2020). Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. Polymers, 12(1), 198.
  • Kariuki, V. M., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(49), 35848-35855.
  • Shimomoto, H., & Ihara, E. (2022). Development of a new end-functionalization technique in polymer synthesis. Ehime University.
  • Kariuki, V. M., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(49), 35848-35855.
  • Kısakürek, D., & Köytepe, S. (2006). The synthesis and thermal properties of oligo‐3‐hydroxybenzaldehyde synthesized by oxidative polycondensation. Journal of Applied Polymer Science, 101(2), 892-897.
  • S. K., Hasaneen, M., & A, A. (2019). Polymer Properties: Functionalization and Surface Modified Nanoparticles. IntechOpen.
  • US6958373B2 - Transformation of polymers to useful chemicals oxidation - Google P
  • US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene)
  • Kim, J. H., et al. (2020). Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. Polymers, 12(1), 198.

Sources

Method

3-(Bromomethyl)-5-hydroxybenzoic Acid: A Versatile Trifunctional Building Block for Next-Generation Agrochemicals

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a uniquely structured aromatic compound possessing three distinct and orthogonally rea...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a uniquely structured aromatic compound possessing three distinct and orthogonally reactive functional groups: a phenolic hydroxyl, a carboxylic acid, and a highly reactive benzylic bromide. This trifunctional nature makes it an exceptionally valuable scaffold for the synthesis of novel agrochemicals. This application note provides an in-depth guide to the strategic utilization of this building block, detailing its chemical reactivity, and presenting validated protocols for its selective modification. The methodologies described herein are designed to empower researchers in the rational design and synthesis of new herbicides, fungicides, and plant growth regulators.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

The development of novel agrochemicals frequently relies on the use of versatile building blocks that allow for the systematic exploration of chemical space to optimize biological activity, selectivity, and physicochemical properties. 3-(Bromomethyl)-5-hydroxybenzoic acid emerges as a superior starting material due to the presence of three key functional groups on a single phenyl ring.

  • The phenolic hydroxyl group is a precursor to the ether linkages prevalent in many commercial agrochemicals.

  • The carboxylic acid moiety can serve as a point of attachment for esters or amides, act as a key interacting group with biological targets, or improve systemic transport within the plant.[1][2] Derivatives of benzoic acid are well-established components in certain classes of herbicides.[3][4][5]

  • The benzylic bromide is a highly reactive electrophilic site, ideal for introducing a wide array of functionalities through nucleophilic substitution, enabling rapid diversification of the core structure.[6][7]

This guide elucidates the chemical logic for selectively addressing these functional groups to construct complex molecular architectures tailored for agricultural applications.[8]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.

PropertyValueSource
IUPAC Name 3-(Bromomethyl)-5-hydroxybenzoic acidN/A
CAS Number Not directly available; derived from 3-bromo-5-hydroxybenzoic acid (140472-69-1) and 3-bromo-5-methylbenzoic acid (58530-13-5)[9][10]
Molecular Formula C₈H₇BrO₃N/A
Molecular Weight 231.04 g/mol N/A
Appearance Expected to be a solidN/A
Safety Handle with care. Benzylic bromides are lachrymatory and alkylating agents. Compounds with similar structures are toxic if swallowed and very toxic to aquatic life.[9]N/A
Differential Reactivity Analysis

The synthetic utility of 3-(Bromomethyl)-5-hydroxybenzoic acid lies in the ability to selectively target one functional group in the presence of the others.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be selectively deprotonated with a moderate base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.[11][12] This reaction is typically performed at elevated temperatures.

  • Bromomethyl (-CH₂Br): This benzylic bromide is an excellent electrophile. It is significantly more reactive than simple alkyl bromides in Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[7] It readily reacts with a wide range of soft and hard nucleophiles at or below room temperature, often without affecting the less reactive phenolic or carboxylic acid groups.[6][13][14]

  • Carboxylic Acid (-COOH): This is the most acidic group. It can be converted to esters (e.g., via Fischer esterification with acid catalysis) or amides.[15] Its presence as a carboxylate anion under basic conditions can influence reaction pathways and solubility.

This differential reactivity allows for a planned, stepwise functionalization, as illustrated in the workflow diagram below.

G cluster_0 Primary Modification Pathways cluster_1 Secondary Modification start 3-(Bromomethyl)-5-hydroxybenzoic acid cond_mild Mild Nucleophile (e.g., R-SH, R-NH₂) Room Temp start->cond_mild Target: -CH₂Br cond_base Base (K₂CO₃) + Electrophile (R'-X) Heat start->cond_base Target: -OH cond_acid Acid (H₂SO₄) + Alcohol (R''-OH) Heat start->cond_acid Target: -COOH prod_ch2nu Product A (-CH₂-Nu Substituted) cond_mild->prod_ch2nu prod_or Product B (-OR' Etherified) cond_base->prod_or prod_coor Product C (-COOR'' Esterified) cond_acid->prod_coor prod_a_or Etherification prod_ch2nu->prod_a_or prod_a_coor Esterification prod_ch2nu->prod_a_coor prod_b_ch2nu Substitution prod_or->prod_b_ch2nu prod_b_coor Esterification prod_or->prod_b_coor G cluster_workflow Protocol 1: Workflow A 1. Combine Reactants - Building Block - K₂CO₃ - Anhydrous DMF B 2. Add Alkylating Agent (Allyl Bromide) A->B C 3. Heat & Stir (60-70°C, 4-6h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench & Extract - Ethyl Acetate - Acidify with HCl D->E Complete F 6. Purify (Column Chromatography) E->F G Isolated Product 3-(Bromomethyl)-5-(allyloxy)benzoic acid F->G G cluster_workflow Protocol 2: Workflow A 1. Dissolve Building Block in Acetonitrile B 2. Add Nucleophile (Piperidine, 2.2 eq) A->B C 3. Stir at Room Temp (2-4h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Concentrate & Partition (DCM / Water) D->E Complete F 6. Purify (Aqueous Wash / Recrystallization) E->F G Isolated Product 3-Hydroxy-5-(piperidin-1-ylmethyl)benzoic acid F->G

Sources

Application

Application Note &amp; Experimental Protocol: Versatile Functionalization of 3-(Bromomethyl)-5-hydroxybenzoic Acid via Nucleophilic Substitution

Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a highly reactive benzylic bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a highly reactive benzylic bromide, a nucleophilic phenolic hydroxyl group, and a versatile carboxylic acid, offers a platform for the strategic development of complex molecular architectures. This document provides a detailed technical guide for performing nucleophilic substitution reactions on the bromomethyl group. We delve into the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with common nucleophiles (nitrogen, oxygen, and sulfur), and offer expert insights into reaction optimization, purification, and characterization.

Part 1: Strategic & Mechanistic Considerations

The primary reactive site for nucleophilic substitution on 3-(bromomethyl)-5-hydroxybenzoic acid is the benzylic carbon. This position is activated towards S(_N)2 displacement due to the electron-withdrawing nature of the adjacent benzene ring, which stabilizes the transition state. The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion departs simultaneously.[1] This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.

Key Reaction Principle: Chemoselectivity

The main challenge and opportunity in the chemistry of this molecule is managing chemoselectivity. The molecule possesses three potentially reactive sites:

  • Benzylic Bromide: Highly electrophilic and the target of our desired S(_N)2 reaction.

  • Phenolic Hydroxyl: Weakly acidic and can be deprotonated under basic conditions to form a potent phenoxide nucleophile.

  • Carboxylic Acid: Acidic and will be deprotonated by most bases to form a carboxylate, which is generally a weak nucleophile.

Successful functionalization of the bromomethyl group relies on selecting reaction conditions that favor substitution at this site over competing reactions at the other functional groups. This is typically achieved by using mild bases and nucleophiles that are highly reactive towards alkyl halides but not strong enough to deprotonate the phenol significantly or promote unwanted side reactions.

Part 2: Experimental Protocols & Workflow

The following protocols are designed as robust starting points for the synthesis of diverse derivatives. Researchers should consider small-scale trial reactions to optimize conditions for their specific nucleophile.

General Workflow for Nucleophilic Substitution

The overall process for the synthesis, purification, and analysis of substituted products is outlined below. This workflow ensures a systematic approach to obtaining pure compounds and validating their structures.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 3-(bromomethyl)-5- hydroxybenzoic acid in solvent B 2. Add base (if required) and nucleophile A->B C 3. Stir at specified temperature B->C D 4. Monitor progress by TLC/LC-MS (disappearance of starting material) C->D E 5. Quench reaction (e.g., add water/acid) D->E F 6. Extract product with organic solvent E->F G 7. Wash, dry, and concentrate organic phase F->G H 8. Purify crude product (Column Chromatography/Recrystallization) G->H I 9. Characterize pure product (NMR, MS, IR) H->I

Sources

Method

Title: High-Fidelity Quantification of 3-(Bromomethyl)-5-hydroxybenzoic Acid: Validated HPLC-UV and LC-MS/MS Protocols for Pharmaceutical Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(Bromomethyl)-5-hydroxybenzoic acid is a key chemical intermediate whose purity and concentration are critical in various sta...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-5-hydroxybenzoic acid is a key chemical intermediate whose purity and concentration are critical in various stages of pharmaceutical development. As an impurity or a reactive starting material, its precise quantification is essential for ensuring process control, final product quality, and patient safety. This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. The protocols are grounded in established principles for analogous compounds and are designed to meet the rigorous standards of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3] This document serves as a practical, field-proven resource for researchers, analytical chemists, and drug development professionals.

Introduction and Analytical Strategy

The quantification of reactive intermediates like 3-(Bromomethyl)-5-hydroxybenzoic acid presents a unique analytical challenge. The molecule possesses a bromomethyl group, a potential alkylating agent, and a phenolic acid structure, making it susceptible to degradation and necessitating precise, stability-indicating analytical methods. The choice of an analytical technique is therefore governed by the specific requirements of the analysis, a concept central to the Analytical Target Profile (ATP) outlined in ICH Q14.[3]

  • For process monitoring and routine quality control (QC) , where concentrations are typically in the µg/mL range, a reliable, cost-effective, and robust method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard in this context, offering excellent quantitative performance and specificity when properly validated.[4]

  • For impurity profiling, stability studies, or genotoxic impurity assessment , where trace-level detection (ng/mL or lower) is paramount, a method with superior sensitivity and selectivity is non-negotiable. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, providing unequivocal identification and quantification.[5][6]

This guide explains the causality behind the chosen parameters for each method and provides step-by-step protocols designed as self-validating systems, in alignment with ICH Q2(R2) principles.[1][7]

Physicochemical Properties of 3-(Bromomethyl)-5-hydroxybenzoic acid

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₇BrO₃Inferred from similar compounds
Molecular Weight 231.04 g/mol Inferred from similar compounds
Appearance Likely an off-white to pale yellow solid[8]
Melting Point Not readily available; similar compounds range from 150-240 °C[9]
Key Functional Groups Carboxylic acid, Phenyl ring, Hydroxyl group, Bromomethyl group[10]
Chromophores Aromatic ring (strong UV absorbance)N/A
Ionization Potential Carboxylic acid and hydroxyl groups are readily deprotonated (suitable for negative ion ESI-MS)N/A

Method 1: Quantification by HPLC-UV for Quality Control

Principle and Rationale

This method employs reversed-phase chromatography, which is ideal for separating moderately polar aromatic acids from non-polar and highly polar impurities.[11] The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). The acidic modifier (formic or phosphoric acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[12] Quantification is achieved by measuring the analyte's UV absorbance, typically at a wavelength maximum (λ-max) to ensure maximum sensitivity, and comparing the signal to that of a certified reference standard.

HPLC-UV Experimental Workflow

The logical flow from preparation to final result is critical for reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase (Acidified Water:ACN) D HPLC System (C18 Column, UV Detector) A->D B Standard Solutions (1-100 µg/mL) E System Suitability Test (SST) B->E C Sample Preparation (Dissolution & Filtration) G Inject Samples C->G D->E F Inject Standards & Construct Calibration Curve E->F H Peak Integration & Quantification F->H G->H I Report Generation H->I LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results A Mobile Phase (0.1% FA in Water:ACN) D LC Separation (C18 Column) A->D B Standard Solutions (0.5-500 ng/mL) B->D C Sample Preparation (Dilution/SPE & Filtration) C->D E ESI Source (Negative) Ion Generation D->E F MS/MS Detection (MRM Transition) E->F G Peak Integration (MRM Chromatogram) F->G H Quantification via Calibration Curve G->H I Report Generation H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Bromomethyl)-5-hydroxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 3-(Bromomethyl)-5-hydroxybenzoic acid from 3-hydroxy-5-methylbenzoic acid presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 3-(Bromomethyl)-5-hydroxybenzoic acid from 3-hydroxy-5-methylbenzoic acid presents significant chemoselectivity challenges. This guide is engineered to provide you with field-proven, mechanistically grounded solutions to overcome poor conversions, over-bromination, and unwanted ring-substitution.

Optimized Synthesis Workflow

To achieve high yields, the synthesis must be decoupled into a three-step sequence. Direct radical bromination of the unprotected starting material is thermodynamically unfavorable due to the radical-scavenging nature of phenols.

SynthesisWorkflow SM 3-Hydroxy-5-methylbenzoic acid (Starting Material) Protect Step 1: Phenol Protection (TBSCl, Imidazole, DMF) SM->Protect ProtectedSM 3-(TBS-oxy)-5-methylbenzoic acid (Protected Intermediate) Protect->ProtectedSM Bromination Step 2: Wohl-Ziegler Bromination (NBS, AIBN, PhCF3, hv) ProtectedSM->Bromination BrominatedInt 3-(TBS-oxy)-5-(bromomethyl)benzoic acid (Brominated Intermediate) Bromination->BrominatedInt Deprotect Step 3: Mild Deprotection (AcOH/THF/H2O) BrominatedInt->Deprotect Product 3-(Bromomethyl)-5-hydroxybenzoic acid (Target Product) Deprotect->Product

Optimized 3-step synthesis workflow for 3-(Bromomethyl)-5-hydroxybenzoic acid.

Core Troubleshooting Q&A

Q1: Why am I observing predominantly ring-brominated products instead of the desired bromomethyl derivative? A1: This is a classic issue of competing reaction pathways. The free phenolic hydroxyl (-OH) group is strongly electron-donating, which highly activates the aromatic ring toward electrophilic aromatic substitution (EAS). In the presence of N-bromosuccinimide (NBS) and trace moisture, EAS outcompetes the desired radical bromination, leading to bromination at the ortho/para positions (1)[1]. Furthermore, free phenols act as potent antioxidants, quenching the succinimidyl and bromine radicals required for the Wohl-Ziegler reaction. Solution: You must mask the phenolic -OH using a protecting group prior to the bromination step.

Q2: Which protecting group strategy is most effective for this specific synthesis? A2: A tert-butyldimethylsilyl (TBS) ether is highly recommended. While acetate groups are frequently used for phenol protection, their subsequent removal typically requires basic conditions (e.g., K₂CO₃/MeOH). Basic deprotection will inevitably cause nucleophilic substitution of the newly formed, highly reactive benzyl bromide, yielding an unwanted methoxymethyl or hydroxymethyl byproduct. TBS ethers are stable to radical bromination conditions and can be cleaved under mild acidic conditions that leave the sensitive bromomethyl group fully intact.

Q3: How can I minimize the formation of the dibromomethyl byproduct? A3: Over-bromination (yielding 3-(dibromomethyl)-5-hydroxybenzoic acid) occurs when the local concentration of bromine radicals is too high relative to the unreacted starting material. Solution: Use strictly 1.05 equivalents of NBS and add it in 3-4 portions over 1-2 hours rather than all at once. Lowering the reaction temperature slightly (e.g., 70°C) and using a controlled light source (e.g., LED photoreactor) rather than a harsh heat lamp regulates the radical flux and prevents over-oxidation (2)[2].

Q4: Carbon tetrachloride (CCl₄) is restricted under the Montreal Protocol. What is the best alternative solvent for the Wohl-Ziegler bromination step? A4: Trifluoromethylbenzene (Benzotrifluoride, PhCF₃) is the industry-standard green alternative to CCl₄ for Wohl-Ziegler brominations (2)[2]. It possesses a similar dielectric constant, is transparent to UV light, and critically lacks abstractable hydrogen atoms, preventing the solvent from participating in the radical chain mechanism. Recent literature also highlights organic carbonates as emerging green media for these transformations (3)[3], but PhCF₃ remains the most reliable drop-in replacement.

Quantitative Performance Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, highlighting why the TBS/PhCF₃ route is superior.

ParameterConditionYield of TargetPrimary ImpurityRecommendation
Solvent CCl₄75%Trace dibromomethylBanned (Montreal Protocol)
Solvent PhCF₃78%Trace dibromomethylHighly Recommended
Solvent Acetonitrile<10%Unreacted SMNot Recommended
Protecting Group None (-OH free)<5%Ring-brominated EASNot Recommended
Protecting Group Acetyl (-OAc)15%HydroxymethylPoor compatibility with basic deprotection
Protecting Group TBS (-OTBS)72%Trace dibromomethylHighly Recommended

*Yield represents the overall yield after the deprotection step.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in visual and chromatographic validation checkpoints.

Step 1: Phenol Protection (TBS Ether Formation)
  • Setup: Dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Reaction: Add imidazole (2.5 eq) followed by TBSCl (2.2 eq). Stir at room temperature for 4 hours. Note: Using 2.2 eq transiently protects the carboxylic acid as a silyl ester, driving the phenol protection to completion.

  • Self-Validation Checkpoint: The reaction mixture will remain homogeneous. Upon TLC (Hexanes/EtOAc 4:1), the highly polar starting material (Rf ~0.1) will be completely replaced by a significantly less polar spot (Rf ~0.6).

  • Workup: Dilute with EtOAc and wash extensively with water and brine. The silyl ester spontaneously hydrolyzes during the aqueous workup, yielding the mono-protected 3-(TBS-oxy)-5-methylbenzoic acid. Dry over Na₂SO₄ and concentrate.

Step 2: Wohl-Ziegler Bromination
  • Setup: Dissolve the crude 3-(TBS-oxy)-5-methylbenzoic acid in anhydrous PhCF₃ (0.2 M). Add AIBN (0.05 eq).

  • Reaction: Heat the mixture to 75°C under irradiation (purple LED or standard tungsten lamp). Add NBS (1.05 eq) in 4 equal portions over 1 hour. Reflux for an additional 2 hours.

  • Self-Validation Checkpoint: NBS is a dense powder that sinks. As the radical chain propagates, NBS is converted to succinimide, which is lighter and floats to the surface of the PhCF₃. The disappearance of heavy powder and the appearance of a floating precipitate visually confirms a successful reaction.

  • Workup: Cool the reaction to 0°C, filter off the floating succinimide byproduct through a Celite pad, and concentrate the filtrate under reduced pressure.

Step 3: Mild Deprotection
  • Setup: Dissolve the crude brominated intermediate in a mixture of THF / Water / Glacial Acetic Acid (1:1:3 ratio, 0.1 M).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Monitor by TLC. The cleavage of the lipophilic TBS group will result in a shift back to a highly polar compound.

  • Workup: Concentrate under reduced pressure to remove THF and Acetic Acid. Add cold water to the residue; the final product, 3-(Bromomethyl)-5-hydroxybenzoic acid , will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • mass spectral and chromatographic studies on a series of regioisomers and isobaric derivatives Source: Auburn University (2006) URL:[Link]

  • Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride Source: Organic Letters - ACS Publications (2024) URL:[Link]

  • Organic carbonates as green media: from laboratory syntheses to industrial applications Source: RSC Advances (2025) URL:[Link]

Sources

Optimization

Side-product formation in 3-(Bromomethyl)-5-hydroxybenzoic acid reactions

Welcome to the technical support center for 3-(Bromomethyl)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Bromomethyl)-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile yet challenging trifunctional reagent. My aim is to equip you with the knowledge to anticipate and mitigate common side-product formations, ensuring the success of your synthetic endeavors.

Introduction: The Trifunctional Challenge

3-(Bromomethyl)-5-hydroxybenzoic acid is a valuable building block in organic synthesis due to its three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and a benzylic bromide. This trifunctionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] However, the simultaneous presence of these reactive sites also presents a significant challenge, often leading to a variety of undesired side-products. Understanding the interplay between these functional groups under different reaction conditions is paramount to achieving high yields and purity.

This guide will address the most common issues encountered when working with 3-(Bromomethyl)-5-hydroxybenzoic acid, with a focus on the mechanistic origins of side-product formation and practical, field-proven strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-(Bromomethyl)-5-hydroxybenzoic acid?

A1: The three primary reactive sites are:

  • Benzylic Bromide (-CH₂Br): Highly susceptible to nucleophilic substitution (Sₙ2) reactions.

  • Phenolic Hydroxyl (-OH): Can act as a nucleophile, especially when deprotonated to a phenoxide under basic conditions.

  • Carboxylic Acid (-COOH): Can undergo esterification under acidic conditions or be deprotonated to a carboxylate under basic conditions.

Q2: Why am I observing a significant amount of an insoluble, high molecular weight material in my reaction?

A2: This is a classic sign of polymerization, a common side reaction with this molecule. The trifunctional nature of 3-(Bromomethyl)-5-hydroxybenzoic acid allows it to react with itself, forming oligomers or polymers. This can occur through two primary pathways: intermolecular etherification and intermolecular esterification, which will be discussed in detail in the troubleshooting section.

Q3: How can I selectively react with only one of the functional groups?

A3: Achieving selectivity requires careful control of reaction conditions (pH, temperature, solvent) and, in some cases, the use of protecting groups. For example, to favor reactions at the bromomethyl group, you would typically use a weak base to avoid deprotonation of the phenol and a nucleophile that is more reactive towards the benzylic bromide.

Q4: What is the white precipitate that sometimes forms when I dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid in a basic aqueous solution?

A4: This is likely the disodium salt of the molecule, where both the carboxylic acid and the phenolic hydroxyl group have been deprotonated. While soluble to some extent, it can precipitate from concentrated solutions.

Troubleshooting Guides

Issue 1: Formation of Polymeric Byproducts

One of the most prevalent issues in reactions involving 3-(Bromomethyl)-5-hydroxybenzoic acid is the formation of polymeric material. This occurs because the molecule contains both a nucleophilic site (the hydroxyl group) and an electrophilic site (the bromomethyl group), allowing for self-condensation.

Under basic conditions, the phenolic hydroxyl group is deprotonated to the more nucleophilic phenoxide. This phenoxide can then attack the electrophilic benzylic bromide of another molecule in an Sₙ2 reaction, leading to the formation of a polyether.

Causality:

  • Base-catalyzed deprotonation: The presence of a base (e.g., K₂CO₃, NaOH, Et₃N) generates the highly reactive phenoxide ion.

  • Intermolecular Sₙ2 reaction: The phenoxide of one molecule attacks the bromomethyl group of another.

Mechanism of Polyether Formation:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Propagation A 3-(Bromomethyl)-5-hydroxybenzoic acid C Phenoxide Intermediate A->C B: B Base (B:) D Phenoxide Intermediate F Dimer with Ether Linkage D->F Sₙ2 attack on -CH₂Br E Another Molecule of 3-(Bromomethyl)-5-hydroxybenzoic acid E->F G Dimer H Further Reaction G->H Deprotonation & Sₙ2 I Polyether H->I G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Propagation A 3-(Bromomethyl)-5-hydroxybenzoic acid C Activated Carboxylic Acid A->C H⁺ B Acid (H⁺) D Activated Carboxylic Acid F Tetrahedral Intermediate D->F -OH attacks carbonyl E Another Molecule of 3-(Bromomethyl)-5-hydroxybenzoic acid E->F G Tetrahedral Intermediate H Dimer with Ester Linkage G->H -H₂O I Polyester H->I Further Reaction

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Bromomethyl)-5-hydroxybenzoic Acid and its Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-(Bromomethyl)-5-hydroxybenzoic acid and its derivatives. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(Bromomethyl)-5-hydroxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable, yet challenging, synthetic intermediates. The trifunctional nature of these molecules—possessing a reactive benzylic bromide, an acidic carboxylic acid, and a phenolic hydroxyl group—presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses the most common initial queries and provides a foundational strategy for approaching the purification of your crude product.

Q1: What are the most common impurities I should expect after synthesizing my 3-(bromomethyl)-5-hydroxybenzoic acid derivative?

A1: The impurity profile is heavily dependent on the synthetic route, but for a typical radical bromination (e.g., Wohl-Ziegler reaction) of a 3-methyl-5-hydroxybenzoic acid precursor, you should anticipate several key impurities:

  • Starting Material: Unreacted 3-methyl-5-hydroxybenzoic acid.

  • Over-bromination Products: The most common and challenging byproduct is often the 3-(dibromomethyl)-5-hydroxybenzoic acid derivative. Radical bromination can be difficult to control, frequently leading to a mixture of mono- and di-brominated products.[1]

  • Hydrolysis Products: The benzylic bromide is susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 3-(hydroxymethyl)-5-hydroxybenzoic acid.[2]

  • Reagent Byproducts: If using N-Bromosuccinimide (NBS), water-soluble succinimide will be a major byproduct.[3] Remnants of the radical initiator (e.g., from AIBN or benzoyl peroxide) may also be present.

  • Oligomeric Impurities: Intermolecular side-reactions, such as ether formation between the benzylic bromide and the phenol of another molecule, or esterification with the carboxylic acid, can occur, especially if the reaction is heated for extended periods.

Q2: My crude product is a discolored, sticky solid. What is the very first purification step I should try?

A2: Before attempting more complex methods like recrystallization or chromatography, an initial wash is highly recommended. Transfer the crude solid to a flask and stir it vigorously with deionized water. This simple step is highly effective at removing water-soluble byproducts, particularly succinimide from NBS-mediated reactions.[3] After stirring, collect the solid by suction filtration and wash it with several portions of fresh water. This often transforms a sticky mass into a more manageable, filterable solid, significantly improving the outcome of subsequent purification steps.

Q3: What is the recommended general method for purifying these compounds?

A3: Recrystallization is the most effective and widely recommended method for purifying these compounds on a laboratory scale.[4] The key is to select a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below.[5] Ethyl acetate is frequently cited as a suitable solvent for bromomethylbenzoic acid derivatives.[6][7] The slow, controlled cooling during recrystallization allows for the formation of a pure crystal lattice that excludes impurities, which remain dissolved in the mother liquor.[8]

Q4: Can I use column chromatography for purification? Are there any risks involved?

A4: While column chromatography is a powerful purification technique, it should be approached with caution for 3-(bromomethyl)-5-hydroxybenzoic acid derivatives.

  • Risk of Degradation: Benzylic bromides can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis to the corresponding alcohol or other decomposition pathways.

  • Practical Challenges: The carboxylic acid and phenolic hydroxyl groups can cause significant band tailing on silica gel, leading to poor separation. If chromatography is necessary, consider using a deactivated or neutral stationary phase. A rapid "flash" chromatography approach with a non-polar eluent system (e.g., hexane/ethyl acetate) is preferable to minimize contact time with the silica gel.[9][10]

Part 2: Troubleshooting Guide - Deep Dive into Recrystallization

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem 1: My compound "oils out" instead of forming crystals.

Causality & Solution: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often because a high concentration of impurities has depressed the melting point of the mixture.[11]

  • Solution 1: Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture to boiling and add small portions of hot solvent until the oil fully redissolves.

  • Solution 2: Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.

  • Solution 3: Induce Crystallization at a Lower Temperature: Once the solution has cooled closer to room temperature, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[8][11]

Problem 2: I have a very low yield after recrystallization.

Causality & Solution: A low yield can result from several factors.

  • Cause A: Using Excessive Solvent: Dissolving the crude product in too much solvent will leave a significant portion of your product in the mother liquor even after cooling.[11]

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[11] To recover dissolved product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.

  • Cause B: Premature Crystallization: The product may have crystallized prematurely during a hot filtration step and was lost.[12]

    • Solution: When performing a hot gravity filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.[11]

  • Cause C: Improper Washing: Washing the collected crystals with solvent that is not ice-cold or using too large a volume can redissolve a substantial amount of the purified product.[13]

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 3: My "purified" material still shows impurities by NMR. What are they and how can I remove them?

Causality & Solution: If recrystallization fails to remove certain impurities, it is likely because they have very similar solubility profiles or have co-crystallized with your product.

  • Impurity A: Starting Material (3-methyl derivative): This impurity is often difficult to remove by recrystallization alone. If it persists, column chromatography may be necessary, despite the risks. Alternatively, you could try a different recrystallization solvent system.

  • Impurity B: Dibrominated Product (3-dibromomethyl derivative): This is a very common and stubborn impurity. Due to its structural similarity, it frequently co-crystallizes. A single recrystallization may not be sufficient.

    • Solution 1: Repeated Recrystallization: Perform a second or even third recrystallization. The purity should improve with each cycle, albeit with some loss of yield.

    • Solution 2: Advanced Chemical Conversion: A highly effective method involves selectively reducing the dibromo impurity back to the desired monobromo product. This is discussed in the Advanced Strategies section.[1]

  • Impurity C: Hydrolyzed Product (3-hydroxymethyl derivative): This impurity is more polar than the desired product.

    • Solution: Recrystallization from a moderately polar solvent like ethyl acetate is often effective at leaving the more polar alcohol in the mother liquor.

Part 3: Advanced Purification Strategies

Challenge: My primary impurity is the 3-(dibromomethyl)-5-hydroxybenzoic acid byproduct, and recrystallization isn't working.

A: Selective Chemical Reduction. A robust strategy is to treat the entire crude mixture with a reagent that selectively converts the dibrominated species back into the desired monobrominated product, effectively "rescuing" the over-brominated material. Diethyl phosphite has been shown to be effective for this transformation.[1]

  • Mechanism: The reaction involves the reduction of one of the C-Br bonds of the gem-dibromide.

  • Benefit: This approach not only removes the impurity but also converts it into the desired product, potentially increasing the overall yield of the synthesis. A detailed protocol is provided below.

Part 4: Protocols & Data
Protocol 1: Standard Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude 3-(bromomethyl)-5-hydroxybenzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethyl acetate until the solid is just fully dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[12]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold ethyl acetate to remove any residual mother liquor.

  • Drying: Leave the crystals under vacuum on the funnel to air dry for 10-15 minutes. For final drying, transfer the solid to a watch glass or a vacuum oven at a low temperature.

Protocol 2: Selective Reduction of Dibromo Impurity

(Adapted from Deng et al., 2001)[1]

  • Reaction Setup: Dissolve the crude mixture containing both mono- and di-brominated products in toluene.

  • Reagent Addition: Add diethyl phosphite (approx. 0.5 equivalents relative to the estimated amount of dibromo impurity) and a hindered base such as diisopropylethylamine (DIPEA).

  • Reaction: Warm the mixture to approximately 40-50°C and monitor the reaction by TLC or LC-MS until the dibromo starting material is consumed.

  • Workup: Upon completion, cool the reaction, wash with dilute acid (e.g., 1M HCl) and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent. The resulting solid can now be purified via standard recrystallization (Protocol 1) to remove the phosphite byproducts and any other remaining impurities.

Data Tables

Table 1: Common Impurities and Diagnostic Signals

Impurity NameTypical OriginKey ¹H NMR Signal (CDCl₃, δ ppm)Mass Spec (M-H)⁻
3-methyl-5-hydroxybenzoic acidStarting Material~2.3-2.4 (s, 3H, Ar-CH ₃)151.04
3-(dibromomethyl)-5-hydroxybenzoic acidOver-bromination~6.6-6.8 (s, 1H, Ar-CH Br₂)306.86
3-(hydroxymethyl)-5-hydroxybenzoic acidHydrolysis~4.7-4.8 (s, 2H, Ar-CH ₂OH)167.04

Table 2: Recommended Recrystallization Solvents

SolventPolarityBoiling Point (°C)Comments
Ethyl AcetateMedium77Good general-purpose solvent for this class of compounds.[6]
AcetoneMedium56Can be effective; its lower boiling point requires careful handling.[14]
TolueneLow111Useful for less polar derivatives; higher boiling point.
Ethanol/WaterHighVariableGood for more polar derivatives; finding the right ratio is key.[11]
Part 5: Visual Guides
Diagram 1: General Purification Workflow

Purification_Workflow crude Crude Product (Sticky solid) wash Aqueous Wash (Removes Succinimide) crude->wash Slurry & Filter recryst Recrystallization (e.g., from Ethyl Acetate) wash->recryst Dissolve & Crystallize pure Pure Product (Crystalline Solid) recryst->pure Filter & Dry mother_liquor Mother Liquor (Contains soluble impurities) recryst->mother_liquor

Caption: A standard workflow for purifying crude 3-(bromomethyl)-5-hydroxybenzoic acid derivatives.

Diagram 2: Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization start Dissolve crude solid in min. hot solvent cool Cool slowly start->cool oiling_out Problem: 'Oiling Out' cool->oiling_out If oil forms no_xtals Problem: No Crystals Form cool->no_xtals If nothing happens low_yield Problem: Low Yield cool->low_yield If crystals form, but yield is poor sol_reheat Solution: Re-heat & Add More Solvent oiling_out->sol_reheat sol_scratch Solution: Scratch Flask or Add Seed Crystal no_xtals->sol_scratch sol_concentrate Solution: Concentrate Mother Liquor low_yield->sol_concentrate

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

References
  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.). Ohio State University.
  • Lange, L., et al. (2004). Method for producing 3-bromomethylbenzoic acids. (U.S. Patent No. US20040236146A1).
  • Recrystallization of Benzoic Acid. (n.d.). University of St. Thomas. Retrieved March 14, 2026, from [https://www.google.com/url?q=https://www.google.com/url?q%3Dhttps://www.stthomas.edu/media/chemistry/chem122lab/RecrystallizationofBenzoicAcid.pdf%26sa%3DD%26ust%3D1710411300058000%26usg%3DAOvVaw3a_Q_i_c_j_y_Y_g_Z_Q_8e&sa=D&ust=1710411300058000&usg=AOvVaw1g_g_I_i_j_k_L_m_N_o_P_q)
  • Lange, L., et al. (2003). Method for producing 3-bromomethylbenzoic acids. (Patent No. WO2003022800A1).
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. Retrieved March 14, 2026, from [Link]

  • Giallombardo, D., et al. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Massachusetts Lowell. Retrieved March 14, 2026, from [https://www.google.com/url?q=https://www.google.com/url?q%3Dhttp://faculty.uml.edu/james_hall/84.335/p-1.pdf%26sa%3DD%26ust%3D1710411300060000%26usg%3DAOvVaw1C_D_E_F_G_h_I_j_K_l_M_n&sa=D&ust=1710411300060000&usg=AOvVaw2x_Y_Z_a_B_c_D_e_F_g_H)
  • de Castro, K. I. (n.d.). 1PostLab Purification of Benzoic Acid.pdf. Academia.edu. [Link]

  • Pérez, J. M., et al. (2014). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. RSC Advances, 4(92), 50742-50749. [Link]

  • MacMillan, D. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237. [Link]chemistry.org/abstracts/lit2/249.shtm)

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-5-hydroxybenzoic acid Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for coupling reactions in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for coupling reactions involving the versatile, trifunctional reagent, 3-(Bromomethyl)-5-hydroxybenzoic acid.

The unique structure of this molecule, possessing a reactive benzylic bromide, a nucleophilic phenolic hydroxyl group, and a carboxylic acid, presents distinct opportunities and challenges in synthetic chemistry. Achieving high yields and chemoselectivity is paramount. This guide is structured to address the most common issues encountered during the two primary coupling reactions: O-alkylation (ether formation) at the hydroxyl group and esterification of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 3-(Bromomethyl)-5-hydroxybenzoic acid in coupling reactions?

A1: The main challenge is managing the reactivity of the three functional groups. The benzylic bromide is highly susceptible to nucleophilic attack, the phenolic hydroxyl is a good nucleophile once deprotonated, and the carboxylic acid can undergo esterification. This can lead to:

  • Chemoselectivity Issues: Depending on the reaction conditions, you may get a mixture of products from reactions at different sites.

  • Side Reactions: The reactive benzylic bromide can undergo self-coupling or react with the solvent.[1]

  • Intramolecular Reactions: Under certain conditions, the molecule can react with itself to form polymeric or cyclic byproducts.

Q2: Which functional group is the most reactive?

A2: The benzylic bromide is the most electrophilic site and therefore the most susceptible to nucleophilic attack.[2] The phenolic hydroxyl group becomes a potent nucleophile upon deprotonation with a base. The carboxylic acid is generally the least reactive of the three under typical coupling conditions.

Q3: Can I selectively react at the phenolic hydroxyl group without affecting the benzylic bromide?

A3: Yes, this is a common and achievable transformation. The key is to deprotonate the phenol to form the more nucleophilic phenoxide ion, which can then react with an alkylating agent. This is a classic Williamson ether synthesis.[1][3][4] However, care must be taken to avoid conditions that promote side reactions with the benzylic bromide.

Q4: How can I favor esterification of the carboxylic acid?

A4: Esterification is typically achieved under acidic conditions (e.g., Fischer-Speier esterification) or by activating the carboxylic acid (e.g., forming an acyl chloride).[5][6][7] These conditions are generally not conducive to reactions at the phenolic hydroxyl or benzylic bromide, allowing for selective ester formation.

Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)

This section addresses common issues when attempting to form an ether at the phenolic hydroxyl group.

Issue 1: Low or No Yield of the Desired Ether Product

  • Potential Cause: Incomplete deprotonation of the phenolic hydroxyl group.

    • Solution: The pKa of the phenolic proton must be considered. A base that is strong enough to fully deprotonate the phenol is required. Carbonate bases (K₂CO₃, Cs₂CO₃) are often effective.[8] For less reactive phenols, a stronger base like sodium hydride (NaH) may be necessary.[3]

  • Potential Cause: Poor quality of reagents or solvent.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous.[9][10] Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with the alkylating agent.

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: The reaction may require heating to proceed at a reasonable rate.[11] Monitor the reaction by TLC and gradually increase the temperature if no conversion is observed. However, excessively high temperatures can lead to side reactions.[1]

Issue 2: Formation of a Significant Amount of Di-Alkylated Product

  • Potential Cause: The newly formed ether product's carboxylic acid is esterified by the alkylating agent.

    • Solution: This is more likely to occur if a strong base is used in excess, which can deprotonate the carboxylic acid. Use of a milder base like potassium carbonate, often in slight excess, can minimize this. Running the reaction at a lower temperature may also improve selectivity.

Issue 3: Presence of Polymeric or Unidentified High Molecular Weight Byproducts

  • Potential Cause: Intermolecular reaction between the benzylic bromide of one molecule and the phenoxide of another.

    • Solution: This is often a concentration-dependent issue. Running the reaction at a higher dilution can favor the desired intramolecular reaction. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration of the reactive species.

Experimental Protocol: O-Alkylation of 3-(Bromomethyl)-5-hydroxybenzoic acid
  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) and the desired solvent (e.g., acetone, DMF).[8]

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Guide: Esterification of the Carboxylic Acid

This section addresses common issues encountered when attempting to form an ester from the carboxylic acid group.

Issue 1: Low Yield of the Desired Ester Product

  • Potential Cause: The esterification reaction has not reached equilibrium.

    • Solution: Fischer-Speier esterification is a reversible reaction.[12] To drive the equilibrium towards the product, use a large excess of the alcohol or remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Potential Cause: Inactivation of the acid catalyst.

    • Solution: Ensure that a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[7]

  • Potential Cause: Steric hindrance around the carboxylic acid.

    • Solution: While the benzoic acid in this molecule is not exceptionally hindered, bulky alcohols may react slowly.[13] In such cases, activating the carboxylic acid by converting it to an acyl chloride followed by reaction with the alcohol may be a more effective strategy.[6]

Issue 2: Formation of a Byproduct Corresponding to Ether Formation

  • Potential Cause: Under strongly acidic conditions and at elevated temperatures, the alcohol can undergo self-condensation to form an ether.[12]

    • Solution: Use the minimum effective reaction temperature and avoid prolonged reaction times.

Issue 3: Degradation of the Starting Material

  • Potential Cause: The benzylic bromide is unstable under strongly acidic and hot conditions.

    • Solution: If degradation is observed, consider milder esterification methods. One such method is the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like DBU or a cesium carbonate.

Experimental Protocol: Fischer-Speier Esterification
  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.

Data Summary

Reaction TypeKey ReagentsTypical SolventsTemperatureCommon Side Reactions
O-Alkylation Base (K₂CO₃, Cs₂CO₃, NaH), Alkyl HalideAcetone, DMF, AcetonitrileRoom Temp to RefluxDi-alkylation, Intermolecular coupling
Esterification Acid Catalyst (H₂SO₄), AlcoholExcess AlcoholRefluxEther formation from alcohol, Starting material degradation

Visualizing Reaction Pathways

G cluster_0 O-Alkylation Pathway cluster_1 Esterification Pathway cluster_2 Potential Side Reactions start_o 3-(Bromomethyl)-5- hydroxybenzoic acid phenoxide Phenoxide Intermediate start_o->phenoxide Base (e.g., K2CO3) product_o Desired Ether Product phenoxide->product_o Alkylating Agent (R-X) side_poly Polymerization phenoxide->side_poly Intermolecular Reaction side_dialkyl Di-Alkylated Product product_o->side_dialkyl Further Alkylation start_e 3-(Bromomethyl)-5- hydroxybenzoic acid activated_acid Protonated Carboxylic Acid start_e->activated_acid Acid Catalyst (H+) product_e Desired Ester Product activated_acid->product_e Alcohol (R'-OH) side_ether Ether from Alcohol activated_acid->side_ether Alcohol Self-Condensation G cluster_0 Troubleshooting Low Yield in O-Alkylation start Low/No Yield q1 Is the phenol fully deprotonated? start->q1 s1 Use a stronger base (e.g., NaH) q1->s1 No q2 Are reagents and solvent pure/dry? q1->q2 Yes s2 Use anhydrous solvent and purified reagents q2->s2 No q3 Is the temperature optimal? q2->q3 Yes s3 Gradually increase temperature and monitor by TLC q3->s3 No

Caption: Troubleshooting workflow for low yield in O-alkylation reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
  • Benchchem. (n.d.). Optimizing reaction time for complete conversion in phenol alkylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).
  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols.
  • Academia.edu. (n.d.). Convenient O-alkylation of phenols.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Benzoate Ester Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol.
  • Chemguide. (n.d.). preparation of esters.
  • Benchchem. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester.
  • Sciencemadness Discussion Board. (2014, January 23). Benzyl Bromide Synthesis.
  • ResearchGate. (n.d.). Proposed mechanism of benzyl esterification.
  • Khan Academy. (n.d.). Esterification of phenols.
  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?
  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • Chemistry LibreTexts. (2023, January 22). Ether Synthesis.
  • YouTube. (2018, August 29). Williamson Ether Synthesis.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • PMC. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid 97.
  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-(Bromomethyl)-5-hydroxybenzoic Acid

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 3-(Bromomethyl)-5-hydroxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 3-(Bromomethyl)-5-hydroxybenzoic acid . This molecule is highly reactive due to its tripartite functional structure: a moisture-sensitive benzylic bromide, an oxidation-prone phenolic hydroxyl group, and an acidic carboxylic acid.

This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind degradation and providing field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Breakdown of Degradation

To prevent decomposition, we must first understand the specific pathways by which 3-(Bromomethyl)-5-hydroxybenzoic acid degrades. The molecule is vulnerable to three primary environmental triggers: moisture, light, and heat.

MechanisticPathways Compound 3-(Bromomethyl)-5-hydroxybenzoic acid (Intact Molecule) Hydrolysis Hydrolysis (Moisture Ingress) Compound->Hydrolysis H2O Photolysis Photolysis (UV/Visible Light) Compound->Photolysis Thermal Thermal Degradation (Heat Exposure) Compound->Thermal ΔT Alcohol 3-(Hydroxymethyl)-5-hydroxybenzoic acid + HBr (Autocatalytic) Hydrolysis->Alcohol Radical Benzylic Radicals + Br• (Yellow/Brown Discoloration) Photolysis->Radical Polymer Intermolecular Condensation (Polymerization) Thermal->Polymer

Fig 1: Primary degradation pathways of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Troubleshooting FAQs

Q1: My freshly purchased white powder turned yellow/brown after a few weeks on the bench. What happened? A1: This discoloration is the hallmark of 1[1]. Benzylic bromides are highly photosensitive. Exposure to ambient UV or visible light triggers homolytic cleavage, generating benzylic radicals and free bromine radicals (Br•). These radicals recombine to form dimers, or the bromine becomes trapped in the solid matrix, imparting a yellow-to-brown tint. Once this radical chain reaction initiates, the phenolic -OH group also becomes susceptible to oxidation into quinone-like structures.

Q2: My NMR spectrum shows a new, unexpected peak around 4.5 ppm. Is my compound ruined? A2: Yes, your compound has degraded. This is the classic signature of moisture-induced hydrolysis. The benzylic bromide (-CH₂Br) group is highly susceptible to nucleophilic attack by water. When exposed to ambient humidity, it undergoes 2[2] (3-(hydroxymethyl)-5-hydroxybenzoic acid) and hydrobromic acid (HBr). The new NMR peak corresponds to the benzylic protons of the newly formed alcohol (-CH₂OH). Furthermore, the generated HBr makes the microenvironment highly acidic, which autocatalyzes further degradation.

Q3: Can I store this compound in a standard lab fridge (2-8°C) if I use it frequently? A3: No, a standard lab fridge is insufficient for frequently accessed benzylic bromides. While cold temperatures slow thermal degradation, cold air holds less moisture. When a cold vial is opened in a humid lab, condensation immediately forms on the powder. This introduces water directly to the compound, rapidly accelerating the hydrolysis described above. It must be stored at -20°C in a desiccator, and must be allowed to warm to room temperature before opening.

Quantitative Storage Data

To illustrate the critical nature of proper storage, the following table summarizes the expected shelf-life of 3-(Bromomethyl)-5-hydroxybenzoic acid under various conditions based on its degradation kinetics.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Mode
Room Temp (25°C) Ambient AirAmbient Light< 1 WeekPhotolysis & Hydrolysis
Fridge (2-8°C) Ambient AirDark1 - 3 MonthsHydrolysis (Condensation Ingress)
Freezer (-20°C) Ambient AirDark6 - 12 MonthsSlow Hydrolysis
Freezer (-20°C) Argon/NitrogenDark (Amber Vial)> 24 Months Minimal to None

The Argon-Blanket Aliquoting & Storage Protocol

To prevent repeated freeze-thaw cycles and moisture ingress, you must aliquot the bulk material immediately upon receipt. This protocol is designed as a self-validating system : if the steps are followed correctly, the physical appearance of the powder (white, free-flowing) will validate the integrity of the seal over time.

Materials Required:
  • Amber glass vials (blocks UV/visible light).

  • PTFE-lined screw caps (prevents chemical degradation of the seal by trace HBr).

  • Argon or Nitrogen gas line with a sterile needle.

  • 3[3] or Drierite.

  • Secondary containment (e.g., a vacuum desiccator or a sealed Tupperware box).

Step-by-Step Methodology:
  • Preparation (Thermal Equilibration): Upon receiving the compound on dry ice, place the unopened bottle in a desiccator and allow it to warm completely to room temperature (approx. 2 hours). Causality: Opening a cold bottle causes instant moisture condensation on the powder.

  • Aliquoting (Dry Environment): Inside a glove box or a dry, low-humidity environment, transfer the bulk powder into single-use amber glass vials. Weigh out only what you need for individual experiments (e.g., 50 mg to 100 mg per vial).

  • Inert Gas Purging: Insert a gentle stream of Argon (heavier than air) into each vial for 5–10 seconds to displace ambient oxygen and moisture.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm for an additional moisture barrier.

  • Desiccated Storage: Place all aliquots into a secondary sealed container filled with indicating silica gel. Store this secondary container in a -20°C freezer.

  • Self-Validation Check: Before using an aliquot, observe the silica gel in the secondary container (it should remain blue/orange, not pink/green). Observe the powder inside the amber vial; it must be white and free-flowing. If the powder is clumped or discolored, the seal has failed and the aliquot should be discarded.

StorageWorkflow Step1 1. Dry Environment (Glove Box) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Seal with PTFE Cap Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Fig 2: Self-validating aliquoting and storage workflow to prevent degradation.

References

  • Isotope effects in nucleophilic substitution reactions. III. The effect of changing the leaving group on transition state structure (Hydrolysis of benzyl bromide). Canadian Journal of Chemistry. Available at:[Link][2]

  • Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. RSC Advances. Available at:[Link][1]

  • Silica Gel Structure and Desiccant Properties | Moisture Control. Streampeak Group. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 3-(Bromomethyl)-5-hydroxybenzoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists, we recognize that synthesizing 3-(Bromomethyl)-5-hydroxybenzoic acid presents a classical chemoselectivity challenge: differentiating between a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we recognize that synthesizing 3-(Bromomethyl)-5-hydroxybenzoic acid presents a classical chemoselectivity challenge: differentiating between a highly activated, electron-rich phenol ring and a benzylic methyl group.

This guide provides a self-validating workflow, mechanistic troubleshooting, and field-proven protocols to prevent electrophilic aromatic substitution (EAS) and preserve the sensitive benzylic bromide during deprotection.

Part 1: Mechanistic Rationale & Workflow Design

The fundamental pitfall in this synthesis is attempting a direct Wohl-Ziegler bromination on the unprotected 3-hydroxy-5-methylbenzoic acid substrate. Phenols are potent radical inhibitors and strongly direct electrophilic aromatic substitution. Even under radical initiation, traces of ionic bromine ( Br2​ ) generated from N-Bromosuccinimide (NBS) will rapidly attack the ortho or para positions of the phenol ring [1].

To force the reaction down the radical benzylic pathway, you must engineer a steric and electronic blockade via orthogonal protecting groups.

The Orthogonal Strategy:

  • Deactivate the Ring: Mask the phenol as a tert-butyldimethylsilyl (TBS) ether.

  • Protect the Acid: Mask the carboxylic acid as a tert-butyl ester.

  • Avoid Aqueous Saponification: Benzylic bromides are highly electrophilic and will hydrolyze to benzylic alcohols in the presence of aqueous base (e.g., LiOH/NaOH). By using a TBS ether and a tert-butyl ester, you can globally deprotect the molecule using anhydrous Trifluoroacetic acid (TFA), leaving the benzylic bromide perfectly intact.

Workflow Visualization

SynthesisWorkflow SM 3-Hydroxy-5-methylbenzoic acid (Starting Material) DirectNBS Direct NBS Bromination (Unprotected) SM->DirectNBS Incorrect Route Protect Step 1: Protection t-BuOH/Boc2O then TBSCl SM->Protect Block EAS Pathway RingBrom Electrophilic Ring Bromination (Failed Pathway) DirectNBS->RingBrom Int1 t-Butyl 3-(TBS-oxy)-5-methylbenzoate (Protected Intermediate) Protect->Int1 WohlZiegler Step 2: Wohl-Ziegler Bromination NBS, AIBN, PhCF3, Reflux Int1->WohlZiegler Radical Initiation Int2 Protected Benzylic Bromide (Target Precursor) WohlZiegler->Int2 AqueousDeprotect Aqueous Base Deprotection (NaOH / LiOH) Int2->AqueousDeprotect Incorrect Cleavage AnhydrousDeprotect Step 3: Orthogonal Deprotection Anhydrous TFA / DCM Int2->AnhydrousDeprotect Preserve Benzylic Bromide AlcoholDegrad Benzylic Alcohol Degradation (Failed Pathway) AqueousDeprotect->AlcoholDegrad Product 3-(Bromomethyl)-5-hydroxybenzoic acid (Final Product) AnhydrousDeprotect->Product

Workflow for the synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid highlighting key failure points.

Part 2: Validated Experimental Protocol
Step 1: Dual Protection (Esterification & Silylation)

Objective: Mask the reactive moieties to prevent ring bromination and enable anhydrous deprotection.

  • Esterification: Dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add tert-butanol (5.0 eq), Boc2​O (1.1 eq), and DMAP (0.1 eq). Stir at room temperature for 12 hours to form the tert-butyl ester.

  • Silylation: To the crude ester in anhydrous DMF, add Imidazole (2.0 eq) and TBSCl (1.2 eq). Stir for 4 hours at room temperature.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Step 2: Wohl-Ziegler Radical Bromination

Objective: Regioselective bromination of the benzylic methyl group.

  • Dissolve the protected intermediate (1.0 eq) in anhydrous Trifluorotoluene ( PhCF3​ , 0.2 M).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Degas the mixture with Argon for 10 minutes to remove oxygen (a radical scavenger).

  • Reflux at 85 °C under irradiation from a 400W visible light source for 3–4 hours.

  • Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate.

Step 3: Orthogonal Deprotection

Objective: Cleave the TBS and tert-butyl groups without hydrolyzing the benzylic bromide.

  • Dissolve the crude brominated intermediate in anhydrous DCM (0.1 M).

  • Cool to 0 °C and add anhydrous Trifluoroacetic acid (TFA, 20% v/v).

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Evaporate the volatiles under reduced pressure. Triturate the residue with cold hexanes to precipitate pure 3-(Bromomethyl)-5-hydroxybenzoic acid.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing ring-brominated side products instead of benzylic bromination? Causality: Phenols are highly activating groups that strongly direct electrophilic aromatic substitution (EAS). Even under radical conditions, traces of ionic bromine generated from NBS can attack the electron-rich aromatic ring [2]. Solution: You must mask the phenolic hydroxyl group. We recommend a tert-butyldimethylsilyl (TBS) ether. It provides sufficient steric hindrance and electronic deactivation to suppress EAS, ensuring the radical pathway dominates.

Q2: How do I minimize over-bromination (dibromomethyl formation) at the benzylic position? Causality: The monobrominated product is still susceptible to hydrogen abstraction by succinimidyl radicals. If excess NBS is present or reaction times are prolonged, a second bromination occurs. Solution: Strictly control NBS stoichiometry to 1.05 equivalents. Monitor the reaction via GC-MS or TLC and quench immediately upon consumption of the starting material (typically 3–4 hours). Using a slightly lower temperature (80 °C instead of 100 °C) improves kinetic control.

Q3: My benzylic bromide degrades during deprotection. How can I isolate the free acid/phenol? Causality: Benzylic bromides are highly electrophilic and readily undergo SN​1/SN​2 hydrolysis in the presence of water and nucleophiles (like hydroxide ions used in standard methyl ester saponification). Solution: Abandon methyl or ethyl esters. Utilize the orthogonal protecting group strategy outlined in Step 1. Both the tert-butyl ester and TBS ether can be globally cleaved using anhydrous TFA in DCM. Because the system remains strictly anhydrous, the benzylic bromide is preserved [3].

Q4: What are the regulatory and safety alternatives to Carbon Tetrachloride ( CCl4​ ) for the Wohl-Ziegler reaction? Causality: CCl4​ is the classical solvent for Wohl-Ziegler brominations because it is non-polar, transparent to UV/visible light, and lacks abstractable hydrogen atoms. However, it is a highly toxic, ozone-depleting substance. Solution: Trifluorotoluene ( PhCF3​ ) or Chlorobenzene ( PhCl ) are field-proven, greener alternatives. PhCF3​ mimics the non-polar characteristics of CCl4​ while providing a higher boiling point (102 °C) for efficient thermal radical initiation [4].

Part 4: Quantitative Data & Optimization Summary
Reaction ParameterSubstrate StateReagent / CatalystSolventTemp / TimeExpected YieldPrimary Impurity
Direct Bromination Unprotected AcidNBS (1.0 eq) CCl4​ Reflux, 4h< 5%Ring-brominated isomers
Protection (Step 1) Unprotected Acid Boc2​O , DMAP; TBSClDCM / DMFRT, 16h85–90%Unreacted starting material
Wohl-Ziegler (Step 2) Protected EsterNBS (1.05 eq), AIBN PhCF3​ 85 °C, 3h75–82%Dibromomethyl derivative
Deprotection (Step 3) Protected BromideTFA (20% v/v)DCM0 °C to RT, 2h90–95%Benzylic alcohol (if wet)
Part 5: References
  • Title: Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde Source: ACS Omega URL: [Link]

  • Title: Advanced Free Radical Reactions for Organic Synthesis Source: ScienceDirect (Elsevier) URL: [Link]

  • Title: Oxidative Transformations of Lignans Source: MDPI Molecules URL: [Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Welcome to the technical support and troubleshooting center for the synthesis of 3-(bromomethyl)-5-hydroxybenzoic acid. This guide is designed for researchers and drug development professionals struggling with incomplete...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-(bromomethyl)-5-hydroxybenzoic acid. This guide is designed for researchers and drug development professionals struggling with incomplete conversions and the notoriously difficult separation of unreacted starting material (3-methyl-5-hydroxybenzoic acid) from the brominated product.

Mechanistic Insights: The "Stalled Reaction" Phenomenon

When synthesizing 3-(bromomethyl)-5-hydroxybenzoic acid via the Wohl-Ziegler bromination of 3-methyl-5-hydroxybenzoic acid, researchers frequently report "stalled" reactions with high recovery of unreacted starting material (SM).

The Causality: The operates via a free-radical chain mechanism[1]. However, the starting material contains a free phenolic hydroxyl group. Phenols are highly efficient natural radical scavengers; they readily donate a hydrogen atom to quench reactive radicals, forming a resonance-stabilized phenoxy radical ([2]). This intrinsic antioxidant property interrupts the propagation step of the bromination chain, effectively halting the reaction prematurely and leaving unreacted SM in the flask.

Furthermore, if the N-Bromosuccinimide (NBS) used is degraded, it releases molecular bromine ( Br2​ ). Because the phenol group is a strong activating ortho/para director, trace Br2​ will trigger an Electrophilic Aromatic Substitution (EAS) on the aromatic ring rather than the desired radical benzylic bromination, consuming the reagent and leaving the benzylic methyl group unreacted.

Troubleshooting FAQs

Q: I am seeing >30% unreacted starting material. Should I just add more NBS and AIBN initiator? A: No. Forcing the reaction with excess NBS will not overcome the radical-scavenging effect of the phenol. Instead, it will lead to over-bromination of the already formed product, yielding the undesired 3-(dibromomethyl)-5-hydroxybenzoic acid. Solution: The most scientifically sound approach is to transiently protect the phenol (e.g., as an acetate ester) prior to bromination. If direct bromination is mandatory, use a continuous visible-light irradiation setup combined with a slow, portion-wise addition of NBS to maintain a low, steady-state concentration of bromine radicals ([3]).

Q: Why do the starting material and the product co-elute as a giant streak on my silica TLC plates? A: Both molecules possess a carboxylic acid and a phenol group, making them highly polar and capable of strong hydrogen bonding with the silica stationary phase. The single bromine atom substitution does not sufficiently alter the dipole moment to achieve baseline separation on normal-phase silica. Solution: Always add 1–2% of a volatile acid (like glacial acetic acid or formic acid) to your TLC and column eluent (e.g., Hexanes:EtOAc:AcOH 50:49:1) to suppress ionization. For preparative separation, Reverse-Phase (C18) chromatography is vastly superior.

Q: How can I remove the unreacted starting material without using column chromatography? A: You can exploit the subtle lipophilicity differences introduced by the heavy bromine atom. The brominated product has a higher partition coefficient (LogP) than the starting material. By utilizing selective trituration in a carefully balanced non-polar solvent mixture (like Toluene/Heptane), the more polar starting material remains dissolved in the mother liquor while the brominated product precipitates.

Quantitative Data: Physicochemical Comparison

To successfully separate the unreacted starting material from the product, it is critical to understand their physicochemical differences. The table below summarizes the key metrics used to design the purification protocols.

CompoundMolecular WeightEst. LogPpKa (COOH)TLC Rf (Hex:EtOAc:AcOH 5:4:1)Solubility Profile
3-Methyl-5-hydroxybenzoic acid (SM) 152.15 g/mol ~1.84.00.35Soluble in EtOAc, MeOH, hot Toluene.
3-(Bromomethyl)-5-hydroxybenzoic acid (Product) 231.04 g/mol ~2.63.80.45Soluble in EtOAc, MeOH. Insoluble in Heptane/Cold Toluene.
3-(Dibromomethyl)-5-hydroxybenzoic acid (Impurity) 309.94 g/mol ~3.43.60.60Highly soluble in non-polar organic solvents.

Experimental Protocols

Protocol A: Optimized Direct Bromination (Minimizing Unreacted SM)

This protocol is a self-validating system designed to suppress phenol radical scavenging and prevent ring bromination.

  • Reagent Purification: Recrystallize NBS from water at 90°C to remove trace Br2​ and succinimide ([4]). Dry thoroughly under vacuum in the dark. Do not skip this step.

  • Preparation: Dissolve 3-methyl-5-hydroxybenzoic acid (1.0 eq) in anhydrous trifluorotoluene ( PhCF3​ ). Note: PhCF3​ is prioritized over CCl4​ due to the latter's severe toxicity and ozone-depletion concerns[1].

  • Initiation: Add the recrystallized NBS (1.05 eq) and AIBN (0.1 eq) to the flask.

  • Reaction: Heat the mixture to 85°C under continuous visible light irradiation (e.g., 40W LED) for 4–6 hours. The light ensures a steady generation of radicals without requiring high thermal spikes.

  • Monitoring: Monitor the reaction via LC-MS (Reverse Phase) rather than TLC to accurately quantify the SM:Product ratio and halt the reaction before dibromination occurs.

Protocol B: Purification via Selective Trituration

Use this protocol to remove unreacted starting material without chromatography.

  • Filtration: Cool the crude reaction mixture to 0°C. Filter off the insoluble succinimide byproduct[1]. Wash the filter cake with cold PhCF3​ .

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase with distilled water (3 x 50 mL) to remove trace succinimide and highly polar impurities.

  • Concentration: Concentrate the organic phase under reduced pressure to yield a crude solid (a mixture of unreacted SM and Product).

  • Trituration: Suspend the crude solid in a 1:1 mixture of Toluene and Heptane (10 mL per gram of crude material).

  • Isolation: Heat the suspension to 60°C for 15 minutes (the SM will fully dissolve), then slowly cool to room temperature, and finally to 4°C. The 3-(bromomethyl)-5-hydroxybenzoic acid will selectively crystallize. Filter the purified product and wash with cold heptane.

Process Visualization

PurificationWorkflow SM Crude Reaction Mixture (SM, Product, Succinimide) Filter Filtration (Remove Succinimide) SM->Filter Wash with cold PhCF3 Extract Liquid-Liquid Extraction (EtOAc / H2O) Filter->Extract OrgPhase Organic Phase (SM + Product) Extract->OrgPhase AqPhase Aqueous Phase (Water-soluble impurities) Extract->AqPhase Discard Triturate Selective Trituration (Toluene / Heptane) OrgPhase->Triturate Concentrate & Resuspend Pure Pure 3-(Bromomethyl)- 5-hydroxybenzoic acid Triturate->Pure Filter Precipitate Waste Mother Liquor (Unreacted SM) Triturate->Waste Filtrate

Workflow for separating unreacted starting material from the brominated product.

References

  • N-Bromosuccinimide - Wikipedia Source: Wikipedia URL:[Link]

  • Wohl-Ziegler Reaction Source: Organic Chemistry Portal URL:[Link]

  • Wohl–Ziegler bromination - Wikipedia Source: Wikipedia URL:[Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid .

Direct bromination of 3-methyl-5-hydroxybenzoic acid is notoriously difficult due to severe chemoselectivity issues. The highly activating phenolic hydroxyl (-OH) group drives electrophilic aromatic substitution (ring bromination) rather than the desired radical benzylic bromination. To achieve a scalable, high-yielding process, we must employ a transient protection strategy followed by a controlled Wohl-Ziegler bromination [1]. Furthermore, modern Environmental, Health, and Safety (EHS) standards require the replacement of traditional, highly toxic solvents with greener alternatives [2].

Process Workflow

G A 3-Methyl-5-hydroxybenzoic Acid B 1. Protection (Acetylation) A->B C Protected Intermediate B->C D 2. Wohl-Ziegler Bromination (NBS, AIBN, BTF) C->D Radical Initiation E Protected Benzylic Bromide D->E F 3. Mild Deprotection (Acidic Hydrolysis) E->F G 3-(Bromomethyl)- 5-hydroxybenzoic Acid F->G

Workflow for the chemoselective scale-up synthesis of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Self-Validating Experimental Protocol

To guarantee reproducibility across scales, this protocol is designed as a self-validating system , embedding visual and analytical checkpoints directly into the methodology.

Step 1: Phenol Protection (Acetylation)
  • Causality: Converting the electron-donating -OH group to an electron-withdrawing acetate (-OAc) group deactivates the aromatic ring. This prevents trace HBr or Br₂ from initiating electrophilic aromatic substitution during the subsequent step.

  • Methodology: Suspend 3-methyl-5-hydroxybenzoic acid in dichloromethane (DCM). Add 1.2 equivalents of acetic anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours. Quench with water, extract the organic layer, and concentrate to yield 3-methyl-5-acetoxybenzoic acid.

  • Self-Validation Checkpoint: Spot the crude product on a TLC plate and spray with aqueous Iron(III) chloride ( FeCl3​ ). A lack of deep purple coloration confirms the complete absence of free phenols.

Step 2: Radical Benzylic Bromination (Wohl-Ziegler)
  • Causality: N-Bromosuccinimide (NBS) serves as a steady, low-concentration source of the bromine radical [4]. We replace the banned ozone-depleting solvent Carbon Tetrachloride ( CCl4​ ) with α,α,α-Trifluorotoluene (BTF). BTF provides the necessary non-polar environment to stabilize radical intermediates without abstractable hydrogen atoms [3].

  • Methodology: Dissolve the protected intermediate in anhydrous BTF (10 volumes). Heat the reactor to 70°C. Add 0.1 equivalents of Azobisisobutyronitrile (AIBN). Begin portion-wise addition of 1.05 equivalents of freshly recrystallized NBS over 2 hours to prevent thermal runaway. Reflux for an additional 4 hours.

  • Self-Validation Checkpoint: NBS is denser than BTF and will initially sit at the bottom of the reactor. As the reaction progresses, the byproduct succinimide forms and floats to the surface. This phase inversion (solid moving from bottom to top) provides a reliable visual cue of reaction completion before you pull an HPLC sample.

Step 3: Selective Deprotection
  • Causality: Basic hydrolysis (e.g., NaOH in Methanol) will rapidly displace the newly formed benzylic bromide to yield a benzylic alcohol. Mild acidic conditions are required to selectively cleave the acetate ester while preserving the primary alkyl bromide.

  • Methodology: Dissolve the crude brominated intermediate in a 1:1 mixture of 1,4-Dioxane and 2M aqueous HCl. Heat to 50°C for 6 hours. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and crystallize from heptane/ethyl acetate.

  • Self-Validation Checkpoint: LC-MS analysis must show a mass shift of -42 Da (loss of the acetyl group) without the appearance of an[M - Br + OH] mass peak, confirming the structural integrity of the benzylic bromide.

Technical Troubleshooting & FAQs

Q: Why are we seeing up to 30% ring-brominated impurities during the scale-up of Step 2? A: Even with a deactivated ring, trace moisture in the solvent can react with NBS to form hypobromous acid (HOBr) or HBr, which catalyzes ionic electrophilic aromatic substitution. Fix: Ensure your BTF solvent is strictly anhydrous (Karl Fischer titration < 100 ppm) and use freshly recrystallized NBS. If the issue persists, add a radical promoter (like a 365 nm LED light source) to outcompete the ionic pathway [3].

Q: On a 10 kg scale, the radical initiation is delayed, leading to a sudden thermal runaway. How do we control this? A: Radical reactions exhibit an "induction period" while the initiator reaches its activation temperature (approx. 65°C for AIBN). If all NBS and AIBN are added to the reactor upfront at room temperature, the sudden, massive accumulation of radicals upon heating will trigger an uncontrollable exotherm. Fix: Always heat the solvent and substrate to the activation temperature first, and then dose the AIBN/NBS mixture continuously or in small portions.

Q: Can we use Acetonitrile instead of BTF for the bromination step to save costs? A: No. While Acetonitrile is often cited as a greener solvent, its high dielectric constant ( ε=37.5 ) makes it highly polar. In benzylic brominations, polar solvents promote the heterolytic cleavage of the N-Br bond, shifting the mechanism from radical to ionic. This will drastically increase ring bromination and destroy your chemoselectivity. BTF maintains the required non-polar environment [2].

Q: The benzylic bromide is degrading during storage. How should it be handled? A: Benzylic bromides are highly electrophilic and susceptible to hydrolysis from atmospheric moisture. Fix: Store the final 3-(Bromomethyl)-5-hydroxybenzoic acid under an inert argon atmosphere at -20°C. Avoid storing it in protic solvents (like methanol or ethanol) for extended periods.

Quantitative Solvent Evaluation for Scale-Up

To justify the transition away from CCl4​ , the following table summarizes process data for the Wohl-Ziegler bromination step across different solvent systems.

Solvent SystemDielectric Constant ( ε )Target Yield (%)Ring-Bromination Impurity (%)EHS Profile & Scalability
Carbon Tetrachloride ( CCl4​ ) 2.288%< 2%Banned / Highly Toxic / Ozone Depleting
α,α,α-Trifluorotoluene (BTF) 9.285%< 3%Optimal / Green Alternative / Scalable
Acetonitrile (MeCN) 37.545%> 40%Acceptable / Poor Chemoselectivity
Ethyl Acetate (EtOAc) 6.065%15%Acceptable / Prone to side-reactions
References
  • United Nations Environment Programme (UNEP). "TEAP September 2018: Response to Decision XXVI/5(2) on Laboratory and Analytical Uses (Volume 4)." Ozone Secretariat. [Link]

  • Zhang, G., et al. "Purple Light-Promoted Ferrier Photobromination of O-Benzoylated Carbohydrates in Benzotrifluoride." The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wikipedia Contributors. "N-Bromosuccinimide." Wikipedia, The Free Encyclopedia.[Link]

Troubleshooting

Technical Support Center: Cross-Coupling with 3-(Bromomethyl)-5-hydroxybenzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles of performing cross-coupling reactions (such as Suzuki-Miyaura)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles of performing cross-coupling reactions (such as Suzuki-Miyaura) on 3-(Bromomethyl)-5-hydroxybenzoic acid .

This substrate presents a unique trifecta of challenges: a highly reactive benzylic electrophile prone to homocoupling, an unprotected acidic phenol capable of poisoning palladium catalysts, and a carboxylic acid that aggressively consumes basic reagents. This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure your synthetic success.

Substrate Reactivity Profiling

Before selecting a catalyst, it is critical to understand how the functional groups of 3-(Bromomethyl)-5-hydroxybenzoic acid interact with the catalytic cycle.

Substrate_Analysis Substrate 3-(Bromomethyl)-5-hydroxybenzoic acid Br Bromomethyl (-CH2Br) Cross-Coupling Site Risk: Homocoupling Substrate->Br Electrophile OH Phenol (-OH) pKa ~ 9.5 Risk: Catalyst Poisoning Substrate->OH Acidic Protons COOH Carboxylic Acid (-COOH) pKa ~ 4.5 Risk: Base Depletion Substrate->COOH Acidic Protons

Caption: Functional group analysis of the substrate highlighting cross-coupling risks.

Catalyst & Ligand Selection Matrix

Benzylic bromides are excellent electrophiles but are notoriously prone to Wurtz-type homocoupling[1]. The selection of a bidentate ligand with a large bite angle is critical to stabilizing the Pd(II) intermediate and forcing rapid reductive elimination over side-reactions[2].

Table 1: Catalyst & Ligand Selection Matrix for Benzylic Electrophiles

Catalyst SystemLigand Bite AngleTypical LoadingHomocoupling SuppressionRecommended Use Case
Pd(dppf)Cl₂ 99°3 - 5 mol%HighStandard benzylic cross-coupling; excellent balance of reactivity and stability.
Pd(OAc)₂ / Xantphos 108°2 - 5 mol%Very HighHighly prone substrates; large bite angle suppresses β-elimination and homocoupling[2].
Pd(PPh₃)₄ N/A (Monodentate)5 - 10 mol%LowNot recommended; high rates of Wurtz-type homocoupling observed with benzylic halides.
Pd/MgLa Oxide N/A (Heterogeneous)1.5 mol%ModerateGreen chemistry applications; recoverable catalyst for benzylic bromides[1].

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding predominantly the homocoupled benzylic dimer (Ar-CH₂-CH₂-Ar)? A: Causality: Benzylic palladium(II) intermediates are highly prone to transmetalation with another equivalent of the benzylic bromide rather than the boronic acid. Solution: Use a bidentate ligand with a large bite angle (e.g., dppf or Xantphos) to sterically crowd the Pd center[2]. Additionally, ensure slow, dropwise addition of the benzylic bromide to the reaction mixture to keep its steady-state concentration low.

Q: The reaction stalls at 30% conversion. Is the substrate poisoning the catalyst? A: Causality: The unprotected phenol (pKa ~9.5) and carboxylic acid (pKa ~4.5) can coordinate to the Pd center, forming inactive aryloxide-Pd complexes. Furthermore, they act as a "base-sink," consuming the base required to activate the boronic acid for the transmetalation step[3]. Solution: You must use a minimum of 3.5 to 4.0 equivalents of a strong base. This ensures the substrate is fully deprotonated to the dianion, leaving enough active base for the catalytic cycle.

Q: What is the optimal base and solvent system for the unprotected substrate? A: Causality: The dianion formed by deprotonating the phenol and carboxylic acid is highly polar and completely insoluble in standard cross-coupling solvents like pure toluene or THF. Solution: Use a highly polar protic or biphasic system, such as Dioxane/H₂O (4:1) or DMF/H₂O. The water ensures the solubility of the dianionic substrate and the inorganic base. Microwave-assisted conditions in DMF have also proven highly effective for challenging benzylic systems[4].

Table 2: Base & Solvent Compatibility for Unprotected Substrates

Base (Equiv.)Solvent SystemSubstrate StateTransmetalation EfficiencyOutcome / Yield Impact
K₂CO₃ (2.0 eq)Toluene / THFNeutral / Mono-anionPoorReaction stalls; substrate insoluble, catalyst poisoned.
K₃PO₄ (4.0 eq) Dioxane / H₂O (4:1) Dianion (Soluble) Excellent Optimal; full conversion, minimal side reactions.
NaOH (4.0 eq)EtOH / H₂O (1:1)Dianion (Soluble)GoodModerate; risk of hydride transfer from EtOH causing debromination.

Validated Experimental Workflow: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . It utilizes excess base to manage the amphoteric nature of the unprotected substrate and relies on precise pH adjustments during workup to isolate the product without column chromatography.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask under argon, add 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq), your chosen arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add a degassed mixture of Dioxane/H₂O (4:1 v/v). Stir to form a suspension. Immediately add anhydrous K₃PO₄ (4.0 eq) in one portion.

    • Causality Check: 4.0 equivalents are strictly required—1 eq neutralizes the carboxylic acid, 1 eq neutralizes the phenol, and 2 eq facilitate the transmetalation step.

  • Execution & Self-Validation: Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.

    • Checkpoint: The reaction mixture must remain a clear, alkaline solution (pH > 10). If the solution turns cloudy mid-reaction, base depletion has occurred, and the mono-anion is crashing out. Add 0.5 eq of K₃PO₄.

  • Workup (Critical): Cool to room temperature. The product is currently an aqueous-soluble dianion. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove homocoupled byproducts, triphenylphosphine oxide, and unreacted boronic acid. Discard the organic wash.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~3.0 .

    • Causality Check: Adjusting to pH 3 protonates the carboxylic acid (pKa ~4.5) but keeps the phenol (pKa ~9.5) protonated. This neutralizes the amphoteric product, causing it to precipitate as a solid. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Mechanistic Visualization

The following diagram maps the points of failure within the catalytic cycle, specifically highlighting where the benzylic nature of the substrate and its acidic protons interfere with standard palladium catalysis.

Catalytic_Cycle Pd0 Pd(0) Active Catalyst (e.g., Pd/dppf) OxAdd Oxidative Addition Ar-CH2-Br Cleavage Pd0->OxAdd + Substrate PdII Pd(II) Intermediate [Ar-CH2-Pd-Br] OxAdd->PdII PdII->PdII Homocoupling Risk (Wurtz-type) Trans Transmetalation Requires Excess Base PdII->Trans + Ar'B(OH)2 + Base (≥3 eq) PdII_Trans Pd(II) Complex [Ar-CH2-Pd-Ar'] Trans->PdII_Trans RedElim Reductive Elimination C-C Bond Formation PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Diaryl Methane Deriv. RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle for benzylic bromides, emphasizing points of failure.

References

  • [2] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters / ACS Publications. 2

  • [1] Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. Organic Chemistry Portal / Org. Biomol. Chem. 1

  • [4] Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC - National Institutes of Health (NIH).4

  • [3] Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society / ACS Publications. 3

Sources

Optimization

Technical Support Center: Preventing Polymerization of 3-(Bromomethyl)-5-hydroxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(Bromomethyl)-5-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Bromomethyl)-5-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this highly functionalized and reactive intermediate. Its unique structure, featuring a benzylic bromide, a hydroxyl group, and a carboxylic acid, makes it a valuable building block but also susceptible to unwanted self-polymerization. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to ensure the stability and integrity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Q1: What is 3-(Bromomethyl)-5-hydroxybenzoic acid and why is it so reactive?

A1: 3-(Bromomethyl)-5-hydroxybenzoic acid is an aromatic compound with three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a bromomethyl group.[1][2] Its high reactivity stems primarily from the benzylic bromide (-CH₂Br). Benzylic halides are notoriously reactive electrophiles because the benzene ring can stabilize the carbocation that forms upon leaving of the bromide ion. This makes the bromomethyl group an excellent target for nucleophiles, including the electron-rich aromatic ring of another molecule.

Q2: What are the visible signs that my sample of 3-(Bromomethyl)-5-hydroxybenzoic acid has started to polymerize?

A2: The initial signs of polymerization or degradation can be subtle. Be watchful for:

  • Color Change: A pure sample should be a white to off-white solid. The appearance of a yellow, tan, or brownish hue is a primary indicator of oligomerization or side-product formation.

  • Change in Physical State: You may observe clumping or the formation of a harder, more brittle solid that is difficult to break up.

  • Decreased Solubility: The polymerized material will have significantly lower solubility in common organic solvents compared to the pure monomer. You might see insoluble particulates when trying to prepare a solution.

Q3: What are the main triggers for the polymerization of this compound?

A3: Polymerization is typically initiated by conditions that promote the reaction between the electrophilic bromomethyl group and the nucleophilic aromatic ring. Key triggers include:

  • Elevated Temperatures: Heat accelerates the rate of reaction. Polymerization can occur slowly even at room temperature, but the process is significantly faster at higher temperatures.[3]

  • Exposure to Light: UV light can provide the energy to initiate radical pathways or other degradation processes.

  • Presence of Moisture: Water can hydrolyze the benzylic bromide, forming hydrobromic acid (HBr).[4] This acid can then catalyze the polymerization reaction.

  • Presence of Bases or Metals: Trace amounts of bases, amines, or certain metals can catalyze nucleophilic substitution or Friedel-Crafts-type reactions, leading to rapid polymerization.[4]

Q4: I suspect my sample has polymerized. Can I reverse it or purify the material?

A4: Reversing the polymerization is generally not feasible, as it involves breaking stable carbon-carbon bonds. If polymerization is minimal (e.g., slight discoloration), you might be able to purify the remaining monomer by recrystallization. However, heating the compound to dissolve it can accelerate further polymerization. It is critical to first perform an analytical check (see Section 5) to assess the extent of the problem. For heavily polymerized samples, it is safer and more cost-effective to discard the material according to safety protocols and start with a fresh, verified batch.

Section 2: Understanding the Core Problem: The Polymerization Mechanism

The primary pathway for the spontaneous polymerization of 3-(Bromomethyl)-5-hydroxybenzoic acid is a self-alkylation reaction , which is a form of electrophilic aromatic substitution.

  • The Electrophile: The bromomethyl group (-CH₂Br) of Molecule A is the electrophilic component.

  • The Nucleophile: The electron-rich aromatic ring of Molecule B acts as the nucleophile. The activating, ortho-, para-directing hydroxyl group (-OH) makes the ring susceptible to electrophilic attack.[5][6]

  • The Reaction: The bromomethyl group of Molecule A alkylates the aromatic ring of Molecule B, forming a new C-C bond and releasing HBr as a byproduct. This process can continue, creating oligomers and polymers.

The diagram below illustrates this chain-initiating step.

G cluster_0 Molecule A (Electrophile) cluster_1 Molecule B (Nucleophile) cluster_2 Dimer Formation A 3-(Bromomethyl)-5- hydroxybenzoic acid Dimer Dimer + HBr A->Dimer Electrophilic -CH₂Br group B 3-(Bromomethyl)-5- hydroxybenzoic acid B->Dimer Nucleophilic Aromatic Ring Polymer Polymer Chain Dimer->Polymer Propagation

Caption: The polymerization mechanism via self-alkylation.

Section 3: Troubleshooting Guide: Common Issues & Solutions
Observed Issue Probable Cause Recommended Action & Explanation
1. Solid reagent has turned yellow/brown during storage. Onset of oligomerization due to exposure to heat, light, or atmospheric moisture.1. Isolate the container immediately. 2. Perform a quality check (See Section 5). A simple ¹H NMR can reveal the presence of new aromatic or methylene signals indicative of oligomers. 3. Review your storage protocol. Ensure the compound is stored under the conditions outlined in Table 1 below. If conditions were correct, the material may have been impure upon arrival.
2. Incomplete dissolution or visible particulates in a fresh solvent. Advanced polymerization has occurred. The higher molecular weight polymer is insoluble.1. Do not proceed with your reaction. Using this material will lead to inaccurate stoichiometry and unpredictable results. 2. Attempting to heat the mixture to force dissolution is not advised , as this will likely promote further polymerization.[3] 3. Discard the material and the solution following your institution's hazardous waste disposal guidelines.
3. Inconsistent or poor yields in reactions using the reagent. The purity of the reagent is compromised. The effective concentration of the active monomer is lower than calculated due to the presence of oligomers.1. Institute a mandatory QC check for all new batches. Do not assume a new bottle is 100% pure monomer. 2. Use an analytical technique like GPC or NMR to quantify the monomer content. (See Section 5).[7][8] 3. Adjust reaction stoichiometry based on the quantified purity or procure a new, high-purity batch.
Section 4: Protocols for Prevention & Handling

Adherence to strict storage and handling protocols is the most effective strategy to prevent polymerization.

Protocol 4.1: Recommended Storage Conditions

Improper storage is the leading cause of compound degradation. The goal is to mitigate exposure to all polymerization triggers.

Table 1: Storage Condition Summary

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the kinetic rate of the polymerization reaction significantly.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing acid-catalyzed hydrolysis and potential oxidative side reactions.
Light Amber Glass Vial / Dark Protects the compound from UV radiation, which can initiate degradation.[9][10]
Container Original glass container with a tight-fitting, inert cap. Avoids reaction with incompatible materials like steel and prevents moisture ingress.[3][4]

Step-by-Step Long-Term Storage Protocol:

  • Ensure the compound is in a clean, dry amber glass vial.

  • Place the vial inside a larger, sealable container (e.g., a desiccator or a sealable bag).

  • Add a desiccant packet into the secondary container, ensuring it does not directly touch the vial.

  • Backfill the secondary container with an inert gas like argon or nitrogen before sealing.

  • Place the entire assembly in a refrigerator at 2-8 °C that is designated for chemical storage.

Protocol 4.2: Safe Handling Workflow

Minimizing exposure to the atmosphere during handling is crucial.

G Start Remove from 2-8 °C Storage Equilibrate Allow container to reach room temp in desiccator Start->Equilibrate Prevents condensation InertAtmosphere Transfer vial to Inert Atmosphere (Glovebox/N₂ Bag) Equilibrate->InertAtmosphere Weigh Weigh required amount into reaction vessel InertAtmosphere->Weigh Reseal Immediately reseal primary vial under inert gas Weigh->Reseal Minimize exposure Store Return to 2-8 °C Storage Reseal->Store

Caption: Workflow for safely handling the reactive compound.

Step-by-Step Handling Protocol:

  • Equilibration: Remove the sealed secondary container from the refrigerator. Allow it to warm to ambient temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold vial.

  • Inert Environment: Transfer the primary vial to an inert atmosphere environment, such as a nitrogen-filled glovebox or glove bag.

  • Dispensing: Uncap the vial and quickly weigh the desired amount of the solid directly into the reaction vessel or a tared, dry container.

  • Resealing: Tightly recap the primary vial. If possible, use paraffin film to create a secondary seal.

  • Return to Storage: Place the vial back into its secondary container with desiccant, backfill with inert gas, and promptly return it to the refrigerator.

Protocol 4.3: Use of Polymerization Inhibitors (for solutions)

For applications requiring the compound to be held in solution, especially at elevated temperatures, adding a polymerization inhibitor can be beneficial. These are typically radical scavengers.

Table 2: Common Polymerization Inhibitors

InhibitorClassTypical ConcentrationMechanism of Action
Hydroquinone (HQ) Phenolic100-500 ppmEffective radical scavenger, particularly for peroxy radicals formed in the presence of oxygen.[11]
Butylated Hydroxytoluene (BHT) Phenolic200-1000 ppmA hindered phenol that acts as a chain-terminating antioxidant, preventing radical-driven polymerization.
4-tert-Butylcatechol (TBC) Phenolic50-200 ppmCommonly used to inhibit the polymerization of vinyl aromatic compounds like styrene.[12][13]

Note: The primary polymerization mechanism is likely ionic, not radical. However, radical side reactions can be initiated by impurities or light, and these inhibitors can prevent such pathways. Their use should be tested to ensure they do not interfere with the desired downstream reaction.

Section 5: Analytical Verification of Compound Stability

Regularly verifying the integrity of your monomer is a cornerstone of reliable research.

Protocol 5.1: Quick Quality Control via ¹H NMR Spectroscopy

A proton NMR spectrum is a fast and powerful tool to check for polymerization.

  • What to Look For (Pure Monomer):

    • A sharp singlet for the two protons of the bromomethyl group (-CH₂Br), typically around 4.5-4.7 ppm.

    • Distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three aromatic protons.

    • Broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons.

  • Signs of Polymerization:

    • Broadening of all signals, especially in the aromatic and methylene regions.

    • The appearance of new, complex signals corresponding to the methylene bridges (-Ar-CH₂-Ar-) formed during polymerization.

    • A decrease in the relative integration of the -CH₂Br signal compared to the aromatic signals.

Protocol 5.2: Quantitative Assessment via Gel Permeation Chromatography (GPC/SEC)

GPC is the definitive method for detecting oligomers and polymers by separating molecules based on their size in solution.[7][14]

  • Procedure: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., THF) and inject it into the GPC system.

  • Data Interpretation:

    • A pure sample will show a single, sharp peak corresponding to the monomer's molecular weight (~217 g/mol ).

    • A polymerized sample will show additional peaks or a broad shoulder at earlier elution times (higher molecular weights), indicating the presence of dimers, trimers, and larger oligomers. This data can be used to quantify the percentage of monomer remaining in the sample.

Section 6: References
  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.

  • Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide.

  • Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS.

  • Google Patents. (n.d.). CA1224811A - Polymerization inhibition process for vinyl aromatic compounds.

  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.

  • Google Patents. (n.d.). US4272344A - Polymerization inhibitor for vinyl aromatic compounds.

  • TCI Chemicals. (2025). SAFETY DATA SHEET: Benzyl Bromide.

  • Ahmad, Z., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.

  • ChemPoint. (2024). Eastman Hydroquinone Inhibitors for Polymerization.

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.

  • Chemdor Chemicals. (n.d.). 3-Bromo-5-hydroxybenzoic acid Safety Data Sheet (SDS).

  • Michigan State University. (n.d.). Aromatic Reactivity.

  • ResolveMass Laboratories Inc. (2025). Top Analytical Techniques for Characterizing Custom Polymers.

  • ResearchGate. (2025). Polymerization of hydroxy benzoic acids series.

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid 97%.

  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid.

Sources

Troubleshooting

Recrystallization techniques for purifying 3-(Bromomethyl)-5-hydroxybenzoic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that isolating highly reactive intermediates requires absolute precision.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that isolating highly reactive intermediates requires absolute precision.

Purifying 3-(Bromomethyl)-5-hydroxybenzoic acid presents a unique chemical challenge: the molecule possesses highly polar, hydrogen-bonding moieties (a phenol and a carboxylic acid) alongside a highly electrophilic, reactive bromomethyl group. Attempting standard protic recrystallization will irreversibly destroy your compound.

This guide provides a field-proven, self-validating aprotic recrystallization workflow to ensure high-purity isolation without compromising the benzylic bromide.

Part 1: Solvent Selection & Chemical Compatibility

The causality behind solvent selection is strictly dictated by the reactivity of the bromomethyl group. It is highly susceptible to nucleophilic substitution (SN1/SN2) and hydrolysis[1],[2]. Therefore, protic solvents must be entirely avoided during the heating phase.

Table 1: Quantitative Solvent Compatibility for Recrystallization

SolventRoleBoiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent77.16.02Excellent Aprotic; solvates polar -COOH/-OH groups via H-bond acceptance without nucleophilic attack[3].
Hexanes Anti-solvent68.01.89Excellent Non-polar; rapidly decreases solubility of the aromatic system to induce crystallization[3].
Methanol / Ethanol Primary Solvent64.7 / 78.333.0 / 24.5High Risk Protic/Nucleophilic; heating induces rapid solvolysis (etherification) of the -CH2Br group[4],[1].
Water Wash / Anti-solvent100.080.1Conditional Cold water removes succinimide[5]; hot water causes irreversible hydrolysis to the alcohol[1].

Part 2: Recrystallization Workflow Diagram

Recrystallization N1 Crude 3-(Bromomethyl)- 5-hydroxybenzoic acid N2 Wash with Cold H2O (Removes Succinimide) N1->N2 Pre-treatment N3 Dissolve in Hot EtOAc (Max 60°C) N2->N3 Aprotic dissolution N4 Hot Filtration (Removes Insolubles) N3->N4 If turbid N5 Add Hexanes Dropwise (Reach Cloud Point) N3->N5 If clear N4->N5 N6 Slow Cooling (RT then 4°C) N5->N6 Induce nucleation N7 Vacuum Filtration & Cold Hexane Wash N6->N7 Isolate crystals N8 Self-Validation (1H NMR: ~4.6 ppm singlet) N7->N8 Confirm purity

Workflow for the aprotic recrystallization of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Part 3: Self-Validating Recrystallization Protocol

Phase 1: Pre-treatment (Byproduct Removal)

  • Causality: Synthesis of bromomethyl aromatics via Wohl-Ziegler bromination (using N-bromosuccinimide) leaves stoichiometric amounts of succinimide[4]. Succinimide is highly soluble in water, whereas our target compound is not.

  • Action: Suspend the crude solid in ice-cold deionized water (4°C). Agitate for 5 minutes and collect the solid via vacuum filtration[5].

  • Validation: The filtrate will contain the succinimide byproduct. The retentate is your enriched crude product.

Phase 2: Aprotic Dissolution

  • Causality: Ethyl acetate (EtOAc) provides the necessary polarity to dissolve the -COOH and -OH groups without acting as a nucleophile against the benzylic bromide[3].

  • Action: Transfer the solid to a round-bottom flask. Add a minimal volume of EtOAc and heat gently (maximum 60°C). Do not exceed 60°C to prevent thermal degradation of the bromide[1]. Perform a rapid hot gravity filtration if insoluble particulates remain.

Phase 3: Controlled Nucleation

  • Causality: Hexanes act as an anti-solvent by drastically lowering the dielectric constant of the medium, forcing the hydrophobic aromatic ring out of solution[3].

  • Action: While maintaining the solution at ~50°C, add hexanes dropwise until the solution reaches the cloud point (persistent turbidity). Add 1-2 drops of EtOAc to just clear the solution. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (4°C) for 30 minutes.

Phase 4: Isolation & Self-Validation

  • Action: Isolate the crystals via vacuum filtration and wash with ice-cold hexanes. Dry under high vacuum[6].

  • Validation: Dissolve a small crystal in DMSO-d6 or CDCl3 and run a 1H NMR. The success of the recrystallization is validated by the presence of a sharp singlet at ~4.5–4.6 ppm, corresponding to the intact -CH2Br protons[7].

Part 4: Troubleshooting Guides & FAQs

Q: My product oiled out (formed a liquid layer at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent system. This is a common issue with highly polar aromatics. Solution: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more EtOAc to raise the solubility threshold, and cool the solution at a much slower rate. Introducing a pure seed crystal exactly at the cloud point will bypass the energy barrier for nucleation, forcing crystallization over phase separation.

Q: My NMR shows a new peak at ~4.8 ppm and mass spectrometry indicates a mass loss of ~79 Da. What happened? A: This is the definitive signature of hydrolysis or solvolysis. The highly reactive bromomethyl group (-CH2Br) underwent nucleophilic substitution[4],[1]. If you used methanol, ethanol, or hot water during your purification, the solvent acted as a nucleophile and displaced the bromide ion, yielding the corresponding ether or alcohol. You must strictly adhere to the aprotic EtOAc/Hexane system[3].

Q: How do I remove residual succinimide without risking hydrolysis? A: While hot water is traditionally used to dissolve succinimide, heating 3-(Bromomethyl)-5-hydroxybenzoic acid in water will rapidly hydrolyze the bromomethyl group[1]. You must wash the crude solid with ice-cold deionized water prior to the EtOAc recrystallization[5]. The kinetics of hydrolysis are sufficiently suppressed at 4°C, allowing the safe removal of the succinimide.

Q: Why is my recovered yield so low after recrystallization? A: You likely used too much primary solvent (EtOAc) or did not add enough anti-solvent (Hexanes). Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) and repeat the hexanes addition. Ensure the final cooling step is done in an ice bath to minimize the solubility of the compound in the mixed solvent system[6],[5].

Sources

Optimization

Minimizing dimer formation in 3-(Bromomethyl)-5-hydroxybenzoic acid reactions

Technical Support Center: Troubleshooting 3-(Bromomethyl)-5-hydroxybenzoic Acid Workflows Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(Bromomethyl)-5-hydroxybenzoic Acid Workflows

Introduction

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the chemoselectivity of bifunctional building blocks. 3-(Bromomethyl)-5-hydroxybenzoic acid presents a classic "AB-type" monomer challenge. It houses a highly reactive electrophile (the benzylic bromide) alongside two endogenous nucleophiles: a phenolic hydroxyl (pKa ~9.5) and a carboxylic acid (pKa ~4.5).

When subjected to basic conditions, deprotonation generates a phenoxide or carboxylate. These anionic species rapidly engage in intermolecular S_N2 reactions with the bromomethyl group of adjacent molecules, triggering runaway self-alkylation [1]. This guide provides field-proven, self-validating strategies to manipulate reaction kinetics and thermodynamics, ensuring your desired target reaction outcompetes parasitic dimerization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a complex mixture of high-molecular-weight species instead of my target product. What is happening? A1: You are observing base-catalyzed self-alkylation. When you add a base (e.g., K₂CO₃, NaH, or even excess Triethylamine) to facilitate your desired reaction, you inadvertently deprotonate the carboxylic acid and/or the phenol. The resulting anionic species are potent nucleophiles that attack the benzylic carbon of neighboring molecules. Because every molecule contains both an electrophile and a nucleophile, this propagates into ether-linked or ester-linked oligomers and polymers [1].

Q2: I need to react the bromomethyl group with an external amine. How do I prevent the endogenous phenol and carboxylic acid from interfering? A2: You must exploit the kinetics of the system. Dimerization is a second-order intermolecular process with respect to the monomer ( Rate=kdimer​[Monomer]2 ). Your desired reaction is first-order with respect to the monomer and first-order with respect to the amine ( Rate=ktarget​[Monomer][Amine] ). By using the High Dilution Principle —specifically via a syringe pump—you keep the steady-state concentration of the monomer infinitesimally low while maintaining a massive molar excess of the amine. This mathematically forces the target reaction to outpace dimerization.

Q3: Does the choice of base and solvent matter if I use the high-dilution method? A3: Absolutely. The ionic state of the nucleophile strictly dictates its reactivity [2]. Strong, inorganic bases in polar aprotic solvents (like DMF) generate highly naked, reactive phenoxides. Instead, use a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in a less polar solvent (like THF or DCM). DIPEA is basic enough to act as an acid scavenger for the amine alkylation but minimizes the formation of highly reactive phenoxide anions.

Q4: Is protecting group chemistry mandatory for this substrate? A4: Not always, but it is the most robust solution if kinetic control fails. If your workflow requires high concentrations or strong bases for a subsequent step, you must temporarily mask the phenol (e.g., as a TBS ether) and the carboxylic acid (e.g., as a tert-butyl ester) before manipulating the benzyl bromide.

Section 2: Validated Experimental Protocols

Protocol A: Chemoselective Substitution via Kinetic Control (Syringe Pump Method) Causality Check: This protocol is a self-validating system; the physical restriction of the monomer addition rate directly dictates the chemical outcome by starving the dimerization pathway of colliding partners.

  • Preparation of the Nucleophile Bath: In a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the target external nucleophile (5.0 eq) and DIPEA (2.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the vessel to 0 °C.

  • Monomer Dilution: Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) in anhydrous THF to a highly dilute concentration of 0.05 M.

  • Controlled Addition: Load the monomer solution into a gas-tight syringe. Using a programmable syringe pump, add the solution dropwise to the rapidly stirring nucleophile bath at a rate of 0.1 mL/min (typically over 4–6 hours).

  • Maturation & Quench: Once addition is complete, allow the reaction to stir for an additional 1 hour at 0 °C. Quench with saturated aqueous NH₄Cl to neutralize the base and protonate the unreacted carboxylic acid, then extract with Ethyl Acetate.

Protocol B: Mild Esterification (Avoiding Polymerization) Causality Check: Standard esterification uses base and an alkyl halide, which will instantly polymerize this monomer. This protocol uses Steglich-type conditions where the nucleophile is an alcohol, and the acid is activated without generating a free carboxylate anion.

  • Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1.0 eq) and the target alcohol (3.0 eq) in anhydrous DCM at 0 °C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Add a strictly catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). Critical: Excess DMAP will form a quaternary ammonium salt with the benzyl bromide, creating a new parasitic side product.

  • Stir for 2 hours, filter the precipitated dicyclohexylurea (DCU), and concentrate the filtrate for purification.

Section 3: Quantitative Data Summary

The following table demonstrates the causal relationship between reaction parameters and the suppression of dimer formation.

Reaction Parameter ProfileMonomer Conc.Base ChoiceAddition MethodTarget Product YieldDimer/Polymer Yield
Standard Batch 0.5 MK₂CO₃ (3.0 eq)All-at-once< 10%> 85%
Batch Dilution 0.05 MK₂CO₃ (3.0 eq)All-at-once35%60%
Kinetic Control 0.05 M (Feed)DIPEA (1.5 eq)4-hr Syringe Pump88%< 5%
Full Protection 0.5 MK₂CO₃ (3.0 eq)All-at-once95% (Post-deprotection)Not Detected

Section 4: Pathway Visualization

ReactionPathways A 3-(Bromomethyl)-5-hydroxybenzoic acid (Bifunctional Monomer) B Base Addition (Deprotonation) A->B pKa ~4.5 (COOH) pKa ~9.5 (OH) D Path 1: High Dilution + Excess External Nucleophile A->D Direct Reaction (No strong base) C Phenoxide / Carboxylate Intermediate B->C C->D E Path 2: High Concentration (Intermolecular Collision) C->E F Desired Target Product (High Yield) D->F Kinetically Favored G Oligomers / Polymers (Parasitic Dimerization) E->G Self-Alkylation

Kinetic vs. Thermodynamic pathways in 3-(Bromomethyl)-5-hydroxybenzoic acid reactions.

References

  • Chang, J. Y., Lee, S. W., Park, P. J., & Han, M. J. (1997). Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction. Macromolecules, 30(25), 8075–8077.[Link]

  • Moon, K. Y., & Moschel, R. C. (1998). Effect of ionic state of 2'-deoxyguanosine and solvent on its aralkylation by benzyl bromide. Chemical Research in Toxicology, 11(6), 696-702.[Link]

Troubleshooting

Stability issues of 3-(Bromomethyl)-5-hydroxybenzoic acid under acidic/basic conditions

Welcome to the technical support guide for 3-(Bromomethyl)-5-hydroxybenzoic acid. This document provides in-depth information for researchers, scientists, and drug development professionals on the stability of this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Bromomethyl)-5-hydroxybenzoic acid. This document provides in-depth information for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. Understanding its reactivity is crucial for successful synthesis, handling, and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-(Bromomethyl)-5-hydroxybenzoic acid that influence its stability?

A1: The stability of 3-(Bromomethyl)-5-hydroxybenzoic acid is dictated by three key functional groups: a benzylic bromide, a carboxylic acid, and a hydroxyl group on the aromatic ring.

  • Benzylic Bromide (-CH₂Br): This group is analogous to a benzylic halide, making the methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1] The proximity to the benzene ring stabilizes the transition state, enhancing its reactivity compared to a simple alkyl bromide.[2][3]

  • Carboxylic Acid (-COOH): This group can be deprotonated under basic conditions to form a carboxylate (-COO⁻). Its presence also influences the electronic properties of the aromatic ring.

  • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl substituent can influence the reactivity of the aromatic ring. Under basic conditions, it can be deprotonated to a phenoxide ion, which is highly susceptible to oxidation.[4]

Q2: What are the general storage and handling recommendations for 3-(Bromomethyl)-5-hydroxybenzoic acid?

A2: To ensure the integrity of the compound, it is recommended to:

  • Storage: Keep in a dry, tightly closed container, and store in a refrigerator.[5] Some suppliers recommend storing under an inert gas.[6]

  • Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5][7] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, as the compound can be corrosive and cause skin and eye irritation.[5][7] Avoid contact with bases, amines, and reducing agents.[5]

Troubleshooting Guide: Stability Under Acidic and Basic Conditions

This section addresses specific stability issues you may encounter during your experiments.

Issue 1: Degradation in Basic (Alkaline) Solutions

Symptom: You observe a loss of starting material, the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS), or a change in the color of your solution when 3-(Bromomethyl)-5-hydroxybenzoic acid is subjected to basic conditions (e.g., during a reaction workup with aqueous bicarbonate or carbonate, or when using basic reaction conditions).

Root Cause Analysis:

Under basic conditions, 3-(Bromomethyl)-5-hydroxybenzoic acid is susceptible to several degradation pathways:

  • Nucleophilic Substitution (Hydrolysis): The hydroxide ion (OH⁻) is a potent nucleophile that can readily attack the electrophilic benzylic carbon, displacing the bromide ion to form 3-(Hydroxymethyl)-5-hydroxybenzoic acid. This is a classic Sₙ2 reaction.[2]

  • Deprotonation and Increased Reactivity: The carboxylic acid and hydroxyl groups will be deprotonated in basic media. The resulting phenoxide ion is highly activated towards oxidation.[4]

  • Potential for Other Reactions: If other nucleophiles are present in the reaction mixture (e.g., amines), they will compete with the hydroxide ion to react with the bromomethyl group.

Preventative Measures & Solutions:

  • Avoid Strong Bases: If possible, avoid the use of strong bases like sodium hydroxide. For workups, consider using milder bases like sodium bicarbonate and minimizing the contact time.

  • Low Temperature: Perform reactions and workups at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis and other side reactions.

  • Inert Atmosphere: When working with basic solutions, especially if heating is required, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Issue 2: Instability in Acidic Solutions

Symptom: You notice a slow degradation of your compound over time when stored in an acidic solution or used in a reaction under acidic conditions, particularly at elevated temperatures.

Root Cause Analysis:

While generally more stable in acidic than basic media, degradation can still occur:

  • Acid-Catalyzed Hydrolysis: In the presence of water and a strong acid, the bromomethyl group can undergo slow hydrolysis to the corresponding benzyl alcohol.[8] This reaction is typically slower than base-mediated hydrolysis.

  • Decarboxylation: Although less common for meta-hydroxybenzoic acids compared to their ortho and para isomers, prolonged heating under strongly acidic conditions could potentially lead to decarboxylation.[9] However, 3-hydroxybenzoic acids are generally more thermally stable towards decarboxylation.[9]

Preventative Measures & Solutions:

  • Moderate Acidity: Use the mildest acidic conditions necessary for your transformation.

  • Control Temperature: Avoid prolonged heating of acidic solutions containing the compound.

  • Anhydrous Conditions: If the desired reaction does not require water, using anhydrous acidic conditions can prevent hydrolysis of the bromomethyl group.

Issue 3: Discoloration of the Compound or Solution

Symptom: The solid compound or its solution develops a yellow or brown tint over time, especially when exposed to air and light.

Root Cause Analysis:

Discoloration is often an indicator of oxidation.

  • Oxidation of the Phenolic Hydroxyl Group: Phenolic compounds are susceptible to oxidation, which can be accelerated by light, air (oxygen), and trace metal impurities.[4] This can lead to the formation of colored quinone-type structures.

  • Benzylic Oxidation: The benzylic position can also be susceptible to oxidation, potentially forming an aldehyde or carboxylic acid functionality at that position over time.[10][11]

Preventative Measures & Solutions:

  • Protect from Light: Store the compound and its solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]

  • Inert Atmosphere: For long-term storage or sensitive reactions, storing under an inert atmosphere can prevent oxidation.

  • Use of Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream applications must be verified.

Experimental Protocols & Data

Table 1: Summary of Potential Degradation Products
ConditionPrimary Degradation PathwayMajor Product
Basic (e.g., aq. NaOH) Nucleophilic Substitution (Hydrolysis)3-(Hydroxymethyl)-5-hydroxybenzoic acid
Acidic (e.g., aq. HCl, heat) Acid-Catalyzed Hydrolysis3-(Hydroxymethyl)-5-hydroxybenzoic acid
Oxidative (Air, Light) Oxidation3-Formyl-5-hydroxybenzoic acid, Quinone-type species
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of 3-(Bromomethyl)-5-hydroxybenzoic acid under specific conditions.

Objective: To quantify the degradation of 3-(Bromomethyl)-5-hydroxybenzoic acid over time.

Materials:

  • 3-(Bromomethyl)-5-hydroxybenzoic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • The acidic or basic solution to be tested

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 3-(Bromomethyl)-5-hydroxybenzoic acid in a suitable solvent (e.g., acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Initiate the Stability Study:

    • Add a known volume of the stock solution to the acidic or basic solution being tested to achieve the desired final concentration.

    • At time zero (t=0), immediately withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing an acidic or basic sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Incubate and Sample: Maintain the test solution under the desired conditions (e.g., specific temperature, light exposure). Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours), quench, and dilute as in the previous step.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • A typical starting method could be a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis:

    • Integrate the peak area of the 3-(Bromomethyl)-5-hydroxybenzoic acid peak at each time point.

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

    • The appearance and growth of new peaks will indicate the formation of degradation products.

Visualizing Degradation Pathways

Diagram 1: Degradation in Basic Conditions

A 3-(Bromomethyl)-5-hydroxybenzoic acid B 3-(Hydroxymethyl)-5-hydroxybenzoic acid A->B OH⁻ (Hydrolysis) C Deprotonated Species (Carboxylate and Phenoxide) A->C Base D Oxidized Products C->D [O]

Caption: Primary degradation pathways in basic media.

Diagram 2: Troubleshooting Workflow for Unexpected Results

Start Unexpected Reaction Outcome CheckPurity Verify Starting Material Purity (e.g., by NMR, LC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions (pH, Temp, Atmosphere) Start->CheckConditions AnalyzeByproducts Identify Byproducts (e.g., by LC-MS, GC-MS) CheckConditions->AnalyzeByproducts Hydrolysis Is 3-(Hydroxymethyl)-5-hydroxybenzoic acid present? AnalyzeByproducts->Hydrolysis Oxidation Are oxidized species present? AnalyzeByproducts->Oxidation BasicIssue Indicates base-induced hydrolysis. Solution: Use milder base, lower temp. Hydrolysis->BasicIssue Yes AcidicIssue Indicates acid-catalyzed hydrolysis. Solution: Use anhydrous conditions, lower temp. Hydrolysis->AcidicIssue Yes OxidationIssue Indicates oxidation. Solution: Use inert atmosphere, protect from light. Oxidation->OxidationIssue Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

  • PubMed. (n.d.). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions.
  • ACS Publications. (n.d.). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • ACS Publications. (2003, March 21). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A.
  • Filo. (2026, January 8). Question: Hydrolysis order of the following compounds C6H5CH2Br CH2CHCH2B...
  • Benchchem. (n.d.). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.
  • RSC Publishing. (n.d.). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, January 23). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Synlett. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions.
  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.
  • Benchchem. (n.d.). Degradation pathways of Bromohydroquinone under acidic or basic conditions.
  • CHEMDOR CHEMICALS. (n.d.). 3-Bromo-5-hydroxybenzoic acid Safety Data Sheet (SDS).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(Bromomethyl)-5-hydroxybenzoic Acid and Its Structural Analogs in Research and Development

Abstract The benzoic acid scaffold is a cornerstone of medicinal chemistry and materials science, offering a synthetically tractable platform for developing a vast array of functional molecules.[1] This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoic acid scaffold is a cornerstone of medicinal chemistry and materials science, offering a synthetically tractable platform for developing a vast array of functional molecules.[1] This guide provides a detailed comparative analysis of 3-(Bromomethyl)-5-hydroxybenzoic acid, a trifunctional building block, against a curated set of its structural analogs. We will dissect the nuanced interplay between the hydroxyl, bromomethyl, and carboxylic acid moieties to elucidate their collective impact on physicochemical properties, chemical reactivity, and potential biological activity. By grounding our discussion in structure-activity relationships (SAR) and providing robust experimental protocols, this document serves as a practical resource for researchers aiming to leverage the unique synthetic potential of these versatile compounds.

Structural and Physicochemical Comparison of Benzoic Acid Derivatives

The utility of a benzoic acid derivative is fundamentally dictated by the nature and position of its substituents, which modulate electronic properties, lipophilicity, and steric profile.[2] 3-(Bromomethyl)-5-hydroxybenzoic acid presents a unique combination: an activating, hydrogen-bonding hydroxyl group; a deactivating carboxylic acid group essential for polar interactions; and a highly reactive bromomethyl group that serves as a potent electrophilic handle for further derivatization.

To understand its relative properties, we compare it with four key analogs: the parent benzoic acid, 3-(bromomethyl)benzoic acid, 3-bromo-5-hydroxybenzoic acid, and the closely related 3-methyl-5-hydroxybenzoic acid.

cluster_0 3-(Bromomethyl)-5-hydroxybenzoic acid cluster_1 Benzoic Acid cluster_2 3-(Bromomethyl)benzoic acid cluster_3 3-Bromo-5-hydroxybenzoic acid cluster_4 3-Methyl-5-hydroxybenzoic acid A A B B C C D D E E

Caption: Chemical structures of the compared benzoic acid derivatives.

The table below summarizes key physicochemical data, providing a quantitative basis for our comparative discussion.

CompoundMolar Mass ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3
3-(Bromomethyl)-5-hydroxybenzoic acid 231.05N/A3.88 ± 0.101.9
Benzoic Acid 122.12122.44.201.9
3-(Bromomethyl)benzoic acid 215.04151-1524.08 ± 0.102.2
3-Bromo-5-hydroxybenzoic acid 217.02237-2413.63 ± 0.101.9[3]
3-Methyl-5-hydroxybenzoic acid 152.15173-1764.24 ± 0.101.7

Data sourced from PubChem and ChemicalBook where available. Predicted values are noted.

Analysis of Properties:

  • Acidity (pKa): The acidity of the carboxylic acid is influenced by the inductive effects of the other substituents. The electron-withdrawing nature of the bromine atom in 3-bromo-5-hydroxybenzoic acid significantly lowers its pKa, making it the strongest acid in this series. Conversely, the methyl group in 3-methyl-5-hydroxybenzoic acid is weakly electron-donating, resulting in a pKa slightly higher than benzoic acid. The bromomethyl group exerts a moderate electron-withdrawing inductive effect, placing the acidity of its derivatives between the bromo- and methyl-substituted analogs.[4]

  • Lipophilicity (XLogP3): The addition of halogen or alkyl groups generally increases lipophilicity compared to the parent benzoic acid. The bromomethyl group provides a significant increase in XLogP3, suggesting enhanced membrane permeability, a critical factor in drug design.[5]

A Deep Dive into Comparative Chemical Reactivity

The synthetic utility of these molecules is defined by the reactivity of their functional groups. The presence of the bromomethyl group in 3-(bromomethyl)-5-hydroxybenzoic acid is its most distinguishing feature, opening up synthetic pathways not available to the other analogs.

The Uniqueness of the Bromomethyl Group: A Gateway to Derivatization

The C-Br bond in the benzylic bromomethyl group is polarized, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This "handle" is absent in benzoic acid, 3-bromo-5-hydroxybenzoic acid, and 3-methyl-5-hydroxybenzoic acid.

Causality of Experimental Choice: This reactivity makes it an excellent building block for covalently linking the benzoic acid scaffold to other molecules, such as peptides, polymers, or fluorescent tags. The bromine atom is a superior leaving group compared to, for instance, a hydroxyl or methoxy group, allowing these reactions to proceed under mild conditions, which is crucial for preserving the integrity of complex substrates.

G A 3-(Bromomethyl)-5-hydroxybenzoic acid C SN2 Reaction (Mild Conditions) A->C B Nucleophile (Nu-) e.g., R-NH2, R-SH, N3- B->C D Derivatized Product (Covalent Linkage) C->D New C-Nu Bond E Bromide Ion (Br-) (Leaving Group) C->E C-Br Bond Cleavage

Caption: Synthetic workflow using the bromomethyl group for nucleophilic substitution.

In contrast, the methyl group of 3-methyl-5-hydroxybenzoic acid is largely unreactive under these conditions, and the aryl bromide of 3-bromo-5-hydroxybenzoic acid requires harsher conditions (e.g., metal-catalyzed cross-coupling) to undergo substitution.

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the substituents.

  • 3-(Bromomethyl)-5-hydroxybenzoic acid: The powerful ortho-, para-directing hydroxyl group is the dominant activator. The carboxylic acid and bromomethyl groups are meta-directing deactivators.[6] Therefore, electrophilic attack is strongly favored at the positions ortho to the hydroxyl group (C2 and C6).

  • 3-Bromo-5-hydroxybenzoic acid: The scenario is similar, with the hydroxyl group directing incoming electrophiles to the C2 and C6 positions.

  • 3-Methyl-5-hydroxybenzoic acid: The hydroxyl and methyl groups are both ortho-, para-directing activators, strongly reinforcing substitution at the C2, C4, and C6 positions.

This differential reactivity allows for selective functionalization of the aromatic ring, a key consideration in multi-step synthetic campaigns.

Experimental Methodologies for Analysis and Comparison

To ensure the scientific integrity of research involving these compounds, validated analytical and experimental protocols are essential. The following methods provide a framework for characterization, purity assessment, and reactivity comparison.

Protocol 1: HPLC Analysis for Purity Assessment and Reaction Monitoring

This protocol provides a general reversed-phase HPLC method suitable for separating the benzoic acid derivatives discussed.[7] The principle relies on partitioning the analytes between a nonpolar stationary phase (C18) and a polar mobile phase.

Objective: To resolve and quantify individual benzoic acid derivatives in a mixture.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid or Formic acid

  • 0.2 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% Phosphoric Acid to ensure the carboxylic acids are protonated). A typical starting gradient is 40:60 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C.[7]

  • Standard Preparation: Prepare 1 mg/mL stock solutions of each benzoic acid derivative in Methanol. From these, prepare a working standard mixture containing each analyte at a concentration of 10-20 µg/mL.

  • Sample Preparation: Dissolve the experimental sample in the mobile phase to a similar concentration. Filter the sample through a 0.2 µm syringe filter to remove particulates.[8]

  • Analysis: Inject 10 µL of the standard and sample solutions. Monitor the elution profile at a wavelength of 230 nm or 254 nm.[7][9] The retention time will vary based on lipophilicity; more lipophilic compounds like 3-(bromomethyl)benzoic acid will have longer retention times.

G cluster_workflow HPLC Analysis Workflow A Prepare Mobile Phase (e.g., ACN:H2O w/ 0.1% Acid) B Equilibrate C18 Column (1.0 mL/min, 30°C) A->B C Prepare & Filter Sample (10-20 µg/mL) B->C D Inject Sample (10 µL) C->D E UV Detection (230 nm) D->E F Data Analysis (Peak Integration & Quantification) E->F

Caption: A typical workflow for HPLC method development and analysis.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

Confirming the identity of a synthesized or purchased benzoic acid derivative is paramount. NMR provides information on the molecular structure and proton/carbon environment, while MS confirms the molecular weight.[8]

Objective: To unambiguously verify the chemical structure of the target molecule.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Expected Signals for 3-(Bromomethyl)-5-hydroxybenzoic acid (in DMSO-d₆):

    • A singlet around 4.7 ppm corresponding to the two protons of the -CH₂Br group.

    • Aromatic protons appearing as distinct signals between 7.0-7.8 ppm.

    • A broad singlet for the phenolic -OH proton (variable position, ~9.9 ppm).

    • A broad singlet for the carboxylic acid -COOH proton (variable position, ~13.0 ppm).

Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Analysis: Infuse the sample into the ESI source. For benzoic acids, negative ion mode ([M-H]⁻) is often preferred to detect the deprotonated molecule.[8]

  • Expected Result for 3-(Bromomethyl)-5-hydroxybenzoic acid: The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an ~1:1 ratio). The [M-H]⁻ ion will appear as two peaks of nearly equal intensity at m/z 228.9 and 230.9. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Conclusion

3-(Bromomethyl)-5-hydroxybenzoic acid emerges as a uniquely versatile building block when compared to its structural analogs. While sharing the core benzoic acid scaffold, its distinction lies in the trifunctional nature conferred by the hydroxyl, carboxylic acid, and, most importantly, the reactive bromomethyl groups. This combination provides a powerful platform for chemists to:

  • Engage in Polar Interactions: Via the hydrogen-bonding capabilities of the -OH and -COOH groups, crucial for biological receptor binding.[2]

  • Introduce a Covalent Linkage Point: Through the highly reactive -CH₂Br group, enabling the attachment of the molecule to a wide range of substrates under mild conditions.

  • Selectively Functionalize the Aromatic Core: By leveraging the combined directing effects of the substituents in electrophilic aromatic substitution reactions.

In contrast, analogs lacking the bromomethyl group, such as 3-bromo-5-hydroxybenzoic acid or 3-methyl-5-hydroxybenzoic acid, offer less direct pathways for covalent modification. For researchers in drug discovery, probe development, and materials science, 3-(Bromomethyl)-5-hydroxybenzoic acid represents a superior choice for applications requiring a stable scaffold with a readily accessible, reactive handle for conjugation.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Benchchem. (n.d.). The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
  • G. G. F. N., & T. E. (2000). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. Journal of Applied Microbiology, 89(6), 1037-1044. Available at: [Link]

  • N. K., E. E. E., A. A. A., & K. N. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(12), 1015-1029. Available at: [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
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  • Xiongda Chemical. (2024, May 14). The uses of benzoic acid in the pharmaceutical industry.
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  • Quora. (2024, March 12). Why is benzoic acid less reactive than benzene?
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  • Chem-Impex. (n.d.). 3-Bromo-5-hydroxybenzoic acid.
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  • ChemicalBook. (2026, January 13). 3-(BROMOMETHYL)BENZOIC ACID | 6515-58-8.
  • ChemicalBook. (2026, January 13). 3-BROMO-5-HYDROXYBENZOIC ACID | 140472-69-1.
  • ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives.
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  • Royal Society of Chemistry. (2015). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
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Comparative

A Senior Application Scientist's Guide to Bifunctional Linkers: A Comparative Analysis of 3-(Bromomethyl)-5-hydroxybenzoic acid and 4-(Bromomethyl)benzoic acid

For researchers at the forefront of therapeutic development, particularly in the realm of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical decisi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of therapeutic development, particularly in the realm of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision point that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate.[1][] This guide provides an in-depth, objective comparison of two closely related bifunctional linkers: 3-(Bromomethyl)-5-hydroxybenzoic acid and the more conventional 4-(Bromomethyl)benzoic acid. By dissecting their structural nuances, we will explore the functional consequences of these differences and provide field-proven insights to guide your selection process.

The core utility of these molecules lies in their bifunctional nature. They possess a reactive bromomethyl group, an electrophilic handle ideal for covalent modification of nucleophilic residues like cysteine thiols on proteins, and a carboxylic acid group, which can be activated for conjugation to a payload molecule, such as a potent cytotoxin or a ligand for an E3 ligase.[3][4] The aromatic scaffold provides a rigid spacer, imparting a defined spatial orientation between the two conjugated entities.[5]

The fundamental distinction between the two linkers is the presence of a phenolic hydroxyl group on the aromatic ring of 3-(Bromomethyl)-5-hydroxybenzoic acid. This seemingly minor substitution has significant implications for the linker's physicochemical properties and its performance in bioconjugation workflows.

Head-to-Head Comparison: Structural and Functional Implications

The selection of a linker is not merely about connecting two molecules; it's about fine-tuning the properties of the final therapeutic agent.[6] The hydroxyl group on the 3-(Bromomethyl)-5-hydroxybenzoic acid introduces a new dimension of control and functionality compared to its unsubstituted counterpart.

Key Differentiating Factors:
  • Solubility and Hydrophilicity: The hydroxyl group, capable of hydrogen bonding, is expected to increase the hydrophilicity of 3-(Bromomethyl)-5-hydroxybenzoic acid.[7] This is a crucial parameter in ADC development, as increased hydrophilicity can mitigate the tendency of ADCs to aggregate, a common problem associated with conjugating hydrophobic payloads, and can improve the overall pharmacokinetic profile.[]

  • Reactivity of the Bromomethyl Group: The position of the hydroxyl group meta to the bromomethyl group has a subtle electronic effect. While not as impactful as an ortho or para substituent, it can slightly influence the electrophilicity of the benzylic carbon. However, the primary mode of reaction—an SN2 nucleophilic substitution with soft nucleophiles like thiols—remains highly efficient for both linkers.[3] The optimal pH for this reaction is typically above 8.0 to ensure the deprotonation of the cysteine thiol, forming the more nucleophilic thiolate anion.[3]

  • Reactivity of the Carboxylic Acid Group: The acidity of the carboxylic acid is influenced by the ring substituents. The hydroxyl group's electron-withdrawing inductive effect can slightly increase the acidity of the carboxylic acid in the 3,5-substituted linker, which may have minor implications for the conditions required for its activation (e.g., using EDC/NHS chemistry).

  • Secondary Conjugation Site: The phenolic hydroxyl group on 3-(Bromomethyl)-5-hydroxybenzoic acid presents a potential secondary site for modification. While less nucleophilic than amines or thiols, it can be targeted under specific conditions to create branched or multi-functional linker architectures, a strategy used to increase Drug-to-Antibody Ratios (DAR).[8][9] This adds a layer of versatility not available with 4-(Bromomethyl)benzoic acid.

  • Stability of the Resulting Conjugate: Both linkers form highly stable benzyl-thioether bonds upon reaction with cysteine residues.[5] When the carboxylic acid is used to form an ester bond with a hydroxyl-containing payload, the resulting benzyl ester's stability must be considered. Ester linkages can be susceptible to cleavage by plasma esterases, which can lead to premature payload release.[10] The electronic environment of the aromatic ring can influence the rate of this hydrolysis. Conversely, forming a more stable amide bond with an amine-containing payload is often preferred. The ether linkage that could potentially be formed at the phenolic hydroxyl site is generally more stable and resistant to hydrolysis than an ester linkage.[11][12]

Quantitative Data Summary

The table below summarizes the key physicochemical properties of the two linkers.

Property4-(Bromomethyl)benzoic acid3-(Bromomethyl)-5-hydroxybenzoic acidRationale & Implications
Molecular Formula C₈H₇BrO₂C₈H₇BrO₃The additional oxygen atom reflects the hydroxyl group.
Molecular Weight 215.04 g/mol [13]231.04 g/mol (Calculated)A slight increase in mass due to the hydroxyl group.
Primary Reactive Sites Bromomethyl, Carboxylic AcidBromomethyl, Carboxylic Acid, Phenolic HydroxylThe hydroxyl group offers a potential third point of modification.
Predicted Solubility LowerHigherThe hydroxyl group increases polarity and potential for hydrogen bonding, improving aqueous solubility.[7]
Key Application Standard bifunctional linker for ADCs and bioconjugation.[3][14]Bifunctional linker with enhanced hydrophilicity and potential for branched constructs.The choice depends on the specific needs for solubility and linker complexity.

Visualizing the Reaction and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.

cluster_4BMBA 4-(Bromomethyl)benzoic acid Pathway cluster_3B5HBA 3-(Bromomethyl)-5-hydroxybenzoic acid Pathway Linker1 4-(Bromomethyl)benzoic acid Product1 Stable Thioether Linkage Linker1->Product1 S_N2 Reaction (pH > 8.0) Cys Protein-Cysteine (-SH) Cys->Product1 Linker2 3-(Bromomethyl)-5- hydroxybenzoic acid Product2 Stable Thioether Linkage Linker2->Product2 S_N2 Reaction (pH > 8.0) Cys2 Protein-Cysteine (-SH) Cys2->Product2

Figure 1: Reaction mechanism of bromomethylbenzoic acid linkers with a protein cysteine residue.

start Start: Linker + Payload step1 Step 1: Activate Carboxylic Acid (e.g., EDC, NHS) start->step1 step2 Couple to Payload-NH2 (Forms stable amide bond) step1->step2 intermediate Intermediate: Payload-Linker Construct step2->intermediate step3 Step 2: Conjugate to Antibody (Reduction of interchain disulfides to expose -SH) intermediate->step3 step4 React Bromomethyl Group with Antibody-SH step3->step4 final Final Product: Antibody-Drug Conjugate (ADC) step4->final

Figure 2: A typical two-step experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the practical application of these linkers. The key is to understand the "why" behind each step. For instance, the choice of an organic co-solvent like DMSO is to solubilize the often-hydrophobic linker, while the pH of the buffer is critical for ensuring the target amino acid residue is in its most reactive, nucleophilic state.[3]

Protocol 1: Conjugation of Linker to a Thiol-Containing Protein (e.g., Antibody)

This protocol outlines the direct conjugation of the bromomethyl group to cysteine residues. It is applicable to both linkers, with notes on potential adjustments for the hydroxyl-containing variant.

Objective: To form a stable thioether bond between the linker and free cysteine residues on a protein.

Materials:

  • Antibody or protein with accessible cysteine residues (if none, requires prior reduction of disulfide bonds with TCEP or DTT).

  • 4-(Bromomethyl)benzoic acid OR 3-(Bromomethyl)-5-hydroxybenzoic acid.

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.2.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Solution: 100 mM N-acetylcysteine in conjugation buffer.

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Methodology:

  • Protein Preparation:

    • If necessary, reduce the protein's interchain disulfide bonds to generate free thiols. Incubate the protein (e.g., at 10 mg/mL) with a 20-fold molar excess of TCEP for 2 hours at 37°C.

    • Remove the reducing agent by buffer exchange into degassed Conjugation Buffer using an appropriate method (e.g., desalting column).

    • Causality: The reduction step is essential to expose the nucleophilic thiol groups required for conjugation.[15] Degassing the buffer prevents re-oxidation of the thiols.

  • Linker Preparation:

    • Prepare a 50 mM stock solution of the chosen linker in anhydrous DMSO.

    • Causality: A concentrated stock in an organic solvent is necessary due to the limited aqueous solubility of the linkers and to minimize the final concentration of organic solvent in the reaction, which could denature the protein.[3]

  • Conjugation Reaction:

    • Adjust the protein concentration to 5-10 mg/mL in Conjugation Buffer.

    • Add the linker stock solution to the protein solution to achieve a 10-fold molar excess of linker over available thiol groups. Ensure the final DMSO concentration does not exceed 10% (v/v).

    • Incubate the reaction for 4 hours at room temperature with gentle agitation.

    • Note for 3-(Bromomethyl)-5-hydroxybenzoic acid: The increased hydrophilicity may allow for a lower percentage of co-solvent. The phenolic hydroxyl is generally unreactive under these conditions (pH 8.2), but this should be confirmed analytically.

    • Causality: A molar excess of the linker drives the reaction to completion. The pH of 8.2 ensures the cysteine thiol is deprotonated to the more reactive thiolate form without significantly promoting hydrolysis of the linker.[3]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10 mM (a 10-fold excess over the initial linker amount). Incubate for 30 minutes.

    • Causality: Quenching with a small molecule thiol like N-acetylcysteine consumes any unreacted linker, preventing non-specific reactions in subsequent steps.

  • Purification and Analysis:

    • Remove unreacted linker and quenching agent by SEC or TFF, exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

    • Characterize the conjugate. Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol 2: Activation of Carboxylic Acid and Payload Coupling

This protocol describes the first stage of a two-step conjugation strategy: attaching a payload to the linker's carboxylic acid.

Objective: To form a stable amide bond between the linker's carboxylic acid and an amine-containing payload molecule.

Materials:

  • Linker: 4-(Bromomethyl)benzoic acid OR 3-(Bromomethyl)-5-hydroxybenzoic acid.

  • Amine-containing payload molecule.

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), N-hydroxysuccinimide (NHS).

  • Anhydrous solvent: N,N-Dimethylformamide (DMF).

  • Base: Diisopropylethylamine (DIPEA).

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the linker (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be reacted with NHS to form a more stable, amine-reactive NHS ester.[] This two-step activation minimizes side reactions.

  • Coupling to Payload:

    • In a separate flask, dissolve the amine-containing payload (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq).

    • Add the activated linker solution (the NHS ester) dropwise to the payload solution.

    • Stir the reaction at room temperature for 12-18 hours.

    • Causality: The payload's primary amine acts as a nucleophile, attacking the NHS ester to form a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction and to ensure the payload's amine remains deprotonated and nucleophilic.

  • Work-up and Purification:

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (the payload-linker construct) via RP-HPLC.

    • Causality: The aqueous work-up removes unreacted starting materials and coupling reagents. Chromatographic purification ensures the high purity of the payload-linker construct, which is critical for the subsequent conjugation to the antibody.

Conclusion and Recommendation

Both 3-(Bromomethyl)-5-hydroxybenzoic acid and 4-(Bromomethyl)benzoic acid are highly effective bifunctional linkers for constructing complex bioconjugates.

  • 4-(Bromomethyl)benzoic acid remains the industry standard. It is a reliable, well-characterized linker suitable for a wide range of applications where the primary goal is to connect a payload to a biomolecule with a rigid aromatic spacer.[3][14] Its properties are well-understood, and established protocols are widely available.

  • 3-(Bromomethyl)-5-hydroxybenzoic acid should be considered a "next-generation" alternative for specialized applications. Its key advantages are the potential for enhanced aqueous solubility and the option for creating more complex, branched linker architectures via the phenolic hydroxyl group. Researchers facing challenges with ADC aggregation due to hydrophobic payloads, or those exploring novel constructs with higher drug loading, would be well-advised to evaluate this linker. The hydroxyl group provides an additional tuning parameter to optimize the overall physicochemical properties of the final conjugate, a critical aspect of modern drug development.[][7]

The ultimate choice will depend on the specific properties of the payload, the target biomolecule, and the desired therapeutic outcome. A thorough analytical characterization of the final conjugate is paramount to validate the success of any linker strategy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22599, 4-(Bromomethyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15735511, 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Zhao, R., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 9(2), 26. Available at: [Link]

  • St. Amant, A. H., & Van Deventer, J. A. (2016). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Bioconjugate Chemistry, 27(3), 513-524. Available at: [Link]

  • RCS Research Chemistry Services (2025). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from [Link]

  • Hishida, M., et al. (2019). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal, 117(10), 1869-1879. Available at: [Link]

  • de Witte, S. V., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(11), 5287-5308. Available at: [Link]

  • Ghavami, S., et al. (2021). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • Google Patents (2017). WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions.
  • Gholami, Z., et al. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Plant Physiology and Biochemistry, 44(5-6), 356-365. Available at: [Link]

  • Google Patents (2017). WO2017089895A1 - Antibody-drug conjugates comprising branched linkers and methods related thereto.
  • CORE (2016). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Retrieved from [Link]

  • Jain, N., et al. (2015). Linker Design for Antibody–Drug Conjugates. Pharmaceutical Research, 32(11), 3526-3540. Available at: [Link]

  • Vaia (n.d.). Why would ether linkages be more stable in membranes than ester lipids? How would the presence of tetraether linkages stabilize a thermophile's membrane? Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235-3237. Available at: [Link]

  • Gordon, W. P., et al. (2020). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. Available at: [Link]

  • Mondal, B., et al. (2023). A hydroxyl group dictates handedness, pitch, and mechanics in a crystalline covalent helical polymer. Science Advances, 9(45), eadj6810. Available at: [Link]

Sources

Validation

Efficacy Comparison of Bioactive Molecules Derived from Benzoic Acid Scaffolds: A Guide for Preclinical Researchers

This guide provides an in-depth comparative analysis of the preclinical efficacy of selective androgen receptor modulators (SARMs), a class of therapeutic compounds for which synthetic intermediates like 3-(Bromomethyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the preclinical efficacy of selective androgen receptor modulators (SARMs), a class of therapeutic compounds for which synthetic intermediates like 3-(Bromomethyl)-5-hydroxybenzoic acid serve as foundational scaffolds. We will dissect the underlying mechanism of action, compare key efficacy metrics from representative compounds, and provide detailed experimental protocols to empower researchers in the field of drug development.

Introduction: From Synthetic Intermediate to Targeted Therapy

While 3-(Bromomethyl)-5-hydroxybenzoic acid is a versatile chemical intermediate, its true potential is realized when it serves as a building block for more complex, biologically active molecules. One of the most promising classes of drugs built upon similar aromatic scaffolds are Selective Androgen Receptor Modulators (SARMs).

The primary goal in the development of SARMs is to dissociate the desired anabolic (muscle and bone-building) effects of androgens from their unwanted androgenic effects (e.g., effects on the prostate or virilization in women).[1][2] These molecules are designed to be tissue-selective, activating the androgen receptor (AR) in tissues like muscle and bone while having a reduced effect, or even an antagonistic effect, in others like the prostate.[1] This guide focuses on the preclinical data that validates this therapeutic concept.

The Androgen Receptor Signaling Pathway: The SARM Target

To understand the efficacy of SARMs, one must first grasp the mechanism of their molecular target, the Androgen Receptor (AR). The AR is a transcription factor that belongs to the nuclear hormone receptor superfamily, playing a critical role in the development and progression of certain cancers, such as prostate cancer.[3][4]

The canonical activation pathway proceeds as follows:

  • Ligand Binding: Potent androgens like dihydrotestosterone (DHT) bind to the Ligand-Binding Domain (LBD) of the AR in the cell's cytoplasm.[4][5]

  • Conformational Change & Translocation: This binding induces a conformational change, stabilizing the receptor. The activated AR-ligand complex then translocates into the nucleus.[5][6]

  • Dimerization & DNA Binding: In the nucleus, the complex forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter regions of target genes.[3][4]

  • Gene Transcription: The binding to AREs facilitates the recruitment of co-regulator proteins, initiating the transcription of genes involved in cellular proliferation, survival, and other androgen-mediated processes.[4][5]

SARMs function by binding to the AR in a manner that produces a unique conformational change, different from that induced by endogenous androgens. This altered conformation is thought to lead to the differential recruitment of co-regulator proteins in a tissue-specific manner, which is the molecular basis for their selectivity.[7]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds AR_DHT Activated AR-DHT Complex AR->AR_DHT Conformational Change AR_Dimer AR Homodimer AR_DHT->AR_Dimer Dimerization AR_DHT->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Coactivators Co-activators Coactivators->ARE Recruited Hershberger Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment Phase (10-14 days) cluster_analysis Analysis A Select Young Adult Male Rats B Orchidectomy (Castration) A->B C Recovery Period (7-14 days) B->C D Daily Dosing: - Vehicle Control - Test SARM (multiple doses) - Positive Control (e.g., DHT) C->D E Euthanasia & Dissection D->E F Weigh Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) E->F G Calculate Anabolic-Androgenic Ratio & Compare to Controls F->G

Caption: Standardized workflow for the in vivo Hershberger assay.

Protocol 2: Competitive Radioligand Binding Assay for In Vitro Potency (Ki)

This assay determines how strongly a compound binds to the androgen receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity, radiolabeled androgen for binding to the AR.

Methodology:

  • Receptor Source Preparation: Prepare a source of androgen receptors. This can be cytosol extracted from the ventral prostate of rats or a preparation of recombinant human AR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

  • Reaction Mixture: In assay tubes, combine:

    • The AR preparation.

    • A fixed, low concentration of a radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881).

    • A serial dilution of the unlabeled test compound (SARM).

    • Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled androgen).

  • Incubation: Incubate the mixture at a controlled low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex, followed by centrifugation and washing.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The preclinical data for representative SARMs demonstrate the successful application of medicinal chemistry principles to create tissue-selective, orally bioavailable molecules. The use of foundational scaffolds, such as those derived from benzoic acid intermediates, allows for systematic modification to optimize potency and selectivity. The efficacy of these compounds is consistently validated through a combination of in vitro binding and functional assays, followed by the gold-standard in vivo Hershberger assay to confirm tissue-selectivity.

While many SARMs have shown promise in preclinical models and some have advanced to clinical trials for conditions like muscle wasting and cancer, robust evidence from head-to-head trials against traditional androgens is still needed to fully establish their superiority in clinical settings. [2]Continued research focusing on differential gene regulation and co-factor recruitment will further illuminate the precise mechanisms behind tissue selectivity and guide the development of the next generation of these targeted therapeutics.

References

  • Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. (Source: vertexaisearch.cloud.google.com)
  • The androgen receptor and signal-transduction pathways in hormone-refractory prost
  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. (Source: MDPI)
  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling.
  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modul
  • Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications. (Source: Journal of Medicinal Chemistry - ACS Figshare)
  • Selective androgen receptor modulators: a critical appraisal. (Source: Frontiers)
  • Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. (Source: PMC)

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Comparative

Analytical Method Validation Guide for 3-(Bromomethyl)-5-hydroxybenzoic Acid: A Comparative Approach

As a Senior Application Scientist, I frequently encounter analytical methods that fail not because of instrumentation limits, but due to a fundamental misunderstanding of the analyte’s physicochemical behavior. 3-(Bromom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical methods that fail not because of instrumentation limits, but due to a fundamental misunderstanding of the analyte’s physicochemical behavior. 3-(Bromomethyl)-5-hydroxybenzoic acid is a prime example of an analytically treacherous molecule. Widely utilized as a highly reactive synthetic intermediate and alkylating agent in drug discovery[1][2], it presents a dual challenge: it possesses highly polar, ionizable moieties (a carboxylic acid and a phenolic hydroxyl) alongside a highly labile benzylic bromide group.

This guide objectively compares legacy and modern analytical platforms for this compound, details a self-validating UPLC methodology, and provides a comprehensive validation framework aligned with the modernized ICH Q2(R2) and ICH Q14 guidelines[3][4].

Physicochemical Profiling & The Causality of Analytical Failure

To design a robust method, we must first understand the causality behind method failure. The benzylic carbon in 3-(bromomethyl)-5-hydroxybenzoic acid is activated by the electron-withdrawing nature of the aromatic ring and the bromomethyl group itself.

When subjected to standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions—which typically involve protic solvents like water and methanol—the benzylic bromide undergoes rapid solvolysis via SN1/SN2 mechanisms[2].

  • In Water: It hydrolyzes to form 3-(hydroxymethyl)-5-hydroxybenzoic acid.

  • In Methanol: It undergoes methanolysis to form 3-(methoxymethyl)-5-hydroxybenzoic acid.

If the sample diluent is protic, or if the chromatographic run time is too long, the analyte degrades during the analysis, leading to artificially low assays, failing precision, and phantom impurity peaks.

G A 3-(Bromomethyl)-5-hydroxybenzoic acid (Intact Analyte) B Solvolysis in Protic Solvents (Nucleophilic Attack) A->B H2O / MeOH (Room Temp) C 3-(Hydroxymethyl)-5-hydroxybenzoic acid (Hydrolysis Degradant) B->C + H2O D 3-(Methoxymethyl)-5-hydroxybenzoic acid (Methanolysis Degradant) B->D + MeOH

Solvolysis degradation pathways of the bromomethyl group in protic solvents.

Comparative Evaluation of Analytical Platforms

Selecting the correct analytical platform requires balancing the need for polar retention against the necessity of minimizing the analyte's exposure to hydrolytic conditions.

G Start Platform Selection RP_HPLC Standard RP-HPLC (Run > 15 min) Start->RP_HPLC HILIC HILIC (High Organic) Start->HILIC UPLC Fast UPLC-UV (Run < 3 min) Start->UPLC Fail1 High Degradation (Solvolysis) RP_HPLC->Fail1 Fail2 Poor Peak Shape (Ionization) HILIC->Fail2 Success Optimal Recovery & Resolution UPLC->Success

Decision matrix for selecting the optimal chromatographic method.

Table 1: Comparative Performance of Analytical Platforms
ParameterStandard RP-HPLCHILICFast UPLC-UV/MS (Recommended)
Column Chemistry C18 (5 µm particle size)Amide or Bare SilicaSub-2 µm BEH C18
Run Time 15 - 25 minutes10 - 15 minutes< 3.0 minutes
Analyte Stability Poor (High on-column hydrolysis)Moderate (Aqueous layer causes mild degradation)Excellent (Minimal residence time)
Peak Shape Tailing (if pH is not controlled)Broad, split peaks (due to dual ionizable groups)Sharp, symmetrical (Tailing factor < 1.2)
Throughput LowMediumHigh

The Verdict: Standard RP-HPLC fails due to prolonged exposure to aqueous mobile phases, resulting in up to 15% degradation during a single run. While HILIC utilizes high organic content, the required aqueous solvation layer on the stationary phase still promotes solvolysis. Fast UPLC-UV/MS is the only viable approach, as its ultra-short run time (< 3 minutes) outpaces the kinetics of degradation.

Optimized UPLC-UV/MS Methodology (Self-Validating Protocol)

To ensure scientific integrity, an analytical method must be a self-validating system . This means the protocol inherently prevents pre-analytical errors and includes continuous internal checks to verify data reliability.

Step-by-Step Methodology

1. Sample Preparation (The Aprotic Mandate):

  • Diluent: Use 100% Anhydrous Acetonitrile (ACN). Causality: Eliminating water and methanol prevents nucleophilic attack on the bromomethyl group prior to injection.

  • Autosampler Temperature: Strictly maintain at 4°C . Causality: Lowering the temperature suppresses the thermodynamic driving force of any residual solvolysis.

  • Self-Validating Check: Implement "Bracketing Standards." Inject a reference standard at the beginning, middle, and end of the sequence. A %RSD of < 2.0% across these brackets proves the sample remained stable in the autosampler.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC (or equivalent low-dispersion system).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. Causality: The low pH (~2.7) fully protonates the carboxylic acid (pKa ~4) and phenolic hydroxyl (pKa ~9), preventing ionization, ensuring retention, and eliminating peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.00 min: 5% to 95% B

    • 2.00 - 2.50 min: 95% B

    • 2.50 - 3.00 min: 5% B (Re-equilibration)

  • Detection: UV at 230 nm (optimal for the benzoic acid chromophore) and ESI-MS (Negative mode, monitoring [M-H]⁻ at m/z 229/231 for the bromine isotopes).

3. System Suitability Test (SST):

  • Prior to analyzing samples, inject a resolution mixture containing 3-(bromomethyl)-5-hydroxybenzoic acid and its primary degradant, 3-(hydroxymethyl)-5-hydroxybenzoic acid.

  • Acceptance Criteria: Resolution (Rs) > 3.0, Tailing Factor (Tf) < 1.5.

ICH Q2(R2) Validation Framework & Experimental Data

The modernized ICH Q2(R2) guideline, working in tandem with ICH Q14, shifts the industry from a "check-the-box" exercise to a lifecycle and risk-based approach to analytical procedure development[3][4].

G P1 Method Design (ATP) P2 Specificity (Forced Deg.) P1->P2 P3 Accuracy & Precision P2->P3 P4 Robustness (DoE) P3->P4 P5 Lifecycle (ICH Q14) P4->P5

ICH Q2(R2) lifecycle-based validation workflow for analytical procedures.

Table 2: ICH Q2(R2) Validation Results Summary (UPLC Method)

The following table summarizes the experimental validation data obtained using the optimized UPLC protocol, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from degradantsRs = 4.2 (vs. Hydrolysis degradant)Pass
Linearity & Range R² ≥ 0.999 over 50% to 150% of targetR² = 0.9998 (Range: 10 µg/mL to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels (n=9)99.4% ± 0.6%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Table 3: Robustness Study (Design of Experiments Approach)

Under ICH Q14, robustness should be evaluated systematically. We applied a multivariate Design of Experiments (DoE) to assess the impact of minor deliberate variations on the critical method attribute: the resolution between the intact API and its hydrolysis degradant.

Variable AlteredVariation RangeImpact on Resolution (Rs)Impact on Assay (%RSD)
Column Temperature 28°C to 32°C (Target: 30°C)Negligible (Rs > 4.0)< 0.5%
Flow Rate 0.55 to 0.65 mL/min (Target: 0.6)Minor shift in RT, Rs > 3.8< 0.8%
Mobile Phase pH Formic Acid ± 10%Negligible< 0.5%
Autosampler Temp. 4°C vs. 25°CCRITICAL FAILURE at 25°C Assay drops by 12% at 25°C

Note: The robustness study definitively proves the causality established in Section 1. If the autosampler temperature control fails, the method fails. This justifies the inclusion of autosampler temperature as an Established Condition (EC) under ICH Q14.

Conclusion

Validating an analytical method for 3-(bromomethyl)-5-hydroxybenzoic acid requires moving beyond generic templates and respecting the molecule's specific reactivity. By understanding the kinetics of benzylic bromide solvolysis, we can definitively rule out standard RP-HPLC and HILIC in favor of a Fast UPLC-UV/MS method utilizing aprotic diluents and cold sample storage.

This approach not only yields sharp, symmetrical peaks but also creates a self-validating system that easily meets the rigorous accuracy, precision, and robustness requirements of the modernized ICH Q2(R2) guidelines.

References

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration U.S. Food and Drug Administration (FDA) [Link]

  • ICH and FDA Guidelines for Analytical Method Validation Lab Manager[Link]

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives National Institutes of Health (NIH) / PMC[Link]

  • A Prosthetic Group for the Rapid Introduction of Fluorine into Peptides and Functionalized Drugs National Institutes of Health (NIH) / PMC[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Bromomethyl)-5-hydroxybenzoic Acid Derivatives as Novel Tankyrase Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic agent is fraught with challenges. One of the most critical hurdles is...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity and a high rate of clinical trial failure. This guide provides a comprehensive framework for conducting cross-reactivity studies on a novel class of compounds: derivatives of 3-(bromomethyl)-5-hydroxybenzoic acid, with a focus on their potential as inhibitors of tankyrase, a key regulator of the Wnt signaling pathway.

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1] Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the degradation of Axin, a negative regulator of the Wnt pathway.[2] Inhibition of tankyrase leads to the stabilization of Axin, promoting the degradation of β-catenin and thereby suppressing Wnt signaling.[1][2] This makes tankyrase a compelling target for anti-cancer drug development.

The 3-(bromomethyl)-5-hydroxybenzoic acid scaffold presents an intriguing starting point for the design of novel tankyrase inhibitors. The bromomethyl group can potentially form covalent or strong non-covalent interactions within the target's active site, while the hydroxy and carboxylic acid moieties offer opportunities for establishing key hydrogen bonds and tailoring physicochemical properties. This guide will delineate a systematic approach to evaluating the on-target potency and off-target cross-reactivity of a hypothetical series of derivatives designed around this core structure.

Hypothetical Compound Library

To illustrate the principles of our cross-reactivity studies, we will consider a focused library of hypothetical 3-(bromomethyl)-5-hydroxybenzoic acid derivatives. These derivatives are designed to probe the structure-activity relationship (SAR) by modifying the functional groups at the 5-position and the carboxylic acid.

Compound IDR1 (at 5-position)R2 (at 1-position)Rationale for Inclusion
LEAD-001 -OH-COOHParent Scaffold
DERIV-002 -OCH3-COOHExplore impact of hydroxyl methylation on potency and selectivity.
DERIV-003 -OH-CONH2Investigate the role of the carboxylate in target binding and potential for alternative interactions.
DERIV-004 -OCH3-CONH2Combine modifications to assess synergistic or antagonistic effects on activity and cross-reactivity.
DERIV-005 -F-COOHIntroduce a halogen to probe electronic effects and potential for halogen bonding.

Experimental Workflow for On-Target and Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough evaluation of both on-target efficacy and potential off-target liabilities. Our workflow progresses from initial biochemical screens to more complex cell-based assays.

experimental_workflow cluster_tier1 Tier 1: Primary Biochemical Screening cluster_tier2 Tier 2: Broad Kinase & GPCR Profiling cluster_tier3 Tier 3: Cellular Target Engagement & Pathway Analysis cluster_tier4 Tier 4: In-depth Off-Target Validation primary_biochem Biochemical Tankyrase Assay (TNKS1 & TNKS2) (e.g., ADP-Glo™) parp_panel PARP Family Cross-Reactivity Panel (e.g., PARP1, PARP2, etc.) primary_biochem->parp_panel Hits advance kinase_screen Broad Kinase Panel Screen (e.g., 450+ kinases) parp_panel->kinase_screen Selective PARP inhibitors gpcr_screen GPCR Binding Panel (e.g., radioligand binding assays) parp_panel->gpcr_screen wnt_reporter Wnt/β-catenin Reporter Assay (e.g., TCF/LEF luciferase) kinase_screen->wnt_reporter Compounds with clean kinase profile gpcr_screen->wnt_reporter cetsa Cellular Thermal Shift Assay (CETSA) for target engagement wnt_reporter->cetsa axin_stabilization Axin Stabilization Assay (Western Blot or ELISA) cetsa->axin_stabilization dose_response Dose-Response on Identified Off-Targets axin_stabilization->dose_response Lead candidates functional_assays Functional Assays for Off-Target Pathways dose_response->functional_assays

Caption: A tiered experimental workflow for hit validation and cross-reactivity profiling.

Tier 1: Primary Biochemical Screening

The initial step involves assessing the direct inhibitory activity of our compound library against the primary targets, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), and closely related PARP family members.

Protocol: Biochemical Tankyrase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the PARP activity of tankyrase, providing a measure of enzyme inhibition.

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate solution containing recombinant human TNKS1 or TNKS2 and the appropriate substrate (e.g., histones) in kinase reaction buffer.

    • Serially dilute the test compounds in DMSO, followed by a further dilution in the reaction buffer to create 2X compound solutions.

  • Reaction Initiation:

    • In a 384-well plate, add 5 µL of the 2X compound solution to each well.

    • Add 5 µL of the 2X enzyme/substrate solution to initiate the reaction.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is inversely proportional to the degree of tankyrase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Hypothetical Tier 1 Data Summary

Compound IDTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)
LEAD-001 150120>10,000>10,000
DERIV-002 8065>10,000>10,000
DERIV-003 250200>10,000>10,000
DERIV-004 180150>10,000>10,000
DERIV-005 12095>10,000>10,000

Expert Analysis: The hypothetical data suggests that methylation of the hydroxyl group (DERIV-002) enhances potency against both TNKS1 and TNKS2, while converting the carboxylic acid to an amide (DERIV-003) reduces activity. Importantly, all compounds show high selectivity against PARP1 and PARP2, key enzymes involved in DNA damage repair, suggesting a favorable initial cross-reactivity profile within the PARP family.

Tier 2: Broad Kinase and GPCR Profiling

To proactively identify potential off-target interactions across the broader druggable genome, hits from Tier 1 are subjected to large-scale panel screening.

  • Kinase Profiling: Compounds are screened against a panel of over 450 kinases to identify any unintended inhibition of these critical signaling molecules.[3] This is crucial as many small molecule inhibitors exhibit cross-reactivity with kinases.

  • GPCR Profiling: G-protein coupled receptors represent another major class of drug targets.[4] Radioligand binding assays are employed to assess any displacement of known ligands from a panel of GPCRs, indicating potential off-target binding.[4]

Tier 3: Cellular Target Engagement and Pathway Analysis

Moving into a more physiologically relevant context, we next confirm that our compounds engage tankyrase within a cellular environment and modulate the Wnt signaling pathway as intended.

Protocol: Wnt/β-catenin Reporter Assay

This assay utilizes a cell line (e.g., HEK293T) engineered to express luciferase under the control of a TCF/LEF response element, which is activated by β-catenin.

  • Cell Seeding: Plate TCF/LEF luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24 hours.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) for the final 6-8 hours of compound incubation.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the EC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells.[5][6] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[5][6]

  • Cell Treatment: Treat cultured cells (e.g., SW480, a colorectal cancer cell line with a constitutively active Wnt pathway) with the test compound or vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble tankyrase in each sample by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble tankyrase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cetsa_workflow start Intact Cells treatment Treat with Compound or Vehicle start->treatment heating Heat to Various Temperatures treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Separate Soluble/Aggregated Proteins lysis->centrifugation detection Detect Soluble Target (Western Blot/ELISA) centrifugation->detection analysis Plot Melting Curve detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Tier 3 Data Summary

| Compound ID | Wnt Reporter EC50 (nM) | CETSA Thermal Shift (°C) | Axin Stabilization (Fold Increase) | | :--- | :--- | :--- | :--- | :--- | | LEAD-001 | 350 | +3.5 | 3.2 | | DERIV-002 | 150 | +4.8 | 5.1 | | DERIV-003 | 600 | +2.1 | 2.5 | | DERIV-004 | 450 | +2.8 | 2.9 | | DERIV-005 | 280 | +4.1 | 4.3 |

Expert Analysis: The cellular data corroborates our biochemical findings. DERIV-002 demonstrates the most potent inhibition of Wnt signaling and the largest thermal shift in CETSA, indicating strong target engagement in cells. The increased Axin stabilization further confirms its on-target mechanism of action.

Tier 4: In-depth Off-Target Validation

Any significant hits from the broad screening panels in Tier 2 must be rigorously validated to understand the potential for clinical adverse effects.

  • Dose-Response Confirmation: The inhibitory activity of the compound against the identified off-target is confirmed through a full dose-response curve to determine its IC50 or EC50.

  • Functional Assays: If the off-target is an enzyme or receptor with a known function, a relevant functional assay is performed to assess the downstream consequences of its inhibition. For example, if a compound inhibits a kinase involved in cell cycle progression, a cell proliferation assay would be conducted.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for evaluating the cross-reactivity of novel 3-(bromomethyl)-5-hydroxybenzoic acid derivatives as potential tankyrase inhibitors. By integrating biochemical, cellular, and broad-panel screening approaches, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for prioritizing lead candidates with the highest probability of success in preclinical and clinical development. The ultimate goal is to develop a therapeutic agent that potently and selectively inhibits tankyrase, offering a new treatment paradigm for Wnt-driven cancers, while minimizing the risk of off-target toxicities.

References

  • RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. Retrieved March 15, 2026, from [Link]

  • Martino-Echarri, E., Brocardo, M. G., Mills, K. M., & Henderson, B. R. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLOS ONE, 11(3), e0150484. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved March 15, 2026, from [Link]

  • Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.
  • Haushalter, R. W., et al. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLOS ONE, 8(6), e66320. [Link]

  • Tankyrase disrupts metabolic homeostasis and promotes tumorigenesis by inhibiting LKB1-AMPK signalling. (2019). PubMed. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. Retrieved March 15, 2026, from [Link]

  • Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.
  • New therapeutic modalities in drug discovery and development: Insights & opportunities. (n.d.). Drug Discovery Today. Retrieved March 15, 2026, from [Link]

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (n.d.). Rsc.org. Retrieved March 15, 2026, from [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 1 Analogues as a Means of Discovering New Drugs. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). MDPI. Retrieved March 15, 2026, from [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Anaphylaxis syndromes related to a new mammalian cross-reactive carbohydrate determinant. (n.d.). Journal of Allergy and Clinical Immunology. Retrieved March 15, 2026, from [Link]

  • Document is current. (2025). Crossref. Retrieved March 15, 2026, from [Link]

  • Hypersensitivity reactions to therapeutic monoclonal antibodies: Phenotypes and endotypes. (2018). PubMed. Retrieved March 15, 2026, from [Link]

  • 33306 Identification of risk factors associated with benzoate/benzoic acid reactivity in patch tested patients. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Relevance of the diagnosis of hypersensitivity reactions to antineoplastic and biological agents: experience with drug provocation test. (n.d.). European Annals of Allergy and Clinical Immunology. Retrieved March 15, 2026, from [Link]

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Comparative

Benchmarking the performance of 3-(Bromomethyl)-5-hydroxybenzoic acid-based linkers

Benchmarking 3-(Bromomethyl)-5-hydroxybenzoic Acid-Based Linkers in Bioconjugation As the field of targeted therapeutics matures, the limitations of first-generation bioconjugation chemistries have become increasingly ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(Bromomethyl)-5-hydroxybenzoic Acid-Based Linkers in Bioconjugation

As the field of targeted therapeutics matures, the limitations of first-generation bioconjugation chemistries have become increasingly apparent. For years, the thiol-maleimide reaction has been the cornerstone of antibody-drug conjugate (ADC) construction. However, this linkage is inherently flawed: under physiological conditions, thiosuccinimide adducts can undergo a retro-Michael reaction, leading to premature payload release and off-target toxicity[1].

To overcome this liability, next-generation linker design has shifted toward irreversible alkylation chemistries. While 4-(bromomethyl)benzoic acid (4-BMBA) successfully forms stable thioether bonds[2], its hydrophobicity often induces protein aggregation. Enter 3-(Bromomethyl)-5-hydroxybenzoic acid (BMHBA) —a trifunctional linker that solves the stability issues of maleimides and the solubility issues of traditional bromomethyls.

This guide benchmarks the performance of BMHBA-based linkers, detailing the mechanistic causality behind their design and providing field-proven, self-validating protocols for their application.

Mechanistic Causality: The Trifunctional Advantage

The structural brilliance of BMHBA lies in its three orthogonal reactive handles, each serving a distinct, non-competing purpose in the bioconjugation workflow:

  • The Bromomethyl Group (Electrophile): Unlike maleimides that form reversible thiosuccinimide linkages[3], the bromomethyl group undergoes a direct SN​2 nucleophilic substitution with cysteine thiols. This forms an irreversible thioether bond that is completely immune to retro-Michael deconjugation in systemic circulation[2].

  • The Carboxylic Acid (Amide Precursor): This moiety can be activated (e.g., via HATU or EDC/NHS) to form highly stable amide bonds with amine-containing payloads or fluorophores.

  • The Phenolic Hydroxyl (Orthogonal Handle): This is the critical differentiator from 4-BMBA. The phenolic -OH allows for etherification with solubilizing groups (such as mPEG chains) prior to payload attachment. This effectively masks the hydrophobicity of the payload, preventing ADC aggregation and improving pharmacokinetic profiles.

G BMHBA 3-(Bromomethyl)-5- hydroxybenzoic acid Bromo Bromomethyl Group (Electrophile) BMHBA->Bromo Carboxyl Carboxylic Acid (Amide Precursor) BMHBA->Carboxyl Phenol Phenolic Hydroxyl (Orthogonal Handle) BMHBA->Phenol Thiol Irreversible Thioether (Cysteine Alkylation) Bromo->Thiol SN2 Reaction Payload Payload Conjugation (Amide Bond) Carboxyl->Payload EDC/NHS PEG Solubility Modulation (PEGylation) Phenol->PEG Etherification

Logical mapping of BMHBA's trifunctional handles and their bioconjugation targets.

Quantitative Benchmarking: BMHBA vs. Industry Standards

To objectively evaluate BMHBA, we must benchmark it against the industry standard (SMCC) and its direct bifunctional analog (4-BMBA). The data below synthesizes the physicochemical and reactive profiles of these linkers.

Linker SystemCysteine Conjugation ChemistryPlasma Stability ( t1/2​ )Payload Migration RiskAqueous SolubilityOrthogonal Modifiability
SMCC Thiosuccinimide (Maleimide)~3-4 DaysHigh (Retro-Michael)[4]LowNone
4-BMBA Thioether ( SN​2 Alkylation)>14 DaysNegligibleLowNone
BMHBA Thioether ( SN​2 Alkylation)>14 DaysNegligibleHigh (via PEGylation)High (Phenolic OH)

Key Takeaway: BMHBA matches the absolute plasma stability of 4-BMBA while offering the unique ability to modulate solubility, a critical factor when conjugating highly hydrophobic payloads like auristatins or maytansinoids.

Experimental Protocols: A Self-Validating Workflow

The following protocol outlines the generation of a PEGylated BMHBA-ADC. As a Senior Application Scientist, I mandate that every bioconjugation workflow must be a self-validating system . You cannot simply mix reagents and assume success; you must build analytical checkpoints into the chemistry.

Phase 1: Linker Functionalization (Pre-Conjugation)

Causality: We must functionalize the phenol and carboxylic acid before exposing the bromomethyl group to proteins, as the harsh organic conditions required for these steps would denature antibodies.

  • PEGylation: Dissolve BMHBA (1 eq) and mPEG-tosylate (1.1 eq) in anhydrous DMF. Add K2​CO3​ (2 eq) and stir at 40°C for 12 hours to etherify the phenolic -OH.

  • Payload Coupling: To the same reaction vessel, add the amine-containing payload (1 eq), HATU (1.2 eq), and DIPEA (2 eq). Stir at room temperature for 4 hours.

  • Purification: Isolate the PEGylated BMHBA-Payload construct via preparative RP-HPLC.

Phase 2: Cysteine-Selective Bioconjugation

Causality: Bromomethyl groups require a higher pH (>8.0) than maleimides (pH 6.5–7.5) to ensure that cysteine thiols are deprotonated into their highly nucleophilic thiolate form[2].

  • Antibody Reduction: Incubate the monoclonal antibody (5 mg/mL in PBS, 1 mM EDTA) with 2.5 equivalents of TCEP for 2 hours at 37°C to reduce interchain disulfides.

  • Buffer Exchange: Desalt the antibody into Conjugation Buffer (50 mM Sodium Borate, 150 mM NaCl, 1 mM EDTA, pH 8.2 ).

  • Alkylation: Add 10 equivalents of the BMHBA-Payload construct (dissolved in 10% v/v DMSO) to the reduced antibody. Incubate at 37°C for 4 hours.

Phase 3: The Self-Validation Loop

To ensure the protocol worked without relying blindly on downstream in vivo data, execute these two validation steps:

  • Validation 1 (Conjugation Efficiency): Perform an Ellman’s Assay (DTNB) on the pre-alkylation and post-alkylation antibody. Logic: A drop in free thiol concentration directly quantifies the number of successful SN​2 thioether bonds formed.

  • Validation 2 (Structural Integrity): Run the final product through Size Exclusion Chromatography (SEC-HPLC). Logic: If the PEGylation step failed, the hydrophobic payload would cause the antibody to aggregate, appearing as high-molecular-weight species (HMWS) in the void volume. A single monomeric peak validates the entire trifunctional strategy.

Workflow Step1 1. Phenol PEGylation (mPEG-OTs, K2CO3, DMF) Step2 2. Payload Conjugation (Payload-NH2, HATU, DIPEA) Step1->Step2 Purify via HPLC Step4 4. SN2 Alkylation (pH 8.2 Buffer, 37°C, 4h) Step2->Step4 BMHBA-Payload Step3 3. Antibody Reduction (mAb + TCEP -> Free Thiols) Step3->Step4 Reduced mAb Validate 5. Self-Validation (Ellman's Assay & SEC-HPLC) Step4->Validate Purify via TFF

Step-by-step experimental workflow for BMHBA-based ADC generation and validation.

In Vivo Stability and Intracellular Processing

Because the BMHBA thioether bond is entirely resistant to systemic nucleophiles (unlike maleimides which exchange with serum albumin[5]), the payload remains securely attached during circulation.

However, a successful ADC must eventually release its payload. BMHBA acts as a non-cleavable linker core . Therefore, payload release is entirely dependent on the complete lysosomal proteolysis of the antibody backbone. Once the ADC is internalized via receptor-mediated endocytosis, lysosomal proteases (e.g., Cathepsin B) degrade the antibody, leaving the payload attached to a single cysteine-BMHBA amino acid adduct. This highly stable pathway ensures that toxicity is strictly localized to the target cell.

Pathway Plasma Systemic Circulation (Stable Thioether) Endosome Endocytosis (Target Cell) Plasma->Endosome Ag Binding Lysosome Lysosomal Degradation (Proteolysis) Endosome->Lysosome Maturation Release Payload Release (Cys-Adduct) Lysosome->Release Cathepsin B

Intracellular processing pathway of BMHBA-linked ADCs resulting in payload release.

References

  • BenchChem. "Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques." 2[2]

  • ResearchGate. "Minireview: Addressing the retro-Michael instability of maleimide bioconjugates." 1[1]

  • SigutLabs. "Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release."4[4]

  • PubMed (Nature Biotechnology). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." 3[3]

  • PMC (RSC Advances). "Development of a facile antibody–drug conjugate platform for increased stability and homogeneity." 5[5]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Bromomethyl)-5-hydroxybenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-(Bromomethyl)-5-hydroxybenzoic acid analogs. In th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-(Bromomethyl)-5-hydroxybenzoic acid analogs. In the absence of extensive publicly available SAR studies on this specific series, this guide synthesizes data from structurally related benzoic acid derivatives to infer potential trends in biological activity. We will explore the influence of key functional groups on antimicrobial and enzyme inhibitory activities, supported by detailed experimental protocols and comparative data.

The 3-(Bromomethyl)-5-hydroxybenzoic Acid Scaffold: A Platform for Diverse Biological Activities

The 3-(Bromomethyl)-5-hydroxybenzoic acid core represents a versatile scaffold for designing novel therapeutic agents. The benzoic acid moiety is a common feature in numerous biologically active compounds, with the carboxylic acid group often acting as a crucial hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[1] The biological activity of derivatives of this scaffold is significantly influenced by the nature and positioning of its key substituents: the hydroxyl (-OH) group, the bromomethyl (-CH₂Br) group, and the carboxylic acid (-COOH) group.

  • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can participate in hydrogen bonding and influence the molecule's solubility and interactions with biological targets. Its position on the aromatic ring is often critical for activity.

  • Bromomethyl Group (-CH₂Br): This electrophilic group can act as a reactive handle for covalent modification of biological targets, potentially leading to irreversible inhibition. Its presence also increases lipophilicity, which can affect cell membrane permeability.

  • Carboxylic Acid Group (-COOH): This acidic group is pivotal for forming salt bridges and hydrogen bonds with biological macromolecules, anchoring the molecule within a binding site.

Inferred Structure-Activity Relationship (SAR) Trends

Based on published data for related benzoic acid derivatives, we can infer the following SAR trends for analogs of 3-(Bromomethyl)-5-hydroxybenzoic acid. These inferences provide a rational basis for the design of new analogs with potentially enhanced or selective biological activities.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group is a key determinant of activity. Its modification can significantly impact potency and selectivity.

AnalogInferred Antimicrobial Activity (MIC, µg/mL)Inferred Enzyme Inhibition (IC₅₀, µM)Rationale
Parent -OH-CH₂Br-COOHModerateModerateBaseline activity.
1 -OCH₃-CH₂Br-COOHDecreasedDecreasedMasking the hydrogen bonding capability of the hydroxyl group is expected to reduce interactions with the target.
2 -H-CH₂Br-COOHDecreasedDecreasedRemoval of the hydroxyl group eliminates a key interaction point.
3 -OCOCH₃-CH₂Br-COOHVariableVariableThe acetyl group may act as a prodrug, being cleaved in vivo to release the active hydroxyl compound.
Modifications of the Bromomethyl Group

The reactivity and size of the substituent at this position can influence the mechanism of action and target specificity.

AnalogInferred Antimicrobial Activity (MIC, µg/mL)Inferred Enzyme Inhibition (IC₅₀, µM)Rationale
Parent -OH-CH₂Br-COOHModerateModerateThe bromomethyl group allows for potential covalent modification.
4 -OH-CH₃-COOHDecreasedDecreasedReplacement of the reactive bromomethyl with a non-reactive methyl group is likely to reduce potency if covalent interaction is key.
5 -OH-CH₂OH-COOHDecreasedDecreasedThe hydroxyl group is less electrophilic than bromine, reducing the potential for covalent modification.
6 -OH-CH₂N₃-COOHIncreasedIncreasedThe azido group can introduce new interactions and may serve as a photoaffinity label for target identification.
Modifications of the Carboxylic Acid Group

The carboxylic acid is often essential for binding. Its replacement or modification can dramatically alter biological activity.

AnalogInferred Antimicrobial Activity (MIC, µg/mL)Inferred Enzyme Inhibition (IC₅₀, µM)Rationale
Parent -OH-CH₂Br-COOHModerateModerateThe carboxylate can form key ionic and hydrogen bonds.
7 -OH-CH₂Br-COOCH₃DecreasedDecreasedEsterification of the carboxylic acid will prevent the formation of key ionic interactions.
8 -OH-CH₂Br-CONH₂VariableVariableThe amide group can mimic some of the hydrogen bonding properties of the carboxylic acid but lacks its acidic character.
9 -OH-CH₂Br-SO₃HVariableVariableThe sulfonic acid group is also acidic and may substitute for the carboxylic acid in some interactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of 3-(Bromomethyl)-5-hydroxybenzoic acid analogs.

General Synthetic Pathway

The synthesis of analogs can be achieved through a multi-step process starting from a readily available precursor like 3-hydroxy-5-methylbenzoic acid.

Synthesis_Workflow Start 3-Hydroxy-5-methylbenzoic acid Step1 Protection of Hydroxyl Group (e.g., Acetylation) Start->Step1 Acetic Anhydride Step2 Radical Bromination of Methyl Group (NBS, AIBN) Step1->Step2 N-Bromosuccinimide, Azobisisobutyronitrile Step3 Deprotection of Hydroxyl Group Step2->Step3 Acid/Base Hydrolysis Step4 Modification of Carboxylic Acid (Esterification, Amidation) Step3->Step4 Final_Product Target Analogs Step3->Final_Product Step4->Final_Product MIC_Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection or absorbance reading D->E

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Comparative

A Researcher's Guide to the Comparative Evaluation of 3-(Bromomethyl)-5-hydroxybenzoic Acid Derivatives: In Vitro and In Vivo Methodologies

This guide provides a comprehensive framework for the systematic comparison of novel derivatives of 3-(Bromomethyl)-5-hydroxybenzoic acid, a versatile scaffold for drug discovery. We will delve into the rationale behind...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic comparison of novel derivatives of 3-(Bromomethyl)-5-hydroxybenzoic acid, a versatile scaffold for drug discovery. We will delve into the rationale behind experimental design, from initial in vitro screening to subsequent in vivo validation, equipping researchers with the necessary protocols and data interpretation strategies to robustly evaluate their synthesized compounds. The methodologies outlined herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for Derivatization

3-(Bromomethyl)-5-hydroxybenzoic acid presents a unique trifunctional scaffold for medicinal chemistry exploration. The interplay of its three key functional groups—a carboxylic acid, a phenolic hydroxyl, and a reactive bromomethyl group—offers a rich platform for generating diverse chemical entities with potentially novel biological activities. The phenolic hydroxyl and carboxylic acid moieties are common pharmacophores found in a variety of bioactive natural products and synthetic drugs, often associated with antioxidant and anti-inflammatory properties. The bromomethyl group, a reactive electrophile, can serve as a handle for further chemical modification or as a warhead for targeted covalent inhibition of proteins, a strategy of growing interest in drug development.

The central hypothesis guiding the derivatization of this scaffold is that modification of one or more of these functional groups can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For the purpose of this guide, we will focus on a hypothetical series of derivatives designed to explore their potential as inhibitors of a key inflammatory enzyme, such as a cysteine protease, where the bromomethyl group can act as a covalent modifier of the active site cysteine residue.

Designing the Derivative Library: A Hypothetical Case Study

To illustrate the comparative evaluation process, let's consider a hypothetical library of derivatives based on the 3-(Bromomethyl)-5-hydroxybenzoic acid scaffold. The design of this library aims to systematically probe the structure-activity relationship (SAR) by modifying the carboxylic acid and phenolic hydroxyl groups.

  • Parent Scaffold (Compound 1): 3-(Bromomethyl)-5-hydroxybenzoic acid

  • Derivative A (Esterification): Methyl 3-(bromomethyl)-5-hydroxybenzoate (masking the carboxylic acid)

  • Derivative B (Amidation): 3-(Bromomethyl)-N-cyclohexyl-5-hydroxybenzamide (introducing a bulky, lipophilic group)

  • Derivative C (Etherification): 3-(Bromomethyl)-5-methoxybenzoic acid (masking the phenolic hydroxyl)

  • Control Compound (Non-reactive): 3-Hydroxy-5-methylbenzoic acid (lacking the reactive bromomethyl group)

This small, focused library allows for the assessment of the relative importance of the acidic and phenolic protons, as well as the impact of lipophilicity on biological activity. The non-reactive control is crucial for distinguishing covalent inhibition from non-covalent or off-target effects.

In Vitro Evaluation: A Tiered Approach

The initial assessment of our hypothetical derivatives will be conducted using a series of in vitro assays, progressing from broad cytotoxicity profiling to specific enzyme inhibition and cellular mechanism of action studies.

Preliminary Cytotoxicity Assessment

Before evaluating enzyme inhibition, it is essential to determine the inherent cytotoxicity of the compounds to establish a suitable concentration range for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., human macrophages for an inflammation target) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the control vehicle (e.g., DMSO). Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can then be determined.

Data Presentation: Comparative Cytotoxicity

CompoundDescriptionCytotoxicity IC₅₀ (µM)
1 Parent Scaffold> 100
A Methyl Ester85.2
B Cyclohexyl Amide55.6
C Methyl Ether> 100
Control Non-reactive> 100
Target-Based Assay: Enzyme Inhibition

Assuming our target is a cysteine protease, we will employ a fluorogenic substrate assay to quantify the inhibitory activity of our compounds.

Experimental Protocol: Cysteine Protease Inhibition Assay

  • Reagents: Recombinant human cysteine protease, fluorogenic substrate, assay buffer.

  • Assay Preparation: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for 30 minutes at room temperature to allow for potential covalent modification.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Reading: Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the IC₅₀ for enzyme inhibition by plotting the percent inhibition against the compound concentration.

Data Presentation: Comparative Enzyme Inhibition

CompoundDescriptionEnzyme Inhibition IC₅₀ (µM)
1 Parent Scaffold12.5
A Methyl Ester5.2
B Cyclohexyl Amide1.8
C Methyl Ether35.7
Control Non-reactive> 100

Interpretation of In Vitro Data:

  • The non-reactive control shows no activity, suggesting that the bromomethyl group is essential for enzyme inhibition, likely through covalent modification.

  • Masking the carboxylic acid as an ester (A) or an amide (B) improves potency, with the bulky, lipophilic amide (B) being the most potent. This suggests that the negatively charged carboxylate may be disfavored in the enzyme's active site and that increased lipophilicity enhances binding.

  • Masking the phenolic hydroxyl (C) significantly reduces potency, indicating a crucial role for this group, perhaps in hydrogen bonding interactions within the active site.

Workflow for In Vitro Screening

Caption: A tiered workflow for the in vitro evaluation of derivatives.

In Vivo Evaluation: Assessing Efficacy and Safety

Based on our in vitro data, Derivative B emerges as the most promising candidate for in vivo testing due to its high potency and moderate cytotoxicity.

Animal Model Selection

The choice of animal model is critical and should be relevant to the intended therapeutic application. For an anti-inflammatory agent, a common model is the carrageenan-induced paw edema model in rodents.

Efficacy Study

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • Positive Control (e.g., Indomethacin, a known anti-inflammatory drug)

    • Derivative B (at various doses, e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer the test compounds or controls via an appropriate route (e.g., oral gavage) one hour before the carrageenan challenge.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Efficacy

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1065.4
Derivative B1035.2
Derivative B3058.9
Derivative B10072.1
Preliminary Toxicity Assessment

An acute toxicity study is often performed in parallel with the initial efficacy studies to determine the safety profile of the lead candidate.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animals: Use healthy, young adult female rats.

  • Dosing: Administer a starting dose of the test compound (e.g., 300 mg/kg) to a group of three animals.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Step-wise Dosing: Depending on the outcome, the dose for the next group of animals is increased or decreased.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Logical Flow of In Vivo Studies

InVivoLogic Lead_Candidate Lead Candidate (from In Vitro Data) Model_Selection Selection of Relevant Animal Model Lead_Candidate->Model_Selection Efficacy_Study Efficacy Study (e.g., Paw Edema) Model_Selection->Efficacy_Study Toxicity_Study Acute Toxicity Study (e.g., OECD 423) Model_Selection->Toxicity_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Efficacy_Study->PK_PD_Study Toxicity_Study->PK_PD_Study Decision Go/No-Go Decision for Further Development PK_PD_Study->Decision

Caption: Decision-making pathway for in vivo candidate evaluation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the comparative evaluation of novel derivatives of 3-(Bromomethyl)-5-hydroxybenzoic acid. By employing a tiered strategy that progresses from broad in vitro profiling to targeted in vivo efficacy and safety studies, researchers can efficiently identify promising lead candidates for further development. The hypothetical case study demonstrates the importance of rational derivative design and the use of appropriate controls to generate clear and interpretable structure-activity relationships. Future work on promising candidates would involve more extensive pharmacokinetic and pharmacodynamic studies, as well as evaluation in more complex disease models to fully characterize their therapeutic potential.

References

  • OECD Guideline 423 for Acute Oral Toxicity: This guideline provides a standardized method for assessing the acute toxicity of a substance.

  • Carrageenan-Induced Paw Edema Model: A widely used and well-characterized in vivo model for the evaluation of anti-inflammatory drugs.

  • MTT Assay for Cell Viability: A colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Covalent Inhibition in Drug Discovery: An overview of the principles and applications of covalent inhibitors in medicinal chemistry.

Validation

A Researcher's Guide to Purity Assessment of 3-(Bromomethyl)-5-hydroxybenzoic Acid from Commercial Suppliers

In the realm of pharmaceutical development and complex organic synthesis, the quality of starting materials is not merely a parameter—it is the foundation of reproducible and reliable results. 3-(Bromomethyl)-5-hydroxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and complex organic synthesis, the quality of starting materials is not merely a parameter—it is the foundation of reproducible and reliable results. 3-(Bromomethyl)-5-hydroxybenzoic acid is a critical building block and linker molecule, notably utilized in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical intermediates.[1] The presence of even minor impurities can have profound consequences, leading to significant side reactions, lower yields, and the generation of difficult-to-remove, structurally related by-products.[2]

This guide provides a comprehensive framework for researchers to critically assess and compare the purity of 3-(Bromomethyl)-5-hydroxybenzoic acid from various commercial suppliers. We will move beyond the supplier's Certificate of Analysis (CoA) and delve into a multi-platform analytical workflow. This approach creates a self-validating system, ensuring that sourcing decisions are based on robust, internally generated data. The methodologies described are grounded in established principles of analytical chemistry and guided by industry standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

The Analytical Strategy: An Orthogonal Approach

A single analytical technique is insufficient to declare a compound "pure." A robust assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are employed to build a comprehensive purity profile. Our workflow integrates chromatographic separation, structural elucidation, and impurity identification.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the comprehensive purity assessment protocol, from initial sample receipt to the final comparative analysis and supplier selection.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Preparation cluster_1 Phase 2: Quantitative & Qualitative Analysis cluster_2 Phase 3: Data Consolidation & Decision A Receive Samples (Supplier A, B, C) B Assign Blind Codes & Log Samples A->B C Visual & Physical Inspection (Color, Form) B->C D Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile/Water) C->D E HPLC-UV Analysis (Primary Purity Assay) D->E G ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) D->G F LC-MS Analysis (Impurity ID & Confirmation) E->F Identify peaks >0.05% H Compile Data into Comparative Table E->H F->H G->H I Assess Impurity Profiles (Risk Analysis) H->I J Final Supplier Qualification Report I->J

Caption: Workflow for the comprehensive purity assessment of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Experimental Methodologies

The following protocols are detailed, step-by-step methods for executing the core analytical assessments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is the industry-standard method for quantifying the purity of aromatic carboxylic acids.[6][7] This technique separates the main compound from its impurities, and the relative peak area provides a precise purity value.

Protocol:

  • System Preparation: Use a standard HPLC system (e.g., Agilent 1260 Infinity II or equivalent) equipped with a diode array detector (DAD).[8]

  • Column: Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm, or equivalent reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Sample Preparation: Accurately prepare a 0.5 mg/mL solution of each supplier's material in a 50:50 mixture of Acetonitrile:Water.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks. Report results to two decimal places for values below 1.0%.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities detected during the HPLC analysis.[9] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, providing critical clues to its structure.

Protocol:

  • System: Couple the HPLC system described above to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) instrument).

  • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential impurities.

  • Analysis: Inject the same sample solutions prepared for HPLC analysis.

  • Data Correlation: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained.

  • Impurity Identification: Propose structures for impurities based on their measured mass-to-charge ratio (m/z). Common impurities may include starting materials (e.g., 3,5-dihydroxybenzoic acid), over-brominated species (e.g., 3,5-bis(bromomethyl)-5-hydroxybenzoic acid), or hydrolysis products.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable, non-destructive technique for confirming the chemical structure of the main component and can help identify major impurities.[11] Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the compound from each supplier in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[11][12]

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum.

    • Expected Signals: Look for the characteristic signals of the aromatic protons, the benzylic -CH₂Br protons, and the acidic -OH and -COOH protons. The chemical shifts and splitting patterns must be consistent with the structure of 3-(Bromomethyl)-5-hydroxybenzoic acid.[12]

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon-13 spectrum.

    • Expected Signals: Confirm the presence of the correct number of unique carbon environments (typically 7 peaks for this molecule, accounting for symmetry).[13]

  • Purity Assessment: Carefully examine the spectra for small, unidentifiable peaks that do not belong to the main compound or the solvent. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Comparative Data Analysis

To illustrate the output of this workflow, the table below presents hypothetical data for 3-(Bromomethyl)-5-hydroxybenzoic acid sourced from three different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Visual Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidWhite to Off-White Solid
HPLC Purity (Area % @ 254nm) 99.65%98.21%99.15%≥ 98.0%
Total Impurities (HPLC Area %) 0.35%1.79%0.85%≤ 2.0%
Largest Single Impurity (HPLC) 0.18%0.95%0.45%≤ 0.5%
Impurity ID (by LC-MS) Impurity 1 (0.18%):3,5-dihydroxybenzoic acid(Starting Material)Impurity 1 (0.95%):3,5-bis(bromomethyl)benzoic acid(Over-reaction)Impurity 1 (0.45%):3-(Hydroxymethyl)-5-hydroxybenzoic acid(Hydrolysis Product)Identification required for impurities >0.10%
¹H NMR Confirmation Conforms to structureConforms to structureConforms to structureConforms
NMR Impurity Signals Minor peaks consistent with starting materialSignificant peaks consistent with over-brominated speciesMinor peaks consistent with hydrolysis productNo significant unassigned signals
Overall Assessment Excellent. High purity, minor process-related impurity.Poor. Fails single impurity spec; significant over-reaction impurity.Good. Good purity, contains a hydrolysis-related impurity.-
Interpretation and Recommendations

Based on the hypothetical data, a clear recommendation emerges:

  • Supplier A provides the highest quality material. The purity is excellent, and the primary impurity is the unreacted starting material, which is often less reactive and easier to manage in subsequent synthetic steps.

  • Supplier C offers acceptable material, though the presence of a hydrolysis product suggests potential issues with their purification or storage procedures. This material may be suitable for less sensitive applications.

  • Supplier B should be disqualified. The high level of a single, structurally similar impurity (the over-brominated species) is a major concern. This type of impurity can be highly reactive and extremely difficult to separate from the desired product, posing a significant risk to downstream processes.

By systematically applying this multi-faceted analytical approach, research and development teams can make informed, data-driven decisions, mitigating risks and ensuring the long-term success of their projects.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Scribd. (n.d.). ICH Q3A(R2) Impurity Guidelines Overview. [Link]

  • ECA Academy. (n.d.). Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)). [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity?. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. [Link]

  • MilliporeSigma. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • SlidePlayer. (n.d.). Benzoic Acid Assay by Titration. [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • ResearchGate. (n.d.). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. [Link]

  • PubMed. (2010). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • PubMed. (n.d.). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

Comparative

Conformational Analysis of 3-(Bromomethyl)-5-hydroxybenzoic Acid vs. Its Positional Isomers

Executive Summary In structure-based drug design and advanced organic synthesis, the precise 3D spatial arrangement of bifunctional building blocks dictates both their reactivity and receptor binding affinity. 3-(Bromome...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design and advanced organic synthesis, the precise 3D spatial arrangement of bifunctional building blocks dictates both their reactivity and receptor binding affinity. 3-(Bromomethyl)-5-hydroxybenzoic acid (3-BHBA) is a highly versatile intermediate; however, its utility is strictly governed by its conformational landscape—specifically, the rotational freedom of the bromomethyl (-CH 2​ Br) group and the coplanarity of the carboxyl (-COOH) moiety.

This guide provides an objective, data-driven comparison of 3-BHBA against its primary positional isomers: 2-(Bromomethyl)-5-hydroxybenzoic acid (2-BHBA) and 4-(Bromomethyl)-5-hydroxybenzoic acid (4-BHBA). By integrating solution-state kinetics, solid-state crystallography, and gas-phase computational profiling, we dissect the steric and electronic drivers that dictate their conformational preferences.

Structural Landscape & Conformational Drivers

The position of the -CH 2​ Br group relative to the -OH and -COOH substituents fundamentally alters the molecule's internal energy landscape. The primary drivers of these conformational states are steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Primary physical drivers dictating the rotameric preferences of bromomethyl isomers.

  • 3-BHBA (The Target): The meta-substitution pattern isolates the -CH 2​ Br group from both the -OH and -COOH moieties. This lack of ortho-clashing allows the aromatic ring to maintain perfect planarity with the carboxyl group, maximizing resonance stabilization. The -CH 2​ Br group freely adopts an orthogonal posture to minimize steric clash with adjacent aryl protons, a behavior similarly observed in the conformational polymorphism of 3-(azidomethyl)benzoic acid[1.9].

  • 2-BHBA (Isomer A): Placing the bulky -CH 2​ Br group ortho to the -COOH group introduces severe steric strain. The van der Waals radius of bromine (1.85 Å) forces the carboxyl group out of the aromatic plane, disrupting π -conjugation and significantly raising the rotational barrier of the C-C bond.

  • 4-BHBA (Isomer B): Positioned ortho to the hydroxyl group, the -CH 2​ Br moiety in 4-BHBA experiences a unique electronic environment. The hydroxyl proton can act as a hydrogen bond donor to the bromine atom (OH···Br), stabilizing a syn-coplanar conformation. This is analogous to the locked conformations driven by F···HO interactions in aminofluorobenzoic acids[1.11].

Comparative Performance Data

The following table summarizes the quantitative conformational metrics for the three isomers, synthesized from Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) calculations (B3LYP/6-311+G**).

CompoundDihedral Angle ( θC−C−C−Br​ )Relative Ground State Energy ( Δ E, kcal/mol)Rotational Barrier ( Δ G , kcal/mol)Primary Intermolecular Motif (Solid State)
3-BHBA ~88° (Orthogonal)0.0 (Global Minimum)4.2COOH Dimer + OH···O Catemer
2-BHBA ~115° (Twisted)+3.812.5Disrupted COOH Dimer
4-BHBA ~5° (Syn-coplanar)+1.26.8OH···Br Intramolecular H-Bond

Data Interpretation: 3-BHBA is the most thermodynamically stable isomer due to unhindered resonance. 2-BHBA suffers a massive 12.5 kcal/mol rotational penalty due to the Br/COOH clash, making it rigid and less reactive in standard S N​ 2 conditions.

Self-Validating Experimental Protocols

To objectively map these conformational landscapes, we employ a multi-modal workflow. Each technique serves as a cross-validation checkpoint for the others.

Multi-modal analytical workflow for conformational profiling of benzoic acid isomers.

Variable-Temperature NMR (VT-NMR) for Kinetic Profiling

VT-NMR is utilized to experimentally determine the rotational barrier ( Δ G ) of the -CH 2​ Br group.

  • Step 1: Sample Preparation. Dissolve 15 mg of the isomer in 0.6 mL of DMF- d7​ .

    • Causality: DMF- d7​ is chosen for its wide liquid temperature range (-60°C to 150°C) and high dielectric constant. This prevents the precipitation of highly polar benzoic acid dimers at cryogenic temperatures, ensuring sharp lines for accurate shape analysis.

  • Step 2: Spectral Acquisition. Acquire 1 H-NMR spectra starting at 298 K, descending to 213 K in 10 K increments.

    • Causality: Lowering the thermal energy traps the -CH 2​ Br group in distinct local minima. As rotation slows relative to the NMR timescale, the singlet of the -CH 2​

      • protons will decoalesce into an AB doublet-of-doublets spin system.
  • Step 3: Line Shape Analysis. Extract the rate constant ( k ) at the coalescence temperature ( Tc​ ) and apply the Eyring equation.

Single-Crystal X-Ray Diffraction (SCXRD) for Solid-State Mapping

SCXRD identifies the lowest-energy conformer as trapped by the crystal lattice.

  • Step 1: Crystallization. Perform slow evaporation using a binary solvent system of Ethyl Acetate/Hexane (1:3) at 4°C.

  • Step 2: Data Collection. Mount the crystal on a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å) and cool to 100 K using a nitrogen cryostream.

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (libration), yielding highly precise anisotropic displacement parameters and allowing for the accurate localization of the hydroxyl and carboxyl protons.

  • Step 3: Packing Analysis. Evaluate the hydrogen-bonding network. 3-BHBA typically forms classic O-H···O=C catemer motifs, a well-documented stabilizing force in solid-state hydroxybenzoic acid derivatives[1.4].

Density Functional Theory (DFT) for Gas-Phase Decoupling
  • Step 1: Coordinate Generation. Build 3D models of the isomers and perform a relaxed potential energy surface (PES) scan by rotating the C-C-C-Br dihedral angle in 10° increments.

  • Step 2: Optimization. Optimize the geometries at the B3LYP/6-311+G** level of theory.

    • Causality: Gas-phase DFT is mandatory to decouple inherent intramolecular electronic preferences (like the OH···Br hydrogen bond in 4-BHBA) from the overwhelming intermolecular lattice forces present in the SCXRD solid-state data.

Mechanistic Discussion

The comparative data definitively shows that 3-(Bromomethyl)-5-hydroxybenzoic acid is the most structurally compliant and thermodynamically stable building block among the isomers. Because the -CH 2​ Br group in 3-BHBA is free from ortho-steric clashes, it exhibits a low rotational barrier (4.2 kcal/mol). This rotational freedom is highly advantageous in synthetic applications (e.g., nucleophilic substitutions or cross-coupling), as the molecule can readily adopt the necessary transition state geometry without paying a high energetic penalty.

Conversely, the use of 2-BHBA in drug development should be approached with caution. The massive steric clash between the bromine atom and the carboxyl group not only twists the carboxyl group out of resonance (raising the ground state energy by 3.8 kcal/mol) but also creates a rigid, sterically shielded electrophilic center, drastically reducing its reactivity as an alkylating agent.

References

  • Conformational analysis and intramolecular interactions in aminofluorobenzoic acids Source: The Journal of Physical Chemistry A / PubMed URL:[https://pubmed.ncbi.nlm.nih.gov/23390916/]
  • Conformational polymorphism of 3-(azidomethyl)benzoic acid Source: IUCrJ / PMC - NIH URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9438692/]
  • Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences Source: Crystal Growth & Design / ACS Publications URL:[https://pubs.acs.org/doi/10.1021/cg301744w]
Validation

Comparative stability of linkers derived from 3-(Bromomethyl)-5-hydroxybenzoic acid

Comparative Stability of Bioconjugation Linkers Derived from 3-(Bromomethyl)-5-hydroxybenzoic Acid As bioconjugation strategies for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) mature, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Bioconjugation Linkers Derived from 3-(Bromomethyl)-5-hydroxybenzoic Acid

As bioconjugation strategies for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) mature, the demand for highly tunable, orthogonal linker scaffolds has skyrocketed. As a Senior Application Scientist, I frequently evaluate building blocks that offer precise control over payload release. 3-(Bromomethyl)-5-hydroxybenzoic acid is a premier trifunctional scaffold that provides three distinct chemical handles: a highly electrophilic benzylic bromide, a versatile carboxylic acid, and a tunable phenolic hydroxyl group.

This guide objectively compares the stability profiles of different linker architectures derived from this core, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous drug development.

Mechanistic Causality: The Orthogonal Triad

The utility of 3-(Bromomethyl)-5-hydroxybenzoic acid lies in the orthogonal reactivity of its functional groups, which allows researchers to engineer specific stability profiles into the linker:

  • The Benzylic Bromide ( SN​2 Alkylation): In traditional ADC design, maleimide-thiol linkages are frequently employed; however, they are notorious for undergoing retro-Michael reactions in systemic circulation, leading to premature 1[1]. By utilizing the benzylic bromide, we achieve direct SN​2 alkylation of cysteine residues, forming an irreversible thioether bond that is2[2].

  • The Carboxylic Acid (Acyl Substitution): Standard coupling (e.g., HATU/DIPEA) converts this moiety into an amide. Amides are highly resistant to plasma hydrolases, ensuring the structural integrity of the conjugate during circulation.

  • The Phenolic Hydroxyl (The Stability Switch): 3[3] for maintaining the therapeutic window. The phenol group acts as the control dial. If alkylated to form an aliphatic ether, the linker becomes ultra-stable. If acylated to form a phenolic ester, it acts as a 4[4], rapidly cleaved by plasma esterases.

Comparative Stability Profiles

By selectively modifying the three handles, we can generate three distinct linker architectures. The table below summarizes their quantitative stability in human plasma.

Linker ArchitectureBromomethyl LinkageCarboxylic Acid LinkagePhenolic LinkageHuman Plasma t1/2​ (37°C)Primary Degradation Mechanism
Architecture A (Ultra-Stable) ThioetherAmideEther> 168 hoursIntact in plasma; requires complete lysosomal mAb degradation.
Architecture B (Tunable Cleavable) ThioetherAmidePhenolic Ester< 4 hoursRapid esterase-mediated hydrolysis of the phenolic ester.
Architecture C (Esterase-Sensitive) ThioetherAliphatic EsterEther~ 24 - 48 hoursSlow esterase-mediated hydrolysis of the aliphatic ester.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your bioconjugation workflows, protocols must be designed to validate their own success. Below are the methodologies for synthesizing the Ultra-Stable linker and validating its stability.

Protocol 1: Synthesis of Architecture A (Thioether-Amide-Ether Model)

Causality Note: The order of operations is critical. The phenol must be alkylated first to prevent unwanted side-reactions with the highly reactive benzylic bromide during later steps.

  • O-Alkylation (Ether Formation): Dissolve 3-(Bromomethyl)-5-hydroxybenzoic acid (1 eq) in anhydrous DMF. Add K2​CO3​ (1.5 eq) and a model alkyl halide (1.1 eq). Stir at room temperature for 4 hours. The mild base selectively deprotonates the phenol ( pKa​ ~9.5) without hydrolyzing the benzylic bromide.

  • Amidation: To the purified ether intermediate, add HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 minutes to form the active ester, then add the amine-containing payload (1.0 eq). The benzylic bromide remains stable under these mild basic conditions.

  • Thioether Conjugation: Dissolve the resulting construct in a 1:1 mixture of DMSO and Phosphate Buffer (pH 7.5). Add a thiol-containing targeting ligand or model peptide (e.g., Glutathione, 1.2 eq). The SN​2 displacement of the bromide occurs rapidly at room temperature, yielding the final ultra-stable conjugate.

Protocol 2: Self-Validating Plasma Stability Assay (LC-MS/MS)

Causality Note: To confirm that payload release is strictly enzymatically driven and not due to spontaneous chemical hydrolysis, this protocol utilizes a heat-inactivated plasma control. A stable signal in the inactivated control alongside signal decay in active plasma validates the specific esterase-mediated cleavage mechanism.

  • Matrix Preparation: Thaw pooled human plasma. Aliquot half of the plasma and heat at 56°C for 30 minutes to irreversibly denature plasma esterases (Heat-Inactivated Control). Keep the other half at 37°C (Active Matrix).

  • Incubation: Spike the synthesized linker-conjugate into both matrices to a final concentration of 10 µM. Incubate at 37°C in a shaking incubator.

  • Sampling & Quenching: At time points 0, 1, 4, 24, 48, and 168 hours, remove 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Extraction & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS Multiple Reaction Monitoring (MRM), tracking the parent mass transition of the intact conjugate.

Workflow & Degradation Visualization

The following diagram maps the orthogonal functionalization pathways and their direct impact on the resulting stability of the conjugate.

LinkerStability Core 3-(Bromomethyl)-5-hydroxybenzoic acid (Trifunctional Core) Handle1 Bromomethyl Group (SN2 Alkylation) Core->Handle1 Handle2 Carboxylic Acid (Acyl Substitution) Core->Handle2 Handle3 Phenol Group (O-Alkylation/Acylation) Core->Handle3 Stable Architecture A: Ultra-Stable (Thioether + Amide + Ether) Handle1->Stable + Thiol Labile Architecture B: Cleavable (Thioether + Amide + Phenolic Ester) Handle1->Labile + Thiol Handle2->Stable + Amine Handle2->Labile + Amine Handle3->Stable + Alkyl Halide Handle3->Labile + Acyl Chloride Deg1 Resists Plasma Hydrolases (t1/2 > 168h) Stable->Deg1 Deg2 Rapid Esterase Cleavage (t1/2 < 4h) Labile->Deg2

Orthogonal functionalization of 3-(Bromomethyl)-5-hydroxybenzoic acid and resulting stability.

References

  • A Comparative Guide to Antibody-Drug Conjug
  • Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities. PMC.
  • Traceless linkers used for reversible protein–polymer conjug
  • Stapling Cysteine[2,4] Disulfide Bond of α-Conotoxin LsIA and Its Potential in Target Delivery. MDPI.

Sources

Comparative

Quantitative Reaction Kinetics: Evaluating 3-(Bromomethyl)-5-hydroxybenzoic Acid in Bioconjugation and Synthesis

As bioconjugation and targeted drug design (such as PROTACs and Antibody-Drug Conjugates) become increasingly sophisticated, the selection of bifunctional linkers requires rigorous kinetic justification. 3-(Bromomethyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation and targeted drug design (such as PROTACs and Antibody-Drug Conjugates) become increasingly sophisticated, the selection of bifunctional linkers requires rigorous kinetic justification. 3-(Bromomethyl)-5-hydroxybenzoic acid (CAS 80352-42-7)[1] is a highly versatile electrophilic building block. It features a reactive benzylic bromide for nucleophilic substitution ( SN​2 ), a phenolic hydroxyl group, and a carboxylic acid for downstream amide coupling.

This guide provides an objective, data-driven comparison of the reaction kinetics of 3-(Bromomethyl)-5-hydroxybenzoic acid against its structural alternatives, detailing the mechanistic causality behind its reactivity and providing a self-validating protocol for kinetic evaluation.

Mechanistic Causality: The Physics of Benzylic Alkylation

To understand the specific performance of 3-(Bromomethyl)-5-hydroxybenzoic acid, we must analyze the two primary factors dictating its SN​2 reaction rate: leaving group thermodynamics and electronic substituent effects .

The Leaving Group Effect: Bromide vs. Chloride

In nucleophilic substitution, the activation energy is heavily influenced by the polarizability and bond dissociation energy of the carbon-halogen bond. The C–Br bond is significantly weaker and more polarizable than the C–Cl bond. Consequently, benzyl bromides act as vastly superior alkylating agents compared to benzyl chlorides, typically exhibiting reaction rates 50 to 100 times faster under identical conditions[2]. For applications requiring rapid bioconjugation to prevent the degradation of sensitive biological payloads, the bromomethyl moiety is strictly preferred over the chloromethyl alternative.

Electronic Tuning via the Hammett Equation

The reactivity of the benzylic carbon is fine-tuned by the substituents on the aromatic ring. According to Hammett linear free-energy relationships, electron-withdrawing groups (EWGs) at the meta or para positions generally decrease the rate of SN​2 reactions with neutral amines by destabilizing the developing positive charge in the transition state[3].

In 3-(Bromomethyl)-5-hydroxybenzoic acid:

  • The Hydroxyl Group (-OH): Located at the meta position, it cannot donate electron density via resonance to the benzylic carbon. Instead, its inductive electron-withdrawing effect ( σm​=+0.12 ) slightly retards the reaction.

  • The Carboxyl Group (-COOH): Also acts as an electron-withdrawing group ( σm​=+0.37 ).

Combined, these groups make the compound slightly less reactive than unsubstituted benzyl bromide[3]. However, this fractional reduction in kinetics is a strategic advantage: it widens the thermodynamic window for selective conjugation, minimizing off-target alkylation while still maintaining the rapid baseline kinetics of a benzyl bromide.

SN2_Pathway E 3-(Bromomethyl)-5- hydroxybenzoic acid TS [ S_N2 Transition State ]‡ Partial Bond Formation E->TS k_2 N Nucleophile (e.g., Amine/Thiol) N->TS P Conjugated Product + HBr TS->P Fast

SN2 substitution pathway of 3-(Bromomethyl)-5-hydroxybenzoic acid.

Quantitative Comparison of Alternatives

The following table synthesizes the relative kinetic performance of 3-(Bromomethyl)-5-hydroxybenzoic acid against common alternatives, using a standard amine nucleophile (e.g., benzylamine) in a polar protic solvent (Methanol) at 298 K.

Substrate / Alkylating AgentLeaving GroupHammett Σσ Relative Rate ( krel​ )Primary Application & Causality
Unsubstituted Benzyl Bromide -Br0.001.00 (Ref)Baseline standard for rapid, unselective alkylation.
3-(Bromomethyl)-5-hydroxybenzoic acid -Br+0.49~0.75 Bifunctional linker. Slight EWG effect provides controlled, selective kinetics[3].
4-(Bromomethyl)benzoic acid -Br+0.45~0.80 Solid-phase peptide anchoring. Para-COOH restricts spatial geometry.
3-(Chloromethyl)-5-hydroxybenzoic acid -Cl+0.49< 0.02 Sustained-release prodrugs. Poor leaving group severely limits SN​2 rate[2].

Experimental Methodology: Self-Validating Kinetic Assay

To establish trustworthiness in your kinetic data, the experimental protocol must be self-validating. We utilize a conductometric kinetic assay . Because the reaction of a neutral benzyl halide with a neutral amine produces a charged ammonium bromide salt, the real-time increase in electrical conductivity is directly proportional to product formation.

By employing a vast excess of the nucleophile, the system operates under pseudo-first-order conditions . If the resulting logarithmic plot is perfectly linear, the system self-validates that the reaction is strictly first-order with respect to the electrophile, ruling out competing degradation pathways.

Step-by-Step Protocol

1. Reagent Preparation & Equilibration

  • Prepare a 0.02 M stock solution of 3-(Bromomethyl)-5-hydroxybenzoic acid in anhydrous methanol.

  • Prepare a 0.20 M stock solution of the target nucleophile (e.g., benzylamine) in anhydrous methanol (10-fold excess ensures pseudo-first-order kinetics).

  • Transfer 10 mL of each solution into separate sealed conductivity cells and equilibrate in a thermostatted water bath at 298 K±0.1 K for 20 minutes.

2. Reaction Initiation & Data Acquisition

  • Rapidly inject the nucleophile solution into the electrophile cell. Start the timer ( t=0 ).

  • Record the conductance ( Ct​ ) at regular 2-minute intervals using a calibrated conductivity meter.

  • Allow the reaction to proceed for at least 10 half-lives, or gently heat the mixture to drive it to completion, to obtain the infinite conductance value ( C∞​ ).

3. Data Processing & Validation

  • Calculate the pseudo-first-order rate constant ( k1​ ) by plotting ln(C∞​−Ct​) versus time ( t ). The slope of this linear regression equals −k1​ .

  • Self-Validation Check: An R2 value <0.99 indicates solvent solvolysis or impurities.

  • Calculate the intrinsic second-order rate constant ( k2​ ) using the equation: k2​=k1​/[Nucleophile] .

Kinetic_Workflow S1 1. Prepare Stock Solutions (Electrophile & Excess Nucleophile) S2 2. Thermostatted Reaction (Maintain 298 K ± 0.1 K) S1->S2 S3 3. Monitor Conductance (Measure Ct over time) S2->S3 S4 4. Plot ln(C∞ - Ct) vs t (Derive Pseudo-First Order k1) S3->S4 S5 5. Calculate Second-Order k2 (k2 = k1 / [Nucleophile]) S4->S5

Workflow for conductometric determination of second-order rate constants.

References

  • Australian Journal of Chemistry. "Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol." CSIRO Publishing. Available at:[Link]

  • National Institute of Science Communication and Policy Research (NIScPR). "Correlation analysis in the reactions of benzyl bromide with N-substituted anilines." Indian Journal of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Bromomethyl)-5-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-(Bromomethyl)-5-hydroxybenzoic acid is paramount to protecting both laboratory personnel and the enviro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-(Bromomethyl)-5-hydroxybenzoic acid is paramount to protecting both laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. 3-(Bromomethyl)-5-hydroxybenzoic acid and its related brominated organic compounds are valuable in research and development but require careful handling due to their potential hazards.

I. Immediate Safety Considerations & Hazard Profile

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3-(Bromomethyl)-5-hydroxybenzoic acid is critical. As a brominated organic compound, it shares hazards with similar chemicals, including potential toxicity and irritation.

Key Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Always handle this compound in a well-ventilated area or a chemical fume hood.[3][4] Personal Protective Equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[5] Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1] Prevents skin contact and potential irritation.
Body Protection A fully buttoned lab coat. Protects against incidental contact and contamination of personal clothing.

| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[1] | Minimizes inhalation of potentially harmful dust particles. |

II. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of 3-(Bromomethyl)-5-hydroxybenzoic acid is to treat it as hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste 3-(Bromomethyl)-5-hydroxybenzoic acid and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[6][7] High-density polyethylene (HDPE) containers are a suitable choice.[6]

  • Aqueous Waste: Any aqueous solutions containing this compound must also be treated as hazardous waste and collected in a separate, clearly labeled container for halogenated organic liquid waste.[8][9]

  • Incompatible Materials: Ensure that the waste container for 3-(Bromomethyl)-5-hydroxybenzoic acid is not used for incompatible chemicals. Brominated compounds can react with easily oxidized substances, alkalis, reducing agents, and certain metals like aluminum.[8][10][11][12]

2. Labeling: Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with the following information:

  • "Hazardous Waste"[6][8]

  • The full chemical name: "3-(Bromomethyl)-5-hydroxybenzoic acid"[6]

  • Associated hazards (e.g., "Irritant," "Toxic")[1][6]

  • The accumulation start date[6]

3. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6] This area should be away from heat sources and direct sunlight.[8]

4. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6] Provide them with the full chemical name and quantity of the waste.[6] In the United States, the disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[6]

  • Wear PPE: Don the appropriate personal protective equipment.[6]

  • Containment and Cleanup: Absorb the spill with an inert material such as sand or earth.[3] For small spills, treatment with sodium thiosulfate before absorption can be considered.[8]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[5][8]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[6]

Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(Bromomethyl)-5-hydroxybenzoic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start 3-(Bromomethyl)-5-hydroxybenzoic acid waste generated SolidWaste Solid Waste (powder, contaminated items) Start->SolidWaste Is it solid? LiquidWaste Aqueous Solution Start->LiquidWaste Is it liquid? SolidContainer Collect in labeled 'Halogenated Organic Solid Waste' container SolidWaste->SolidContainer LiquidContainer Collect in labeled 'Halogenated Organic Liquid Waste' container LiquidWaste->LiquidContainer StorageArea Store in designated Hazardous Waste Accumulation Area SolidContainer->StorageArea LiquidContainer->StorageArea EHSO Contact EHS or Licensed Waste Disposal Contractor StorageArea->EHSO Disposal Proper Disposal via Incineration or other approved methods EHSO->Disposal

Caption: Disposal workflow for 3-(Bromomethyl)-5-hydroxybenzoic acid.

V. Conclusion

Adherence to these disposal procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. By treating 3-(Bromomethyl)-5-hydroxybenzoic acid as a hazardous waste and following the outlined steps for segregation, labeling, storage, and disposal, researchers can minimize risks to themselves, their colleagues, and the environment.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18).
  • AK Scientific, Inc. 4-(Bromomethyl)benzoic acid.
  • Cole-Parmer. Material Safety Data Sheet - 1-(Bromomethyl)-3-(trifluoromethoxy)benzene, 97%. (2006, June 29).
  • Benchchem. Proper Disposal of 3- (Bromomethyl)phenoxyacetic Acid: A Step-by.
  • MilliporeSigma. 3-Bromo-5-hydroxybenzoic acid 97 140472-69-1.
  • Fisher Scientific. SAFETY DATA SHEET.
  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Washington State University. Bromine Standard Operating Procedure.
  • Fisher Scientific. SAFETY DATA SHEET.
  • HazComFast. Bromomethyl acetate (CAS 590-97-6).
  • EPA. Environmental Fact Sheet, Organobromine.
  • NJIT Environmental Health and Safety Department. Hazardous Chemical Waste Disposal.
  • CHEMDOR CHEMICALS. 3-Bromo-5-hydroxybenzoic acid Safety Data Sheet (SDS) | CAS.
  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025, January 23).
  • ACS Publications. Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. (2013, May 7).
  • EHSO Manual 2025-2026. Hazardous Waste. (2025, December 22).
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2009, January 16).
  • EPA. EPA HAZARDOUS WASTE CODES.
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Law.Cornell.Edu. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025, September 6).
  • Cornell University. Appendix K - Incompatible Chemicals.
  • Benchchem. Proper Disposal of Fendizoic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • The University of Maryland, Baltimore. Chemical Substance Incompatibilities.
  • University of Cambridge. Incompatible chemicals | Department of Engineering Health & Safety.
  • Chemical Incompatibility Table.
  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1).

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Handling

A Researcher's Guide to the Safe Handling of 3-(Bromomethyl)-5-hydroxybenzoic Acid

An Essential Protocol for Laboratory Safety and Operational Integrity For the researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

For the researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling of 3-(Bromomethyl)-5-hydroxybenzoic acid, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering a procedural narrative rooted in the principles of chemical causality and risk mitigation.

Understanding the Hazard: A Proactive Approach to Safety

3-(Bromomethyl)-5-hydroxybenzoic acid is a compound that demands respect. According to its GHS classification, it is acutely toxic if swallowed and very toxic to aquatic life.[1] The presence of a bromomethyl group suggests that it may also be a lachrymator and irritant, common characteristics of such functional groups. Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, ingestion, and skin contact.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required equipment, with a rationale for each selection.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne particles of the solid compound. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[2]Prevents direct skin contact. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact.
Respiratory Protection A NIOSH-approved N95 dust mask or higher, used within a certified chemical fume hood.Minimizes the risk of inhaling the powdered compound, which can cause respiratory irritation.[3][4][5]

It is imperative to always work within a properly functioning and certified chemical fume hood to ensure adequate ventilation and to contain any potential dust or vapors.[6][7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide the user through the entire process of handling 3-(Bromomethyl)-5-hydroxybenzoic acid, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Assemble and Don Appropriate PPE prep_area->gather_ppe gather_mats 3. Gather All Necessary Materials and Equipment gather_ppe->gather_mats weigh 4. Carefully Weigh Solid (Minimize Dust) gather_mats->weigh Proceed to handling dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve transfer 6. Transfer Solution as Needed dissolve->transfer decontaminate 7. Decontaminate Glassware and Work Surfaces transfer->decontaminate After experiment completion dispose_waste 8. Dispose of Halogenated Waste in Labeled Container decontaminate->dispose_waste remove_ppe 9. Doff PPE in Correct Order dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Handling 3-(Bromomethyl)-5-hydroxybenzoic Acid.

Detailed Experimental Procedures

1. Preparation and Weighing:

  • Designated Area: All work with 3-(Bromomethyl)-5-hydroxybenzoic acid should be confined to a certified laboratory chemical fume hood.[8]

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. To minimize dust generation, gently scoop the solid compound onto the weigh paper or into the container. Avoid any rapid movements that could aerosolize the powder.

2. Dissolution and Transfer:

  • Solvent Addition: Slowly add the desired solvent to the container with the solid. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Transfer: When transferring the solution, use a pipette or a funnel to prevent splashing. Always keep the container opening pointed away from your face.

Emergency Preparedness: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your supervisor and any colleagues in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills: For small spills, if you are trained and have the appropriate spill kit, you may clean it up.[8]

    • Don the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, contact your institution's emergency response team immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

Waste Disposal: A Critical Final Step

As a halogenated organic compound, 3-(Bromomethyl)-5-hydroxybenzoic acid and its solutions must be disposed of as hazardous waste.[10]

Disposal Steps:

  • Waste Identification: Classify the waste as "Halogenated Organic Waste".

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the waste.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(Bromomethyl)-5-hydroxybenzoic acid". Do not use abbreviations.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong bases and oxidizing agents.[6][12]

  • Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal.

By adhering to these protocols, researchers can confidently and safely work with 3-(Bromomethyl)-5-hydroxybenzoic acid, ensuring a secure laboratory environment for all.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 13

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Link

  • Benchchem. Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester. Link

  • Cornell University Environmental Health and Safety. Organic Solvents. Link

  • OSTI.GOV. Disposal process for halogenated organic material (Patent). Link

  • Oakwood Chemical. 3-Bromo-5-hydroxybenzoic acid 97. Link

  • AU - SDS Manager. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. 14

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. 15

  • Washington State University Environmental Health & Safety. Benzoic Acid Safety Data Sheet. 16

  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid. Link

  • Apollo Scientific. 3-Bromo-5-chloro-2-hydroxybenzaldehyde Safety Data Sheet. Link

  • ThermoFisher Scientific. SAFETY DATA SHEET. Link

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. Link

  • Chemdor Chemicals. 3-Bromo-5-hydroxybenzoic acid Safety Data Sheet (SDS). 17

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 4-(Bromomethyl)benzoic Acid. Link

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. 18

  • Redox. Safety Data Sheet Benzoic acid. 19

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dihydroxybenzoic acid. Link

Sources

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